molecular formula C6H9NO B049650 1-(Hydroxymethyl)cyclopropaneacetonitrile CAS No. 152922-71-9

1-(Hydroxymethyl)cyclopropaneacetonitrile

Cat. No.: B049650
CAS No.: 152922-71-9
M. Wt: 111.14 g/mol
InChI Key: WYOMLUMUVAPMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)cyclopropaneacetonitrile is a high-value, bifunctional chemical building block of significant interest in advanced organic synthesis and medicinal chemistry. Its structure incorporates a reactive nitrile group and a hydroxymethyl moiety attached to a strained cyclopropane ring, making it a versatile precursor for the construction of complex molecular architectures. The cyclopropane ring is a key motif in drug discovery, often used as a sp3-carbon-rich bioisostere for amide bonds, olefins, or other functional groups to enhance metabolic stability, modify conformation, and improve the physicochemical properties of lead compounds. The primary hydroxyl group facilitates further derivatization through standard coupling reactions (e.g., esterification, etherification), while the electron-deficient nitrile group can serve as a handle for transformation into amidines, tetrazoles, carboxylic acids, or heterocycles. Researchers leverage this compound in the synthesis of novel pharmaceutical intermediates, particularly in developing enzyme inhibitors, protease-activated receptor (PAR) antagonists, and other bioactive molecules where the cyclopropane unit is critical for target engagement. This reagent is provided with stringent quality control to ensure consistency and reliability in your synthetic workflows. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(hydroxymethyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMLUMUVAPMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433348
Record name 1-(Hydroxymethyl)cyclopropaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152922-71-9
Record name 1-(Hydroxymethyl)cyclopropaneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152922-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Hydroxymethyl)cyclopropaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclopropaneacetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Hydroxymethyl)cyclopropaneacetonitrile, registered under CAS number 152922-71-9, is a bifunctional organic molecule featuring a unique strained cyclopropane ring.[1][2] This structural motif, combined with the presence of both a hydroxyl and a nitrile functional group, makes it a valuable and versatile building block in modern organic synthesis.[1][3] Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a critical intermediate in the synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist used in the treatment of asthma and allergic rhinitis.[4][5][6] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-(Hydroxymethyl)cyclopropaneacetonitrile, tailored for professionals in chemical research and drug development.

Chemical Structure and Physicochemical Properties

The core of 1-(Hydroxymethyl)cyclopropaneacetonitrile consists of a central quaternary carbon atom which is part of a three-membered cyclopropane ring. This carbon is substituted with a hydroxymethyl group (-CH₂OH) and a cyanomethyl group (-CH₂CN). The strained nature of the cyclopropane ring imparts distinct reactivity to the molecule.[1]

A summary of its key identifiers and physicochemical properties is presented in the table below. It is important to note that while some physical properties have been reported, others are based on computational predictions and should be considered as such.

Identifier/PropertyValueSource(s)
IUPAC Name 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile[7]
CAS Number 152922-71-9[2][3][8]
Molecular Formula C₆H₉NO[2][3]
Molecular Weight 111.14 g/mol [3][9]
Appearance Colorless to dark yellow or dark orange oil/liquid; may also be a white crystal[3][10]
Boiling Point 245.1°C at 760 mmHg (Predicted)[10][11]
Melting Point 70-71 °C[10]
Density 1.098 g/cm³ (Predicted)[10][11]
Solubility Soluble in water, chloroform, and methanol (slightly).[3][11]
Flash Point 102.1°C[10]
Refractive Index 1.489[10]

Below is a 2D representation of the chemical structure of 1-(Hydroxymethyl)cyclopropaneacetonitrile, generated using the DOT language.

Caption: 2D Structure of 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Spectroscopic Characterization

While detailed experimental spectra are not widely available in the public domain, the structural features of 1-(Hydroxymethyl)cyclopropaneacetonitrile suggest key characteristic signals in various spectroscopic analyses.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the hydroxymethyl and cyanomethyl groups, as well as complex multiplets for the cyclopropane ring protons. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should reveal six distinct carbon signals. The nitrile carbon will appear significantly downfield, while the quaternary carbon of the cyclopropane ring and the carbons of the hydroxymethyl and cyanomethyl groups will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹). A sharp, medium-intensity absorption around 2240-2260 cm⁻¹ will be indicative of the C≡N stretch of the nitrile group. C-H stretching and bending vibrations for the alkyl groups will also be present.

  • Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum would be expected at an m/z corresponding to its molecular weight of 111.14. Common fragmentation patterns would likely involve the loss of water, the hydroxymethyl group, or the cyanomethyl group.

Synthesis and Manufacturing

Several synthetic routes to 1-(Hydroxymethyl)cyclopropaneacetonitrile have been patented, reflecting its industrial importance. A common strategy involves the construction of the cyclopropane ring followed by the introduction or modification of the functional groups.

One representative synthesis is outlined in the workflow below:

synthesis_workflow Pentaerythritol Pentaerythritol Tribromoneopentyl_alcohol Tribromoneopentyl Alcohol Pentaerythritol->Tribromoneopentyl_alcohol Bromination Bromomethyl_cyclopropyl_methanol 1-(Bromomethyl)cyclopropyl Methanol Tribromoneopentyl_alcohol->Bromomethyl_cyclopropyl_methanol Cyclization (e.g., with Zn) Target_Compound 1-(Hydroxymethyl)cyclopropaneacetonitrile Bromomethyl_cyclopropyl_methanol->Target_Compound Cyanation (e.g., with NaCN)

Caption: A generalized synthetic workflow for 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Detailed Experimental Protocol (Illustrative)

The following protocol is a composite representation based on patented methodologies and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 1-(Bromomethyl)cyclopropyl Methanol from Tribromoneopentyl Alcohol

  • To a reaction vessel equipped with a reflux condenser and a stirrer, add tribromoneopentyl alcohol and an organic solvent (e.g., an alcohol or ether).

  • Add zinc powder and a catalyst under an inert atmosphere.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC or TLC).

  • Cool the reaction mixture and quench cautiously.

  • Filter the mixture to remove unreacted zinc and zinc salts.

  • The filtrate, containing 1-(bromomethyl)cyclopropyl methanol, can be concentrated and used in the next step, with or without further purification.

Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

  • Dissolve the crude or purified 1-(bromomethyl)cyclopropyl methanol in a suitable polar aprotic solvent such as DMF.

  • Add a cyanide source, such as sodium cyanide, to the solution.

  • The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product into an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1-(Hydroxymethyl)cyclopropaneacetonitrile as a liquid or low-melting solid.

Chemical Reactivity and Applications

The reactivity of 1-(Hydroxymethyl)cyclopropaneacetonitrile is dictated by its two primary functional groups: the primary alcohol and the nitrile.

  • Reactions of the Hydroxyl Group: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate, mesylate, or halide). This latter transformation is crucial for its use in the synthesis of Montelukast, where the hydroxyl group is activated for subsequent nucleophilic substitution. For instance, it can be reacted with bromine and an organic phosphine to yield 1-(bromomethyl)cyclopropaneacetonitrile.[5][12]

  • Reactions of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(hydroxymethyl)cyclopropaneacetic acid. It can also be reduced to a primary amine.

The primary and most well-documented application of this compound is as a key building block for the side chain of Montelukast.[4][5] In this synthesis, the hydroxyl group is typically activated, for example, by conversion to a mesylate, and then displaced by a thiol-containing fragment to form the final thioether linkage present in the drug molecule.

Safety and Handling

1-(Hydroxymethyl)cyclopropaneacetonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[13] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[7]

Handling Precautions:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Some suppliers recommend refrigeration for storage.[13]

Conclusion

1-(Hydroxymethyl)cyclopropaneacetonitrile is a molecule of significant synthetic utility, primarily driven by its role in the production of the blockbuster drug Montelukast. Its unique combination of a strained cyclopropane ring and versatile hydroxyl and nitrile functional groups provides a platform for a range of chemical transformations. This guide has summarized its core chemical and physical properties, provided an illustrative synthetic protocol, and discussed its reactivity and handling considerations. For researchers and professionals in drug development, a thorough understanding of this key intermediate is essential for process optimization and the design of novel synthetic strategies.

References

  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Eureka | Patsnap. Available at: [Link]

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile. PubChem. Available at: [Link]

  • CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
  • [1-(Hydroxymethyl)cyclopropyl]acetonitrile. Chemsrc. Available at: [Link]

  • WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
  • 1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO. PubChem. Available at: [Link]

  • 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE. PharmaCompass.com. Available at: [Link]

  • CAS No : 152922-71-9 | Product Name : 1-(Hydroxymethyl)cyclopropaneacetonitrile. Pharmaffiliates. Available at: [Link]

  • US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Google Patents.
  • A Process For Preparation Of Montelucast Intermediate. Quick Company. Available at: [Link]

  • US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Google Patents.
  • 1-(Hydroxymethyl)cyclopropaneacetonitrile CAS#: 152922-71-9. ChemWhat. Available at: [Link]

Sources

1-(Hydroxymethyl)cyclopropaneacetonitrile CAS 152922-71-9 physicochemical data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Modern Therapeutics

1-(Hydroxymethyl)cyclopropaneacetonitrile is a specialized organic compound distinguished by its unique trifunctional structure, incorporating a cyclopropane ring, a hydroxyl group, and a nitrile moiety.[1] While a niche molecule, it holds significant strategic importance in the pharmaceutical industry as a key building block in the synthesis of Montelukast.[2][3] Montelukast is a potent and selective leukotriene D4 receptor antagonist used in the treatment of asthma and seasonal allergic rhinitis. The stereochemistry and functionality of this intermediate are critical for the successful construction of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and safety protocols, offering a critical data resource for scientists engaged in its handling, analysis, and application in complex synthetic pathways.

Molecular Structure and Chemical Identifiers

The compound's structure features a quaternary carbon as part of the cyclopropane ring, bonded to a hydroxymethyl group (-CH₂OH) and an acetonitrile group (-CH₂CN). This arrangement imparts specific steric and electronic properties that are leveraged in its synthetic applications.[1]

Caption: 2D representation of 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 152922-71-9 [4][5][6]
Molecular Formula C₆H₉NO [7][8]
Molecular Weight 111.14 g/mol [7][8]
IUPAC Name 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile
Synonyms (1-Hydroxymethyl-cyclopropyl)-acetonitrile, Montelukast Impurity [2][4][9]
InChI InChI=1S/C6H9NO/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2 [1][8]
InChIKey WYOMLUMUVAPMKE-UHFFFAOYSA-N [7][8]
Canonical SMILES C1CC1(CC#N)CO [1][8]

| EC Number | 604-877-6 |[10] |

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in reactions, purifications, and formulations. It is typically described as a white crystal or solid, although it may appear as a liquid or oil depending on purity.[2][3][11] Its melting point of 70-71°C suggests it is solid at standard ambient temperature and pressure.

Table 2: Physicochemical Data Summary

Property Value Source(s)
Physical State White crystal / Solid [2][3]
Melting Point 70-71 °C [6][7]
Boiling Point 245.1 ± 13.0 °C at 760 mmHg [6][7]
Density 1.1 ± 0.1 g/cm³ [7]
Flash Point 102.1 ± 19.8 °C [7]
Vapor Pressure 0.005 mmHg at 25°C [2][6]
Refractive Index 1.489 [2][7]
Water Solubility Soluble [2]
pKa 15.10 ± 0.10 (Predicted) [2]
LogP -0.72 [7]

| Topological Polar Surface Area (TPSA) | 44.02 Ų |[7][8] |

Predicted Spectroscopic Profile for Structural Elucidation

While experimental spectra are not widely published, a robust spectroscopic profile can be predicted based on the compound's functional groups. This is essential for identity confirmation in a laboratory setting.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show four distinct signals:

  • ~3.6 ppm (singlet, 2H): Corresponds to the two protons of the hydroxymethyl (-CH₂OH) group. The singlet nature arises from the absence of adjacent protons for coupling.

  • ~2.5 ppm (singlet, 2H): Represents the two protons of the acetonitrile methylene (-CH₂CN) group. This signal is deshielded by the adjacent electron-withdrawing nitrile group.

  • ~1.5-2.0 ppm (singlet or broad singlet, 1H): This signal is from the hydroxyl proton (-OH). Its chemical shift can be variable and the peak may be broad due to hydrogen exchange.

  • ~0.6-0.9 ppm (multiplet, 4H): These signals correspond to the four protons on the two methylene groups of the cyclopropane ring. They typically appear as two overlapping triplets or a more complex multiplet due to geminal and cis/trans coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum should exhibit six unique carbon signals:

  • ~118-122 ppm: The nitrile carbon (-C≡N).

  • ~65-70 ppm: The hydroxymethyl carbon (-CH₂OH).

  • ~25-30 ppm: The quaternary carbon of the cyclopropane ring.

  • ~20-25 ppm: The acetonitrile methylene carbon (-CH₂CN).

  • ~10-15 ppm (2 signals): The two equivalent methylene carbons of the cyclopropane ring.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups:

  • 3600-3200 cm⁻¹ (broad, strong): Characteristic O-H stretching vibration of the alcohol group.

  • ~2250-2240 cm⁻¹ (sharp, medium): C≡N stretching vibration of the nitrile group. This peak is a key diagnostic feature.

  • ~3080-3000 cm⁻¹ (medium): C-H stretching from the cyclopropane ring.

  • ~2960-2850 cm⁻¹ (medium): C-H stretching from the methylene groups.

  • ~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum would be expected to show:

  • Molecular Ion (M⁺) Peak: At m/z = 111.0684, corresponding to the exact mass of the molecule.[7][8]

  • Key Fragmentation Peaks:

    • m/z = 80 (M-31): Loss of the -CH₂OH radical.

    • m/z = 71 (M-40): Loss of the -CH₂CN radical.

    • m/z = 41: A fragment corresponding to the cyanomethyl cation [CH₂CN]⁺.

Synthesis and Analytical Workflow

Understanding the synthesis is crucial for anticipating potential impurities. A common industrial route involves the reaction of a brominated precursor with a cyanide salt.[12] A robust analytical workflow is required to ensure the quality of the intermediate before its use in API synthesis.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis Pathway cluster_analysis Quality Control Workflow S1 Pentaerythritol Derivative S2 Bromination S1->S2 S3 1-(Bromomethyl)cyclopropyl Methanol Intermediate S2->S3 S4 Cyanation Reaction (e.g., with NaCN) S3->S4 S5 Crude Product 1-(Hydroxymethyl)cyclopropaneacetonitrile S4->S5 A1 Sample Received S5->A1 A2 Identity Confirmation (FTIR Spectroscopy) A1->A2 A3 Purity & Impurity Profile (HPLC Analysis) A2->A3 A4 Physical Constant Check (Melting Point) A3->A4 A5 Release for API Synthesis A4->A5

Caption: A typical workflow from synthesis to quality control analysis.

Experimental Protocols

Protocol: Melting Point Determination (Capillary Method)

This method is a fundamental test for purity. A sharp melting range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[11]

Objective: To determine the melting range of a sample of 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp), glass capillary tubes (one end sealed), mortar and pestle.[7]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. If the crystals are coarse, gently grind a small amount to a fine powder using a mortar and pestle. This ensures uniform heat transfer.[7]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a dense column 2-3 mm high.[7]

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate. Allow the apparatus to cool.[11]

  • Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for accuracy.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample becomes a clear liquid.

  • Reporting: The result is reported as the melting range, T₁ - T₂. For a pure sample, this should be a narrow range (e.g., 70.0-71.0 °C).

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for quantifying the purity of pharmaceutical intermediates and detecting any process-related impurities or degradation products.[1]

Objective: To determine the purity of 1-(Hydroxymethyl)cyclopropaneacetonitrile by area percent and to identify any known impurities.

Rationale for Method Design:

  • Mode: Reversed-phase HPLC is chosen due to the compound's moderate polarity.[1]

  • Stationary Phase: A C18 column provides excellent hydrophobic retention for a wide range of organic molecules.

  • Mobile Phase: A gradient of water and acetonitrile allows for the elution of compounds with varying polarities, ensuring that both the main peak and any potential non-polar or polar impurities are resolved.

  • Detector: UV detection at a low wavelength (e.g., 210 nm) is selected because the molecule lacks a strong chromophore but will absorb in the far UV range due to the nitrile and hydroxyl groups.

Methodology:

  • Standard & Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and the sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent). The final concentration will be ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

  • Analysis:

    • Inject the diluent (blank) to ensure no system peaks are present.

    • Inject the standard solution to determine the retention time (RT) of the main peak.

    • Inject the sample solution.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Identify any impurities by their relative retention time (RRT) compared to the main peak and quantify them if necessary.

Safety, Handling, and Storage

Proper handling of 1-(Hydroxymethyl)cyclopropaneacetonitrile is essential due to its potential hazards. It is classified as harmful and an irritant.[7][11]

Table 3: GHS Hazard and Safety Information

Category Information Source(s)
Pictogram(s) GHS07 (Exclamation Mark) [13]
Signal Word Warning [11][13]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. [11]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[11] |

Handling and Personal Protective Equipment (PPE):

  • Work should be conducted in a well-ventilated chemical fume hood.[7]

  • Wear standard laboratory clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][11]

  • Avoid generating dust or aerosols.

  • Wash hands thoroughly after handling.[11]

Storage:

  • Store in a tightly closed container.[7][11]

  • Keep in a refrigerated (2-8°C), dry environment.[7][13]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures:

  • Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[7]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[7][11]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[7][11]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Conclusion

1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9) is a fundamentally important intermediate whose quality directly impacts the efficacy and safety of the final drug product, Montelukast. A thorough understanding of its physicochemical properties, coupled with robust analytical methods for identity and purity confirmation, is paramount for its effective use in drug development and manufacturing. The data and protocols outlined in this guide serve as a comprehensive resource for scientists, ensuring that this critical building block is handled, analyzed, and utilized with the highest standards of scientific integrity.

References

  • Chemsrc. (n.d.). CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • PharmaCompass. (n.d.). 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE. Retrieved January 3, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 152922-71-9 | Product Name : 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Patsnap. (n.d.). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Retrieved January 3, 2026, from [Link]

  • ChemBK. (n.d.). CAS 152922-71-9. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Pharmaffiliates. (n.d.). CAS No : 152922-71-9 | Product Name : 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved January 3, 2026, from [Link]

  • Ruiyi Tech. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved January 3, 2026, from [Link]

Sources

Spectroscopic Data for 1-(Hydroxymethyl)cyclopropaneacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(Hydroxymethyl)cyclopropaneacetonitrile, a key intermediate in the synthesis of pharmaceuticals such as Montelukast.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of publicly available experimental spectra, this guide presents a robust, predicted spectroscopic profile, grounded in established principles of chemical spectroscopy and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS No. 152922-71-9) possesses a unique molecular architecture, incorporating a strained cyclopropane ring, a primary alcohol, and a nitrile functional group.[2][3] Its molecular formula is C₆H₉NO, with a molecular weight of 111.14 g/mol .[1][2][3][4][5] This combination of features gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 1-(Hydroxymethyl)cyclopropaneacetonitrile are presented below, based on established chemical shift theory and data from related cyclopropane derivatives.[6][7][8]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal five distinct signals, corresponding to the different chemical environments of the nine protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.5Singlet2H-CH₂OHProtons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen atom.
~2.6Singlet2H-CH₂CNProtons adjacent to the electron-withdrawing nitrile group are expected to be downfield.
~1.5Singlet (broad)1H-OHThe chemical shift of the hydroxyl proton is variable and concentration-dependent; it often appears as a broad singlet.
~0.8Triplet2HCyclopropyl CH₂The cyclopropane ring protons are characteristically found in the upfield region of the spectrum due to the ring's anisotropic effect.[8]
~0.6Triplet2HCyclopropyl CH₂These protons are diastereotopic to the other cyclopropyl methylene protons and are expected to have a slightly different chemical shift.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~120-C≡NThe carbon of the nitrile group is typically found in this downfield region.
~65-CH₂OHThe carbon atom attached to the hydroxyl group is deshielded.
~25-CH₂CNThe carbon adjacent to the nitrile group.
~20Quaternary Cyclopropyl CThe quaternary carbon of the cyclopropane ring.
~15Cyclopropyl CH₂The methylene carbons of the cyclopropane ring are shielded and appear upfield.
~15Cyclopropyl CH₂The other methylene carbon of the cyclopropane ring.
Experimental Protocol for NMR Data Acquisition

The following provides a standard operating procedure for acquiring high-resolution NMR spectra of 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Sample Preparation:

  • Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[9]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

Instrument Parameters (for a 500 MHz Spectrometer): [10]

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(Hydroxymethyl)cyclopropaneacetonitrile is expected to show characteristic absorption bands for the O-H, C-H, C≡N, and C-O bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400Broad, StrongO-H stretchThe broadness is due to hydrogen bonding of the alcohol group.
~3080MediumC-H stretch (cyclopropyl)C-H bonds on a cyclopropane ring often appear at a slightly higher frequency than those in alkanes.
~2950, ~2880MediumC-H stretch (aliphatic)Asymmetric and symmetric stretching of the methylene groups.
~2250Medium, SharpC≡N stretchThe nitrile group has a characteristic sharp absorption in this region.
~1050StrongC-O stretchCharacteristic for a primary alcohol.
Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid and solid samples.[11][12]

Procedure:

  • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[12]

  • Record a background spectrum of the clean, empty ATR crystal.[13]

  • Place a small drop of liquid 1-(Hydroxymethyl)cyclopropaneacetonitrile or a small amount of the solid powder onto the center of the crystal.[11]

  • If the sample is a solid, apply pressure using the built-in press to ensure good contact with the crystal.[11]

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • After the measurement, clean the crystal surface thoroughly.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[14][15]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺˙): A peak at m/z = 111, corresponding to the molecular weight of the compound, is expected.[4] However, for primary alcohols, the molecular ion peak can be weak or absent.

  • Key Fragmentation Pathways:

    • α-Cleavage: The most characteristic fragmentation of primary alcohols involves the cleavage of the C-C bond adjacent to the oxygen atom. This would result in the loss of the cyclopropylacetonitrile radical to give a prominent peak at m/z = 31 ([CH₂OH]⁺).

    • Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at m/z = 93 ([M-18]⁺˙).

    • Loss of CH₂OH: Cleavage of the C-C bond between the hydroxymethyl group and the cyclopropane ring would result in a fragment at m/z = 80 .

    • Nitrile Fragmentation: The nitrile group can also influence fragmentation, although specific pathways are less predictable without experimental data.

Experimental Protocol for EI-MS Data Acquisition

Procedure:

  • Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.[15]

  • The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight).

  • A mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).[16]

Data Interpretation and Structural Confirmation Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of 1-(Hydroxymethyl)cyclopropaneacetonitrile.

G cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_H1 ¹H NMR: - Upfield cyclopropyl signals - Signals for CH₂OH and CH₂CN - OH proton NMR_C13 ¹³C NMR: - Nitrile carbon (~120 ppm) - Alcohol carbon (~65 ppm) - Quaternary and CH₂ cyclopropyl carbons NMR_H1->NMR_C13 Correlate Confirmation Structural Confirmation NMR_C13->Confirmation IR_Spec IR Spectrum: - Broad O-H stretch (~3400 cm⁻¹) - Sharp C≡N stretch (~2250 cm⁻¹) - Strong C-O stretch (~1050 cm⁻¹) IR_Spec->Confirmation MS_Spec Mass Spectrum: - Molecular ion at m/z 111 - Key fragments at m/z 93 (M-18) and m/z 31 (α-cleavage) MS_Spec->Confirmation Synthesis Synthesized Compound 1-(Hydroxymethyl)cyclopropaneacetonitrile Synthesis->NMR_H1 Synthesis->IR_Spec Synthesis->MS_Spec

Caption: Workflow for spectroscopic confirmation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 1-(Hydroxymethyl)cyclopropaneacetonitrile. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for the identification, characterization, and quality control of this important pharmaceutical intermediate. While the data herein is based on sound spectroscopic principles, experimental verification is recommended for definitive structural confirmation.

References

A Comprehensive Technical Guide to the Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile from Pentaerythritol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of a robust and economically viable synthetic pathway for 1-(Hydroxymethyl)cyclopropaneacetonitrile, a critical intermediate in the synthesis of pharmaceuticals like Montelukast sodium.[1][2] The described multi-step synthesis utilizes pentaerythritol, a readily available and inexpensive bulk chemical, as the starting material.[3] This document details the strategic transformation of pentaerythritol through a sequence of bromination, acetylation, reductive cyclization, and cyanation. Each step is elucidated with detailed experimental protocols, mechanistic insights, and process optimization considerations. The guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering a practical framework for the scalable production of this valuable cyclopropane derivative.

Introduction and Strategic Overview

1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS No: 152922-71-9) is a key building block in modern medicinal chemistry.[4] Its unique structure, featuring a cyclopropane ring appended with both a hydroxymethyl and an acetonitrile group, makes it a valuable precursor for complex molecular architectures. The primary challenge in its synthesis lies in the efficient construction of the strained three-membered ring while controlling the installation of two distinct functional groups.

Traditional methods can be costly or involve hazardous reagents. The pathway detailed herein presents a strategic advantage by starting from pentaerythritol, C(CH₂OH)₄, a highly functionalized, symmetrical, and low-cost C5 building block.[3][5] The core of this strategy involves a sequence of functional group manipulations to induce an intramolecular cyclization, forming the cyclopropane ring, followed by the introduction of the nitrile moiety.

The overall transformation is achieved in four principal stages:

  • Tribromination: Selective conversion of three of the four hydroxyl groups of pentaerythritol to bromides.

  • Acetylation: Protection of the remaining hydroxyl group as an acetate ester.

  • Reductive Cyclization: Intramolecular ring formation to yield a cyclopropane intermediate.

  • Cyanation & Deprotection: Introduction of the nitrile group via nucleophilic substitution and subsequent hydrolysis of the acetate to unveil the final product.

This multi-step synthesis approach is designed for efficiency and scalability, with considerations for reagent recycling and waste reduction.[3][6]

Overall Synthetic Pathway

The complete synthetic route is illustrated below, showcasing the transformation from the starting material to the final product through key intermediates.

G Pentaerythritol Pentaerythritol Tribromo Tribromoneopentyl Alcohol Pentaerythritol->Tribromo Step 1: Tribromination (HBr, H₂SO₄) Acetate 3-bromo-2,2-bis(bromomethyl)propyl acetate Tribromo->Acetate Step 2: Acetylation (Acetic Anhydride) Cyclo_int [1-(bromomethyl)cyclopropyl]methyl acetate Acetate->Cyclo_int Step 3: Reductive Cyclization (Zn Powder) Final 1-(Hydroxymethyl)cyclopropaneacetonitrile Cyclo_int->Final Step 4: Cyanation & Hydrolysis (NaCN, Base)

Caption: Overall 4-step synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile from Pentaerythritol.

Detailed Synthesis and Mechanistic Discussion

This section provides a detailed examination of each reaction step, including the rationale for experimental choices and insights into the underlying chemical mechanisms.

Step 1: Synthesis of Tribromoneopentyl Alcohol
  • Objective: To replace three of the four hydroxyl groups of pentaerythritol with bromine atoms. This functional group transformation is crucial as it converts the hydroxyls into good leaving groups, setting the stage for the subsequent cyclization reaction.

  • Reaction: C(CH₂OH)₄ + 3 HBr → BrCH₂C(CH₂Br)₂(CH₂OH) + 3 H₂O

  • Causality of Experimental Choices:

    • Reagents: A mixture of concentrated hydrobromic acid (48%) and concentrated sulfuric acid is used.[1][3] Hydrobromic acid serves as the primary source of the bromide nucleophile. Sulfuric acid acts as a dehydrating agent, driving the equilibrium towards the product by removing the water formed during the reaction. It also protonates the hydroxyl groups of pentaerythritol, converting them into a better leaving group (H₂O).

    • Conditions: The reaction is performed at elevated temperatures (100-140°C) to overcome the activation energy required for the multiple Sₙ2 substitutions on a neopentyl core.[3]

  • Mechanistic Insight: The reaction proceeds via a series of Sₙ2-type nucleophilic substitutions. Each hydroxyl group is first protonated by the acid, followed by backside attack by a bromide ion, displacing a molecule of water. The sterically hindered neopentyl structure of pentaerythritol makes this substitution challenging, necessitating the harsh reaction conditions.

Step 2: Synthesis of 3-bromo-2,2-bis(bromomethyl)propyl acetate
  • Objective: To protect the single remaining hydroxyl group as an acetate ester. This step is critical for preventing the hydroxyl group from participating in unwanted side reactions during the subsequent zinc-mediated cyclization.

  • Reaction: BrCH₂C(CH₂Br)₂(CH₂OH) + (CH₃CO)₂O → BrCH₂C(CH₂Br)₂(CH₂OAc) + CH₃COOH

  • Causality of Experimental Choices:

    • Reagent: Acetic anhydride is an effective and common acetylating agent that reacts readily with the primary alcohol.[1][3] The reaction is typically carried out at a moderately elevated temperature (e.g., 60°C) to ensure complete conversion.[1]

    • Self-Validating System: The success of this step is easily monitored by techniques like TLC or GC-MS, observing the disappearance of the starting alcohol and the appearance of the higher molecular weight acetate ester.

Step 3: Reductive Cyclization to [1-(bromomethyl)cyclopropyl]methyl acetate
  • Objective: To construct the core cyclopropane ring through an intramolecular reductive coupling reaction. This is the key bond-forming step in the synthesis.

  • Reaction: BrCH₂C(CH₂Br)₂(CH₂OAc) + Zn → [1-(bromomethyl)cyclopropyl]methyl acetate + ZnBr₂

  • Causality of Experimental Choices:

    • Reagent: Zinc powder is a classic reagent for forming cyclopropanes from 1,3-dihalides (the Simmons-Smith reaction being a related example). It acts as a reducing agent, facilitating the formation of an organozinc intermediate which then undergoes intramolecular displacement to form the three-membered ring.[7]

    • Mechanism: The reaction likely proceeds via the formation of an organozinc species at one of the C-Br bonds. The resulting carbanion-like center then attacks an adjacent carbon bearing a bromine atom in an intramolecular Sₙ2 reaction, displacing the bromide and closing the ring. The acetate group remains intact during this process.

G cluster_0 Reductive Cyclization Workflow start Acetylated Intermediate (3-bromo-2,2-bis(bromomethyl)propyl acetate) organozinc Organozinc Intermediate Formation (Reaction with Zn powder) start->organozinc Step 3a cyclization Intramolecular Sₙ2 Attack (Ring Closure) organozinc->cyclization Step 3b product Cyclopropane Intermediate ([1-(bromomethyl)cyclopropyl]methyl acetate) cyclization->product Step 3c

Sources

An In-depth Technical Guide to Key Isomers of C6H9NO for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive exploration of the chemical landscape of C6H9NO, a molecular formula encompassing a variety of isomers with significant applications in research, drug development, and materials science. This document moves beyond a simple cataloging of compounds to provide in-depth technical insights into the synthesis, properties, and applications of the most scientifically and commercially relevant C6H9NO isomers. The content herein is structured to deliver not just procedural knowledge but also the underlying scientific principles that govern the utility of these molecules.

Part 1: Navigating the C6H9NO Isomeric Space: A Focus on Three Key Compounds

The molecular formula C6H9NO represents a diverse array of structural possibilities. For the purposes of this guide, we will focus on three isomers that exemplify the versatility of this chemical formula and hold significant interest for researchers and drug development professionals:

  • N-Vinyl-2-pyrrolidone (NVP): A monomer paramount in the production of biocompatible polymers with extensive pharmaceutical applications.

  • 2-Acetylpyrrole: A naturally occurring aroma compound and a versatile synthetic building block in medicinal chemistry.

  • 6-Methyl-2-pyridone: A heterocyclic compound with intriguing tautomeric properties and applications in catalysis and drug discovery.

Each of these compounds will be examined in detail, with a focus on their synthesis, chemical behavior, and practical applications, all supported by experimental data and established scientific literature.

Part 2: N-Vinyl-2-pyrrolidone (NVP): The Cornerstone of Polyvinylpyrrolidone (PVP)

IUPAC Name: 1-ethenylpyrrolidin-2-one[1][2]

Synonyms: NVP, 1-Vinyl-2-pyrrolidone, Vinylpyrrolidone[1][3][4]

N-Vinyl-2-pyrrolidone is a colorless to pale yellow liquid that serves as the monomeric precursor to polyvinylpyrrolidone (PVP), a polymer of immense importance in the pharmaceutical industry.[2][4][5]

Physicochemical Properties of N-Vinyl-2-pyrrolidone

A summary of the key physical and chemical properties of NVP is presented in the table below. This data is critical for its handling, storage, and application in polymerization processes.

PropertyValueReference
Molecular Formula C6H9NO[1][3]
Molecular Weight 111.14 g/mol [2][3]
Appearance Colorless to yellowish liquid[2][5]
Melting Point 13-14 °C[2][6]
Boiling Point 92-95 °C at 15 hPa[2][6]
Density 1.04 g/cm³ at 25 °C[2][6]
Solubility Miscible with water and many organic solvents[4][5]
Flash Point 95 °C[2][6]
CAS Number 88-12-0[1][2]
Synthesis of N-Vinyl-2-pyrrolidone: A Procedural Deep Dive

The industrial synthesis of NVP is primarily achieved through the vinylation of 2-pyrrolidone with acetylene, a method pioneered by Walter Reppe.[7] An alternative route involves the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP).[8][9]

This protocol describes the base-catalyzed reaction of 2-pyrrolidone with acetylene.

Objective: To synthesize N-Vinyl-2-pyrrolidone.

Methodology:

  • Catalyst Preparation: In a high-pressure autoclave, 2-pyrrolidone is treated with 1-5% potassium hydroxide.[7][8] The mixture is heated under vacuum to remove the water formed, yielding the potassium salt of 2-pyrrolidone, which acts as the catalyst.[7] The water content should be reduced to less than 0.2% to prevent side reactions.[7]

  • Vinylation Reaction: The catalyzed 2-pyrrolidone is then reacted with acetylene at a temperature of 130–170 °C and a pressure of up to 2.6 MPa.[8] To mitigate the risk of explosion, a mixture of acetylene with an inert gas like nitrogen is often used.[8]

  • Purification: The crude NVP is purified by multi-step vacuum distillation to remove unreacted 2-pyrrolidone and other impurities.[8]

Causality of Experimental Choices: The use of a strong base like KOH is essential to deprotonate 2-pyrrolidone, forming the nucleophilic pyrrolidonate anion that attacks the acetylene. The high pressure and temperature are necessary to overcome the activation energy of the reaction and ensure a sufficient reaction rate. The removal of water is critical as it can lead to the hydrolysis of the lactam ring and deactivation of the catalyst.[7]

Polymerization of NVP to Polyvinylpyrrolidone (PVP)

NVP readily undergoes free-radical polymerization to form PVP.[5] This process can be initiated by heat or a chemical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).[1]

Objective: To synthesize Polyvinylpyrrolidone (PVP) from NVP.

Methodology:

  • Initiator Dissolution: Dissolve a calculated amount of AIBN (e.g., 0.024 g) in a measured quantity of purified NVP (e.g., 7.2 g).[4]

  • Reaction Mixture Preparation: Add the NVP-AIBN solution to a suitable solvent, such as distilled water.[4]

  • Polymerization: The reaction vessel is sealed, purged with an inert gas, and heated in a constant temperature bath (e.g., 65 °C) for a set period (e.g., 3 hours), followed by further heating at a higher temperature (e.g., steam bath) to ensure complete polymerization.[4]

  • Isolation: The resulting PVP is isolated, for example, by precipitation in a non-solvent like diethyl ether.[1]

Mechanism of Polymerization: The polymerization proceeds via a classic free-radical chain-growth mechanism involving initiation, propagation, and termination steps. The choice of initiator and temperature influences the rate of polymerization and the molecular weight of the resulting polymer.

NVP_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (AIBN) Initiator (AIBN) Radical (R.) Radical (R.) Initiator (AIBN)->Radical (R.) Heat Monomer (NVP) Monomer (NVP) Radical (R.)->Monomer (NVP) Initiated Monomer (R-NVP.) Initiated Monomer (R-NVP.) Monomer (NVP)->Initiated Monomer (R-NVP.) Growing Polymer Chain (R-(NVP)n.) Growing Polymer Chain (R-(NVP)n.) Initiated Monomer (R-NVP.)->Growing Polymer Chain (R-(NVP)n.) + n(NVP) Stable Polymer (PVP) Stable Polymer (PVP) Growing Polymer Chain (R-(NVP)n.)->Stable Polymer (PVP) Combination or Disproportionation Synthesis_of_2_Acetylpyrrole cluster_friedel_crafts Friedel-Crafts Acylation cluster_paal_knorr Paal-Knorr Synthesis Pyrrole Pyrrole 2-Acetylpyrrole_FC 2-Acetylpyrrole Pyrrole->2-Acetylpyrrole_FC Acetyl Chloride, AlCl3 1,4-Dicarbonyl 1,4-Dicarbonyl 2-Acetylpyrrole_PK 2-Acetylpyrrole 1,4-Dicarbonyl->2-Acetylpyrrole_PK Amine/Ammonia Tautomerism 6-Methyl-2-pyridone 6-Methyl-2-pyridone (Lactam) 6-Methyl-2-hydroxypyridine 6-Methyl-2-hydroxypyridine (Lactim) 6-Methyl-2-pyridone->6-Methyl-2-hydroxypyridine Equilibrium

Sources

Molecular weight and formula of 1-(Hydroxymethyl)cyclopropaneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Hydroxymethyl)cyclopropaneacetonitrile

Executive Summary: This guide provides a comprehensive technical overview of 1-(Hydroxymethyl)cyclopropaneacetonitrile, a pivotal chemical intermediate in modern pharmaceutical synthesis. Primarily aimed at researchers, chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, outlines detailed synthesis methodologies with mechanistic rationales, and contextualizes its critical role as a building block for high-value therapeutics, most notably the anti-asthmatic drug Montelukast. Furthermore, it covers essential safety protocols, handling procedures, and expected analytical signatures to ensure both safe and effective utilization in a laboratory and process chemistry setting.

Chemical Identity and Physicochemical Properties

1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS No. 152922-71-9) is a unique bifunctional molecule that incorporates a strained cyclopropane ring, a primary alcohol, and a nitrile group.[1] This combination of features imparts a specific reactivity and polarity profile, making it a versatile intermediate.[1] Its molecular formula is C₆H₉NO, with a molecular weight of 111.14 g/mol .[2][3][4][5][6]

The presence of the hydroxyl (-OH) and cyano (-C≡N) groups allows for hydrogen bonding and lends the molecule moderate polarity.[1] The three-membered cyclopropane ring introduces significant ring strain, which can be a site of selective chemical transformations. The interplay of these functional groups dictates the compound's solubility, reactivity, and physical state.

Table 1: Physicochemical Properties of 1-(Hydroxymethyl)cyclopropaneacetonitrile

PropertyValueSource(s)
Molecular Formula C₆H₉NO[2][4][5][6]
Molecular Weight 111.14 g/mol [2][3][5][6]
CAS Number 152922-71-9[2][3][5]
Appearance Colorless liquid to Dark Yellow/Orange Oil or solid[3][6][7][8]
Boiling Point 245.1 °C at 760 mmHg[3][6][9]
Melting Point 70-71 °C[3][9]
Density ~1.1 g/cm³[3][6][9]
Flash Point 102.1 °C[3][9]
IUPAC Name 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile[2]
Common Synonyms [1-(Hydroxymethyl)cyclopropyl]acetonitrile[1][6][7]

Synthesis and Mechanistic Insights

The synthesis of 1-(hydroxymethyl)cyclopropaneacetonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Several patented methods exist, often starting from simple, commercially available materials like pentaerythritol.[10][11] The following protocol is a representative example adapted from the patent literature, designed to be self-validating through process controls and intermediate characterization.

Experimental Protocol: Synthesis from Pentaerythritol

This pathway leverages the symmetrical nature of pentaerythritol to construct the cyclopropane ring and install the required functional groups.

Step 1: Bromination of Pentaerythritol

  • Reaction: Pentaerythritol is treated with hydrobromic acid and a dehydrating agent (e.g., sulfuric acid) to substitute three of the four hydroxyl groups with bromine, yielding tribromoneopentyl alcohol.

  • Rationale: This is a classic acid-catalyzed nucleophilic substitution. The high concentration of bromide ions and acidic conditions favor the formation of the bromoalkane.

Step 2: Acetylation

  • Reaction: The remaining hydroxyl group on tribromoneopentyl alcohol is protected via acetylation with an agent like acetic anhydride.

  • Rationale: This protection is crucial to prevent the free hydroxyl group from interfering in the subsequent cyclization step. The acetate group is a stable protecting group under these conditions.

Step 3: Reductive Cyclization

  • Reaction: The acetylated tribromo-compound is treated with a reducing agent, typically zinc powder, in a suitable solvent.

  • Rationale: This is an intramolecular Wurtz-type reaction. The zinc reductively couples two of the carbon-bromine bonds to form the strained cyclopropane ring, eliminating two bromide ions in the process.

Step 4: Cyanation and Deprotection

  • Reaction: The resulting 1-(bromomethyl)cyclopropyl]methyl acetate is reacted with a cyanide source (e.g., sodium cyanide) in a polar aprotic solvent like DMF. The reaction mixture is then treated to hydrolyze the acetate group.

  • Rationale: The cyanide ion acts as a nucleophile, displacing the final bromide in an Sₙ2 reaction to form the nitrile. The alkaline conditions of the workup or a subsequent hydrolysis step cleave the acetate protecting group, revealing the primary alcohol and yielding the final product.

Synthesis_Workflow Pentaerythritol Pentaerythritol Tribromo Tribromoneopentyl Alcohol Pentaerythritol->Tribromo HBr / H₂SO₄ Acetylated 3-bromo-2,2-bis(bromomethyl) propyl acetate Tribromo->Acetylated Ac₂O Cyclized [1-(Bromomethyl)cyclopropyl] methyl acetate Acetylated->Cyclized Zn Powder FinalProduct 1-(Hydroxymethyl)cyclopropaneacetonitrile Cyclized->FinalProduct 1. NaCN 2. Hydrolysis

Caption: Synthesis workflow for 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Role in Pharmaceutical Synthesis: The Montelukast Case

The primary driver for the industrial production of 1-(hydroxymethyl)cyclopropaneacetonitrile is its role as a key intermediate in the synthesis of Montelukast (Singulair®), a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergies.[1][10]

The molecule provides the exact cyclopropane-containing side chain required in the final drug structure. Its bifunctional nature is exploited in the total synthesis:

  • The hydroxyl group is typically activated (e.g., by conversion to a mesylate or tosylate) to become a good leaving group.

  • This allows for nucleophilic substitution by a thiol-containing fragment of the main Montelukast backbone, forming a crucial thioether linkage.

  • The nitrile group is subsequently hydrolyzed to a carboxylic acid, which is a key functional group in the final active pharmaceutical ingredient.

Montelukast_Role BuildingBlock 1-(Hydroxymethyl)cyclopropaneacetonitrile -CH₂OH -CH₂CN Montelukast Montelukast (Final API) BuildingBlock->Montelukast Provides cyclopropane side-chain Backbone Montelukast Backbone (Thiol Fragment) Backbone->Montelukast Core Structure

Caption: Role as a key building block in Montelukast synthesis.

Spectroscopic and Analytical Characterization

While a certificate of analysis should always be consulted for lot-specific data, the structure of 1-(hydroxymethyl)cyclopropaneacetonitrile gives rise to a predictable analytical profile.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the different proton environments. The cyclopropane protons will appear as complex multiplets in the upfield region (approx. 0.5-1.0 ppm). The methylene protons adjacent to the nitrile (-CH₂CN) and the methylene protons of the hydroxymethyl group (-CH₂OH) would appear as singlets or multiplets further downfield (approx. 2.5-4.0 ppm). The hydroxyl proton will be a broad singlet whose position is dependent on concentration and solvent.

  • ¹³C NMR (Carbon NMR): The spectrum should reveal six distinct carbon signals. The nitrile carbon (C≡N) will be significantly downfield (approx. 115-125 ppm). The carbons of the hydroxymethyl and cyanomethyl groups will be in the 50-70 ppm range, while the highly strained cyclopropyl carbons will appear in the upfield region (approx. 10-25 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides clear confirmation of the key functional groups. A strong, sharp absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N stretch. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretch of the alcohol group. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹.

Safety, Handling, and Storage

Due to its chemical nature, 1-(hydroxymethyl)cyclopropaneacetonitrile must be handled with appropriate precautions. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[2][9][12]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[9][12]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][12] Avoid all skin contact.

  • Hygiene: Wash hands thoroughly after handling.[12]

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. Seek medical attention if symptoms persist.[9]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][12]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][12]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

  • Refrigerated storage is recommended for long-term stability.[9]

  • Keep away from oxidizing agents, heat, and open flames.[9]

Conclusion

1-(Hydroxymethyl)cyclopropaneacetonitrile stands out as a high-value chemical intermediate due to its unique structural combination of a strained ring and dual functional groups. Its synthesis, while requiring multiple steps, is well-established, and its application is firmly rooted in the pharmaceutical industry, particularly in the production of Montelukast. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and efficient use in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9964076, 1-(Hydroxymethyl)cyclopropaneacetonitrile. Available at: [Link]

  • Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. Available at: [Link]

  • Chemsrc (n.d.). CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile. Available at: [Link]

  • PharmaCompass (n.d.). 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE. Available at: [Link]

  • Patsnap (n.d.). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. CN113943231A.
  • Google Patents (n.d.). WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Google Patents (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Google Patents (n.d.). CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Pharmaffiliates (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile (BSC). Available at: [Link]

Sources

Key intermediates in the synthesis of Montelukast

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Intermediates in the Synthesis of Montelukast

Abstract

Montelukast Sodium, a potent and selective cysteinyl leukotriene (CysLT1) receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis.[1][2] Its commercial success has driven significant innovation in synthetic organic chemistry, aimed at developing efficient, scalable, and cost-effective manufacturing processes. The molecular architecture of Montelukast is comprised of four distinct structural components, which are assembled through a variety of synthetic strategies.[1] This guide provides a detailed examination of the key intermediates central to these synthetic routes, focusing on the underlying chemical principles, the rationale for methodological choices, and the evolution of the manufacturing process from early discovery to modern, optimized approaches. We will dissect the synthesis of the two primary building blocks: the chiral diol core and the cyclopropyl thiol side chain, offering field-proven insights for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing Montelukast

A logical retrosynthetic analysis of Montelukast (1) reveals two primary strategic disconnections. The most common approach involves a convergent synthesis, hinging on the coupling of two key fragments: the chiral diol backbone (2) and the thiol side-chain (3) . This strategy allows for the independent and optimized synthesis of each fragment before their final convergent coupling.

G cluster_diol Contains quinoline & chiral center cluster_thiol Cyclopropyl moiety montelukast Montelukast (1) disconnection Strategic Disconnection (Thioether bond formation) montelukast->disconnection diol Key Intermediate 1: Chiral Diol Core (2) 2-(2-(3-(S)-...-3-hydroxypropyl)phenyl)-2-propanol disconnection->diol thiol Key Intermediate 2: Thiol Side-Chain (3) 2-(1-(mercaptomethyl)cyclopropyl)acetic acid disconnection->thiol

Figure 1: Retrosynthetic analysis of Montelukast.

This guide will focus on the synthesis and critical control points for these two cornerstone intermediates.

The Chiral Diol Core: Establishing Stereochemistry

The diol intermediate, 2-(2-(3-(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol , contains the sole stereocenter of Montelukast. The creation of this chiral alcohol is arguably the most critical step in the entire synthesis, and its efficiency has been a major focus of process development. The synthesis begins with the construction of a ketone precursor, followed by a highly selective asymmetric reduction.

Synthesis of the Prochiral Ketone Precursor

The ketone precursor, (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate, is typically assembled using carbon-carbon bond-forming reactions. One efficient and convergent method involves a Palladium-catalyzed Mizoroki-Heck coupling reaction between an allyl alcohol intermediate and a 2-halophenyl derivative, which provides direct access to the ketone framework.[3][4]

An alternative established route involves several steps:

  • Condensation: 7-chloroquinaldine is condensed with isophthalaldehyde using acetic anhydride to form the vinyl aldehyde.[1][5]

  • Grignard Addition/Oxidation: The resulting aldehyde is reacted with a Grignard reagent, and the subsequent secondary alcohol is oxidized (e.g., with MnO₂) to a ketone.[1]

  • Side-Chain Attachment: The ortho-substituted phenyl group is incorporated through various methods, such as the reaction of the ketone's enolate with a suitable benzyl bromide derivative.[1]

The Critical Step: Asymmetric Ketone Reduction

The conversion of the prochiral ketone to the desired (S)-alcohol is paramount for the efficacy of the final drug. The choice of reducing agent and methodology directly impacts enantiomeric excess (ee), yield, and process safety.

Pillar of Expertise: Causality Behind Methodological Evolution

The evolution of this reduction highlights a shift in pharmaceutical manufacturing priorities from stoichiometric reagents to catalytic and biocatalytic systems, driven by cost, safety, and sustainability (Green Chemistry).

  • Stoichiometric Borane Reagents (The Original Approach): The original Merck process utilized (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Cl).[1][6] This reagent, derived from inexpensive α-pinene, provides high enantioselectivity (typically >95% ee, which requires further recrystallization to reach >99%).

    • Causality: At the time of discovery, stoichiometric chiral boranes were a reliable and well-understood method for achieving high stereoselectivity.

    • Trustworthiness Issues: The major drawbacks are the need for at least 1.5 equivalents of the reagent, its high moisture sensitivity, corrosive nature, and the generation of significant boron-containing waste streams, making it less ideal for large-scale production.[6]

  • Chiral Catalysts (Improved Efficiency): Subsequent developments focused on catalytic methods. Asymmetric transfer hydrogenation using catalysts like [((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂] has proven highly effective.[1][4]

    • Causality: Catalytic methods drastically reduce reagent loading (e.g., substrate-to-catalyst ratios of 5000:1), improving atom economy and reducing cost and waste.[4] This approach can achieve excellent enantioselectivity (≥99% ee) directly, potentially avoiding a separate purification step.[1][7]

  • Biocatalysis (The Modern Approach): The most advanced methods employ engineered ketoreductase (KRED) enzymes.[8]

    • Causality: Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions (aqueous media, moderate temperatures). Through directed evolution, enzymes can be optimized to handle highly concentrated, water-insoluble substrates (up to 100 g/L) and deliver the product with exceptional purity (>99.9% ee) and yield (90-98%).[8] This often simplifies downstream processing, as the product may crystallize directly from the reaction mixture.

Method Reagent/Catalyst Typical Yield Typical ee% Key Advantages Key Disadvantages
Stoichiometric (-)-DIP-Cl85-90%~95% (before recrystallization)Well-established, reliable.High reagent loading, moisture-sensitive, corrosive, waste generation.
Catalytic Ru-BINAP complexes~86%[1]>99%[1][4]Low catalyst loading, high ee, good atom economy.Requires precious metal catalyst, may need inert atmosphere.
Biocatalytic Engineered KRED90-98%>99.9%[8]Exceptional selectivity, mild/safe conditions, sustainable, simplified workup.Requires specific enzyme development, potential sensitivity to substrate impurities.
Formation of the Diol

Following the asymmetric reduction, the ester moiety of the resulting chiral hydroxy ester is converted to a tertiary alcohol. This is typically achieved via a Grignard reaction, using an excess of a methyl Grignard reagent (e.g., MeMgCl or MeMgBr) to add twice to the ester, forming the 2-hydroxypropan-2-yl group and completing the synthesis of the chiral diol intermediate (2) .[1][2][3] The purity of this diol is critical, as impurities can hinder the crystallization of subsequent intermediates.[5]

The Thiol Side-Chain: 2-(1-(mercaptomethyl)cyclopropyl)acetic acid

The second key intermediate is 2-(1-(mercaptomethyl)cyclopropyl)acetic acid (3) , a relatively simple achiral molecule whose synthesis must be robust and high-yielding.[9][10] Several routes have been reported, often starting from precursors like 1,1-cyclopropanedimethanol or diethyl 1,1-cyclopropanedicarboxylate.[1][10]

G cluster_main Synthesis of 2-(1-(mercaptomethyl)cyclopropyl)acetic acid start 1-(Hydroxymethyl) cyclopropaneacetonitrile step1 Conversion of -OH to leaving group (e.g., -Br, -OMs) start->step1 PBr3 or MsCl step2 Thiol Introduction (e.g., Thiourea, KSAc) step1->step2 Thiourea or Thioacetic Acid step3 Hydrolysis of Nitrile & Thioester/Isothiuronium step2->step3 Strong Base (e.g., NaOH) end Final Product (3) step3->end

Figure 2: General workflow for the synthesis of the thiol side-chain.

A Representative Experimental Protocol:

A common industrial route proceeds via a nitrile intermediate, which offers a robust pathway to the final carboxylic acid.

  • Halogenation: 1-(hydroxymethyl)cyclopropaneacetonitrile is converted to 1-(bromomethyl)cyclopropaneacetonitrile. This is an activation step, turning the hydroxyl group into a better leaving group for subsequent nucleophilic substitution.[11]

  • Sulfur Introduction: The bromide is reacted with a sulfur nucleophile. While thioacetic acid can be used, its pungent and unpleasant odor makes it problematic on a large scale.[10][11] A more favorable alternative is the use of thiourea. This reaction forms a stable, crystalline isothiuronium salt intermediate, which is easily handled and purified.[12]

    • Self-Validating System: The formation of a solid intermediate allows for purification by simple filtration and washing, ensuring high purity of the material proceeding to the final step.

  • Hydrolysis: The isothiuronium salt (or thioester intermediate) is subjected to basic hydrolysis (e.g., using aqueous sodium hydroxide).[10] This single step accomplishes two crucial transformations: hydrolysis of the nitrile to a carboxylate and hydrolysis of the isothiuronium salt to the desired thiol. Acidic workup then provides the final product, 2-(1-(mercaptomethyl)cyclopropyl)acetic acid.[10]

Convergent Coupling and Final Salt Formation

With both key intermediates in hand, the final steps involve their coupling and conversion to the sodium salt.

  • Activation of the Diol: The secondary alcohol of the chiral diol (2) is selectively activated by converting it into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base.[2][13]

  • Nucleophilic Substitution: The thiol side-chain (3) is deprotonated with a strong base (e.g., n-butyl lithium to form a dilithium dianion, or sodium methoxide) to generate the thiolate nucleophile.[1][2] This thiolate then displaces the mesylate group of the activated diol in a classic SN2 reaction to form the crucial thioether bond, yielding Montelukast free acid.[1][14]

  • Purification and Salt Formation: The crude Montelukast acid is often purified via the formation of a crystalline amine salt (e.g., with dicyclohexylamine or isopropylamine), which effectively removes impurities.[1][15][16] Finally, the purified amine salt is treated with a sodium source, such as sodium hydroxide or sodium methoxide, to yield the amorphous solid Montelukast Sodium (1) .[15][17]

Conclusion

The synthesis of Montelukast is a testament to the power of strategic, convergent synthesis in modern pharmaceutical manufacturing. The core of the process relies on the efficient and independent preparation of two key intermediates: the chiral diol and the cyclopropyl thiol side-chain. Advances in asymmetric catalysis, particularly the shift from stoichiometric reagents to biocatalytic reduction for establishing the key stereocenter, have dramatically improved the efficiency, safety, and sustainability of the manufacturing process. A thorough understanding of the synthesis of these intermediates, including the rationale behind reaction choices and the critical importance of purification, is essential for any scientist or professional involved in the development and production of this vital medication.

References

  • An Enantioselective Formal Synthesis of Montelukast Sodium.
  • New and Practical Synthesis of Montelukast Sodium, an Antiasthm
  • Scalable biocatalytic process for asymmetric reduction in the production of montelukast. Blogspot.
  • A Process For Synthesis Of Montelukast Sodium. Quick Company.
  • 2-(1-(Mercaptomethyl)cyclopropyl)acetic Acid: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.
  • Improvement in purification methods of montelukast intermedi
  • Synthesis of Montelukast. Hazardous Reagent Substitution: A Pharmaceutical Perspective.
  • Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermedi
  • How to prepare and apply 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid?. Guidechem.
  • Development of a Biocatalytic Process as an Alternative to the (−)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast.
  • Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.
  • An Improved Process For Synthesizing Intermediates Of Montelukast Sodium. Quick Company.
  • Process for preparing montelukast and precursors thereof.
  • PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS.
  • An Enantioselective Formal Synthesis of Montelukast Sodium. The Journal of Organic Chemistry.
  • Enzymatic reduction process for synthesis (S)-alcohol 27 for Montelukast intermediate.
  • Purification process of Montelukast and its Amine Salts.
  • An Enantioselective Formal Synthesis of Montelukast Sodium. Scite.ai.
  • Process for the preparation of montelukast and its salts.
  • Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
  • Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
  • Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants.
  • Process for the preparation of montelukast, and intermediates therefor.

Sources

An In-Depth Technical Guide to the Biological Activities of Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the cyclopropane motif has emerged as a cornerstone for the design of novel therapeutics.[1][2] This three-membered carbocycle, while simple in structure, imparts a unique combination of rigidity, metabolic stability, and electronic properties to molecules, making it a highly sought-after component in the development of new chemical entities (NCEs).[3][4] Over the past decade, an increasing number of cyclopropane-containing compounds have progressed from preclinical to clinical stages, with 18 NCEs featuring this moiety approved by the FDA.[1] This guide provides a comprehensive technical overview of the diverse biological activities of cyclopropane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, explore their therapeutic applications, and provide insights into the experimental methodologies used to evaluate their efficacy.

Natural and synthetic cyclopropanes exhibit a wide spectrum of biological properties, ranging from enzyme inhibition to antibiotic, antiviral, antitumor, and neurochemical activities.[5][6] The incorporation of a cyclopropane ring can significantly enhance a drug's potency, alter its pharmacokinetic profile, and minimize off-target effects.[7][8] This is attributed to the unique structural and electronic features of the cyclopropane ring, including the coplanarity of its three carbon atoms, shorter and stronger carbon-hydrogen bonds, and enhanced π-character of its carbon-carbon bonds.[4][8]

This guide will explore the multifaceted roles of cyclopropane derivatives in medicinal chemistry, highlighting how this versatile structural unit is strategically employed to address common challenges in drug discovery, such as improving metabolic stability and enhancing target binding affinity.[3][4]

The Strategic Advantage of the Cyclopropyl Moiety in Drug Design

The utility of the cyclopropane ring in medicinal chemistry stems from its ability to confer specific, advantageous properties to a drug molecule. These properties are a direct consequence of the ring's unique geometry and electronic structure.

Conformational Rigidity and Pre-organization

The rigid nature of the cyclopropane ring is a key asset in drug design.[3] By locking a portion of a molecule into a specific conformation, it can pre-organize the pharmacophore for optimal interaction with its biological target. This can lead to a significant increase in binding affinity and potency.[3] Furthermore, this conformational constraint can prevent the molecule from adopting non-productive binding modes, thereby enhancing selectivity and reducing off-target effects.[1]

Metabolic Stability

One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability.[3][9] The C-H bonds in a cyclopropane ring are stronger than those in typical aliphatic chains, making them less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[4] This resistance to metabolic degradation can lead to a longer in vivo half-life, improved oral bioavailability, and a more favorable dosing regimen.[3][10]

Physicochemical Properties Modulation

The cyclopropyl group can also be used to fine-tune the physicochemical properties of a drug candidate. It can act as a bioisosteric replacement for other groups, such as a gem-dimethyl group or a vinyl group, to modulate properties like lipophilicity and aqueous solubility.[1][11] This ability to subtly alter a molecule's properties is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanisms of Biological Activity

The diverse biological activities of cyclopropane derivatives arise from several distinct mechanisms of action at the molecular level. These can be broadly categorized as follows:

Enzyme Inhibition

Cyclopropane derivatives have been successfully developed as potent inhibitors of various enzymes.[5] Their rigid structure allows for precise positioning within an enzyme's active site, leading to strong and specific binding. In some cases, the strained cyclopropane ring can participate in covalent bond formation with active site residues, leading to irreversible inhibition.

A notable example is the use of cyclopropane-containing compounds as inhibitors of viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses.[12] The cyclopropyl group can be judiciously decorated to access specific pockets within the enzyme's active site, enhancing potency through favorable hydrogen bonding and hydrophobic interactions.[12]

Receptor Modulation

The conformational constraint provided by the cyclopropane ring is also highly beneficial for designing ligands that target specific receptors. For instance, cyclopropane-containing amino acids have been instrumental in developing potent and selective ligands for glutamate receptors, which are implicated in various neurological disorders.[5] By restricting the flexibility of the amino acid, the cyclopropyl group helps to lock the molecule into the bioactive conformation required for receptor binding and activation or inhibition.

Furthermore, cyclopropane itself acts as an antagonist of the NMDA receptor and an inhibitor of AMPA and nicotinic acetylcholine receptors, while activating certain K2P channels.[13]

Antimicrobial and Antiviral Activity

A wide range of cyclopropane derivatives have demonstrated significant antimicrobial and antiviral activities.[6][14] Their mechanisms of action can be varied, including the inhibition of essential microbial enzymes or interference with viral replication processes. For example, certain amide derivatives containing cyclopropane have shown promising antifungal activity by targeting sterol 14-α demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis.[14][15]

Anticancer Activity

The cyclopropane motif is also found in a number of anticancer agents.[6] These compounds can exert their cytotoxic effects through various mechanisms, such as inhibiting receptor tyrosine kinases like MET and vascular endothelial growth factor receptor 2 (VEGFR-2), or by targeting epidermal growth factor receptor (EGFR).[16][17] The rigid framework of the cyclopropane ring can contribute to high-affinity binding to the ATP-binding pocket of these kinases, leading to potent inhibition of their activity.

Therapeutic Applications of Cyclopropane Derivatives

The unique properties of cyclopropane derivatives have led to their successful application in a wide range of therapeutic areas.

Therapeutic AreaExamples of Drug Targets/ClassesReference
Infectious Diseases Viral Protease Inhibitors (e.g., for HIV, Hepatitis C, COVID-19), Antibacterials, Antifungals[7][12][14]
Oncology Kinase Inhibitors (e.g., EGFR, MET, VEGFR-2), Antitumor Agents[16][17]
Central Nervous System Disorders NMDA Receptor Antagonists, Monoamine Oxidase Inhibitors, Antidepressants[5][13][18]
Cardiovascular Diseases Anticoagulants, Antihypertensive Agents[16][19]
Inflammatory Diseases Modulators of inflammatory pathways[3]
Asthma Leukotriene Receptor Antagonists[20]

Table 1: Therapeutic Areas and Targets for Cyclopropane Derivatives. This table summarizes the diverse applications of cyclopropane-containing compounds in medicine.

Experimental Protocols and Methodologies

The evaluation of the biological activity of cyclopropane derivatives involves a combination of in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assays

Objective: To determine the potency of a cyclopropane derivative as an inhibitor of a specific enzyme.

General Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the cyclopropane derivative (test compound) in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the enzyme solution to wells containing the test compound at various concentrations.

    • Incubate the enzyme-inhibitor mixture for a predetermined time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentrations.

    • Fit the data to an appropriate model (e.g., the Michaelis-Menten equation for competitive inhibition) to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Cellular Assays for Antimicrobial/Antiviral Activity

Objective: To assess the efficacy of a cyclopropane derivative in inhibiting the growth of microorganisms or the replication of viruses in a cellular context.

General Protocol (Antiviral Replicon Assay):

  • Cell Culture:

    • Culture host cells that support the replication of the target virus. .

    • Seed the cells into microplates at a suitable density.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the cyclopropane derivative.

  • Viral Infection/Transfection:

    • Infect the cells with the virus or transfect them with a viral replicon construct that expresses a reporter gene (e.g., luciferase).

  • Incubation:

    • Incubate the plates for a period sufficient for viral replication to occur.

  • Quantification of Viral Replication:

    • Measure the reporter gene activity (e.g., luminescence for luciferase) or quantify viral RNA or protein levels.

  • Data Analysis:

    • Plot the reporter signal or viral marker levels against the compound concentrations.

    • Determine the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Molecular Docking Studies

Objective: To predict the binding mode and affinity of a cyclopropane derivative to its biological target.

Workflow:

  • Preparation of Receptor and Ligand Structures:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Prepare the protein structure by adding hydrogen atoms, assigning charges, and removing water molecules.

    • Generate a 3D conformation of the cyclopropane derivative.

  • Docking Simulation:

    • Use a docking software (e.g., AutoDock, Glide) to place the ligand into the binding site of the receptor.

    • The software will explore different conformations and orientations of the ligand and score them based on their predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

    • This information can provide insights into the structure-activity relationship (SAR) and guide the design of more potent analogs.[15]

Visualizing Key Concepts

The Role of Cyclopropane in Drug Design

DrugDesign cluster_Properties Physicochemical Properties cluster_Outcomes Pharmacological Outcomes Rigidity Conformational Rigidity Potency Enhanced Potency Rigidity->Potency Selectivity Increased Selectivity Rigidity->Selectivity Stability Metabolic Stability PK Improved Pharmacokinetics Stability->PK Solubility Modulated Solubility Solubility->PK Cyclopropane Cyclopropane Moiety Cyclopropane->Rigidity Provides Cyclopropane->Stability Imparts Cyclopropane->Solubility Influences

Caption: The influence of the cyclopropane moiety on drug properties and outcomes.

General Workflow for Evaluating Biological Activity

BioActivityWorkflow Synthesis Synthesis of Cyclopropane Derivatives InVitro In Vitro Assays (e.g., Enzyme Inhibition) Synthesis->InVitro Cellular Cell-Based Assays (e.g., Antiviral, Cytotoxicity) Synthesis->Cellular SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Studies (Animal Models) Cellular->InVivo Promising Candidates Cellular->SAR LeadOpt Lead Optimization InVivo->LeadOpt SAR->LeadOpt Guides

Caption: A typical workflow for the discovery and optimization of bioactive cyclopropane derivatives.

Conclusion

The cyclopropane ring has firmly established itself as a privileged structural motif in medicinal chemistry.[1] Its unique ability to confer conformational rigidity, enhance metabolic stability, and modulate physicochemical properties provides drug designers with a powerful tool to overcome many of the challenges encountered in the development of new therapeutics.[3][4] The diverse range of biological activities exhibited by cyclopropane derivatives, from enzyme inhibition to broad-spectrum antimicrobial and anticancer effects, underscores the versatility of this small but mighty carbocycle.[5][6] As our understanding of the intricate interactions between small molecules and biological systems continues to grow, and as new synthetic methodologies for accessing novel cyclopropane derivatives are developed, we can anticipate that the cyclopropyl fragment will play an even more prominent role in the future of drug discovery.[7][9] This guide has provided a technical foundation for understanding the core principles behind the biological activities of cyclopropane derivatives, with the aim of inspiring further innovation in this exciting field of research.

References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Google Cloud.
  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update.
  • A Catalytic Enantioselective Synthesis of Biologically Interesting Cyclopropane Amines. (n.d.). Semantic Scholar.
  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2020). PubMed Central.
  • Salaün, J., & Baird, M. S. (1995). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate.
  • Kumar, K. A., & Jayaroopa, P. (2013). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate.
  • McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State University.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Cyclopropane. (n.d.). In Wikipedia.
  • Nemr, M. T. M., Elshaier, Y. A. A. M., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.
  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. PubMed.
  • Ghosh, A. K., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (n.d.). National Institutes of Health.
  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Google Cloud.
  • 68434 PDFs | Review articles in BIOLOGICAL ACTIVITIES. (n.d.). ResearchGate.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2017). PubMed Central.
  • Synthesis of Cyclopropane Containing Natural Products. (2025). ResearchGate.
  • Liu, H. W. (n.d.). Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Scite.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.
  • Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate.
  • "biological activity of novel Cyclopropane-1,2-dicarbohydrazide derivatives". (n.d.). Benchchem.
  • Selected cyclopropane‐containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021. (n.d.). ResearchGate.
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025). ResearchGate.
  • Cyclopropane. (n.d.). PharmaCompass.com.
  • Application of Cyclopropane in Drug Discovery. (n.d.). PharmaBlock.
  • Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline.

Sources

Discovery and history of 1-(Hydroxymethyl)cyclopropaneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclopropaneacetonitrile: Discovery, History, and Synthesis

Introduction

1-(Hydroxymethyl)cyclopropaneacetonitrile, identified by the CAS Registry Number 152922-71-9, is a crucial intermediate in the synthesis of a number of pharmaceuticals.[1][2][3] This colorless to light yellow liquid possesses a unique molecular architecture, incorporating both a cyclopropane ring and a nitrile functional group.[4] Its chemical formula is C₆H₉NO, and it has a molecular weight of 111.14 g/mol .[5][6] The compound's significance in the pharmaceutical industry primarily stems from its role as a key building block in the manufacture of Montelukast.[3][7] Montelukast, marketed under the brand name Singulair®, is a widely prescribed leukotriene receptor antagonist used for the maintenance treatment of asthma and the relief of allergy symptoms.[8][9]

The discovery and subsequent development of synthetic routes to 1-(Hydroxymethyl)cyclopropaneacetonitrile are intrinsically linked to the commercialization of Montelukast. This guide provides a comprehensive overview of the history, discovery, and various synthetic methodologies for this important intermediate, tailored for researchers, scientists, and professionals in drug development.

History and Discovery

The history of 1-(Hydroxymethyl)cyclopropaneacetonitrile is not that of a serendipitous discovery in academic research, but rather a targeted invention driven by the demands of medicinal chemistry. Its emergence in the scientific literature coincides with the development of Montelukast by Merck in the late 1980s and early 1990s. The patents filed for Montelukast and its analogs represent the earliest public disclosures of the synthesis and utility of this cyclopropane derivative.[10][11]

The structural design of Montelukast necessitated a specific side-chain that included a cyclopropane ring, which is known to impart conformational rigidity and can influence the binding of a molecule to its biological target. 1-(Hydroxymethyl)cyclopropaneacetonitrile provided the ideal starting point for the construction of this critical structural motif. The subsequent evolution of its synthesis has been focused on improving yield, reducing costs, and ensuring scalability for industrial production.

Synthetic Methodologies

Several synthetic routes for 1-(Hydroxymethyl)cyclopropaneacetonitrile have been reported, primarily in the patent literature. These methods often start from readily available precursors and involve the construction of the cyclopropane ring followed by the introduction of the hydroxymethyl and acetonitrile functionalities.

Synthesis from 3-Bromo-Neopentyl Alcohol

One common approach involves the use of 3-bromo-neopentyl alcohol as a starting material. This method is characterized by a zinc-mediated ring closure to form the cyclopropane ring, followed by a nucleophilic substitution to introduce the nitrile group.

Experimental Protocol:

  • Synthesis of 1-Bromomethyl Cyclopropyl Methanol: In a suitable organic solvent, 3-bromo-neopentyl alcohol is subjected to a reflux reaction in the presence of zinc powder and a basic catalyst. Upon completion of the reaction, the mixture is cooled, and the excess zinc is removed through a post-processing step. The solvent is then recycled from the filtrate to yield the intermediate, 1-bromomethyl cyclopropyl methanol.[4]

  • Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile: The obtained 1-bromomethyl cyclopropyl methanol is dissolved in an organic solvent. A cyanide source, such as sodium cyanide, is added to carry out a displacement reaction under alkaline conditions. After the reaction is complete, a post-processing workup yields the final product, 1-(Hydroxymethyl)cyclopropaneacetonitrile.[4]

Synthesis Workflow from 3-Bromo-Neopentyl Alcohol

A 3-Bromo-Neopentyl Alcohol B 1-Bromomethyl Cyclopropyl Methanol A->B Zn powder, Basic Catalyst Reflux C 1-(Hydroxymethyl)cyclopropaneacetonitrile B->C NaCN, Alkaline conditions

Caption: A simplified workflow for the synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Synthesis from 1,1-Cyclopropanedimethanol

Another efficient method starts from 1,1-cyclopropanedimethanol. This route proceeds through a cyclic sulfite intermediate, which is then opened by a cyanide ion.

Experimental Protocol:

  • Formation of the Cyclic Sulfite: 1,1-cyclopropanedimethanol is reacted with thionyl chloride in the presence of a base to form the corresponding cyclic sulfite.[10]

  • Cyanide-Mediated Ring Opening: The cyclic sulfite is then treated with sodium cyanide, often with a catalytic amount of sodium iodide, to facilitate the ring-opening and formation of 1-(hydroxymethyl)cyclopropaneacetonitrile.[10]

Synthesis Workflow from 1,1-Cyclopropanedimethanol

A 1,1-Cyclopropanedimethanol B Cyclic Sulfite Intermediate A->B Thionyl Chloride, Base C 1-(Hydroxymethyl)cyclopropaneacetonitrile B->C NaCN, NaI (cat.)

Sources

Methodological & Application

Application Note & Protocol: A Robust, Scalable Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Hydroxymethyl)cyclopropaneacetonitrile is a critical building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of pharmaceuticals such as the leukotriene receptor antagonist Montelukast.[1][2][3] Its unique strained ring system combined with two reactive functional handles—a primary alcohol and a nitrile—makes it a valuable synthon for introducing the cyclopropyl moiety into complex molecular architectures. This document provides a detailed, reliable, and scalable two-step protocol for the synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile starting from commercially available cyclopropanemethanol. The methodology is based on a classic nucleophilic substitution pathway, which is robust and amenable to standard laboratory equipment.[4]

Introduction and Rationale

The synthesis of nitrile-containing compounds is a cornerstone of organic chemistry due to the versatility of the nitrile group, which can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in various C-C bond-forming reactions. The target molecule, 1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9), combines this functionality with a cyclopropyl scaffold, a structural motif known to enhance metabolic stability and binding affinity in drug candidates.

Several synthetic routes to this compound exist, including methods starting from pentaerythritol or γ-butyrolactone.[1][5][6] However, many of these routes involve multiple steps, harsh reaction conditions, or costly starting materials. The protocol detailed herein was developed for its operational simplicity, high yields, and scalability. It follows a well-established two-step sequence:

  • Tosylation: Conversion of the primary alcohol in cyclopropanemethanol to a tosylate ester. This transforms the hydroxyl group into an excellent leaving group for nucleophilic substitution.

  • Cyanation: SN2 displacement of the tosylate group with a cyanide salt to form the target nitrile.[4][7]

This approach avoids the direct oxidation of the alcohol, which can be complex, and provides a reliable pathway to the desired product.[8][9][10]

Overall Reaction Scheme

Figure 1: Two-step synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile from cyclopropanemethanol.

Mechanistic Considerations

The success of this protocol hinges on the principles of nucleophilic substitution. In Step 1, the lone pair of electrons on the oxygen atom of cyclopropanemethanol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). Pyridine acts as a mild base to neutralize the HCl byproduct, driving the reaction to completion.

In Step 2, the cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon adjacent to the tosylate group. The tosylate anion is an excellent leaving group due to its resonance stabilization, facilitating an irreversible SN2 reaction. The choice of an aprotic polar solvent like DMSO is critical; it solvates the cation (Na⁺) while leaving the cyanide anion relatively "bare," thereby enhancing its nucleophilicity and reaction rate.

Experimental Protocol

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
Cyclopropanemethanol (≥99%)ReagentSigma-AldrichCAS: 2516-33-8
p-Toluenesulfonyl chloride (TsCl)ReagentPlus®, ≥99%Sigma-AldrichStore in a desiccator.
Pyridine, anhydrous≥99.8%Sigma-AldrichStore under inert gas.
Sodium Cyanide (NaCN)≥97%Sigma-AldrichEXTREMELY TOXIC. [11]
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Dimethyl sulfoxide (DMSO), anhydrous≥99.9%Sigma-Aldrich
Diethyl ether (Et₂O)ACS ReagentFisher Scientific
Saturated aq. NaHCO₃Lab-prepared
2 M Hydrochloric Acid (HCl)Lab-prepared
Brine (Saturated aq. NaCl)Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Silica Gel60 Å, 230-400 meshFor column chromatography.

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Step-by-Step Procedure

Step 1: Synthesis of Cyclopropylmethyl Tosylate

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclopropanemethanol (5.0 g, 69.3 mmol) and anhydrous pyridine (30 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add p-toluenesulfonyl chloride (14.6 g, 76.3 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of starting material indicates completion.

  • Pour the reaction mixture slowly into 150 mL of ice-cold 2 M HCl. A white precipitate may form.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 2 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclopropylmethyl tosylate as a colorless oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

  • CAUTION: Sodium cyanide is fatal if swallowed, inhaled, or in contact with skin.[11][12] All operations must be performed in a certified chemical fume hood. Wear appropriate PPE, including double gloves.[13] Have a cyanide antidote kit available.

  • To a 250 mL round-bottom flask, add sodium cyanide (4.08 g, 83.2 mmol, 1.2 equiv) and anhydrous DMSO (80 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the crude cyclopropylmethyl tosylate (from Step 1, ~69.3 mmol) dissolved in a small amount of DMSO (10 mL) to the cyanide suspension dropwise.

  • Heat the reaction mixture to 50-60 °C and stir for 6-8 hours.[6][14] Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of water.

  • Extract the aqueous phase with ethyl acetate (4 x 100 mL).

  • Combine the organic extracts and wash with brine (3 x 100 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a yellow-brown oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(Hydroxymethyl)cyclopropaneacetonitrile as a pale yellow liquid.

Expected Results
ParameterExpected Value
Step 1 Yield (Tosylate) >95% (crude)
Step 2 Yield (Nitrile) 75-85% (after purification)
Appearance Pale yellow liquid
Molecular Formula C₆H₉NO[15]
Molecular Weight 111.14 g/mol [15]
Boiling Point Approx. 140-141 °C at 20 mmHg[14]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.61 (s, 2H), 2.60 (s, 2H), 0.75-0.65 (m, 4H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 119.5, 68.2, 23.5, 17.1, 13.8.

Workflow and Safety Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Cyanation S1_Reagents 1. Combine Cyclopropanemethanol & Pyridine at 0°C S1_Addition 2. Add TsCl Portion-wise S1_Reagents->S1_Addition S1_Reaction 3. Stir at RT for 4h S1_Addition->S1_Reaction S1_Workup 4. Quench with HCl & Extract with Et₂O S1_Reaction->S1_Workup S1_Product Crude Tosylate Intermediate S1_Workup->S1_Product S2_Addition 6. Add Tosylate Solution S1_Product->S2_Addition Use directly in next step S2_Setup 5. Prepare NaCN in DMSO (CAUTION!) S2_Setup->S2_Addition S2_Reaction 7. Heat at 60°C for 6-8h S2_Addition->S2_Reaction S2_Workup 8. Aqueous Workup & Extract with EtOAc S2_Reaction->S2_Workup S2_Purify 9. Column Chromatography S2_Workup->S2_Purify S2_Product Pure Target Compound S2_Purify->S2_Product

Caption: High-level workflow for the two-step synthesis protocol.

Cyanide Safety Protocol

Cyanide_Safety Title Critical Safety for NaCN Handling FumeHood Work EXCLUSIVELY in a Certified Chemical Fume Hood Title->FumeHood PPE Wear Double Gloves (Nitrile), Lab Coat, and Safety Goggles FumeHood->PPE NoAcids Store and Handle AWAY from Acids and Water PPE->NoAcids Waste Dispose in Designated 'Cyanide Waste' Container Only NoAcids->Waste Antidote Ensure Cyanide Antidote Kit is Accessible and In-Date Waste->Antidote

Caption: Mandatory safety flowchart for handling sodium cyanide.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in reagents.Ensure anhydrous conditions. Extend reaction time. Check purity of TsCl.
Low yield in Step 2 Poor nucleophilicity of CN⁻; side reactions (elimination).Ensure DMSO is anhydrous. Confirm tosylate formation in Step 1. Do not overheat the reaction.
Product difficult to purify Residual DMSO or pyridine.Perform thorough aqueous washes. Ensure brine washes are effective in removing DMSO.
No reaction in Step 2 Poor quality tosylate (hydrolyzed).Use the tosylate intermediate immediately after preparation.

Conclusion

This application note details a reproducible and scalable two-step synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile. By converting the primary alcohol of cyclopropanemethanol into a tosylate leaving group followed by nucleophilic substitution with sodium cyanide, the target compound is obtained in good overall yield. The protocol emphasizes operational safety, particularly concerning the handling of highly toxic cyanide reagents, and provides a clear path for researchers requiring this valuable synthetic intermediate.

References

  • Chemistry Steps. (n.d.). Alcohols to Nitriles. Retrieved from Chemistry Steps. [Link]

  • Google Patents. (2015). CN104774160A - Preparation method of cyclopropyl methyl cyanide derivative.
  • Google Patents. (n.d.). The preparation method of cyclopropyl methyl cyanide derivative.
  • University of Wisconsin-Madison. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from UW-Madison Office of Research Safety Affairs. [Link]

  • ResearchGate. (n.d.). (a) Reaction pathways for the conversion of alcohol to nitrile using.... Retrieved from ResearchGate. [Link]

  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from EHS.MIT.EDU. [Link]

  • Taekwang. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved from Taekwang. [Link]

  • Patsnap. (n.d.). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Retrieved from Eureka. [Link]

  • Google Patents. (2022). CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from Organic Chemistry Portal. [Link]

  • Quora. (2019). How should I convert alcohol to nitrile?. Retrieved from Quora. [Link]

  • Google Patents. (2013). CN103058884A - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Google Patents. (n.d.). WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Chemguide. (n.d.). the preparation of nitriles. Retrieved from Chemguide. [Link]

  • Google Patents. (n.d.). CN114213280A - Novel synthesis method of cyclopropyl cyanide.
  • Organic Syntheses. (n.d.). cyclopropyl cyanide. Retrieved from Organic Syntheses. [Link]

  • Gholizadeh, S., Safa, K. D., & Pesyan, N. N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society. [Link]

  • PharmaCompass. (n.d.). 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE. Retrieved from PharmaCompass. [Link]

  • ChemWhat. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile CAS#: 152922-71-9. Retrieved from ChemWhat. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(Hydroxymethyl)cyclopropaneacetonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Strained Scaffold

In the intricate landscape of drug discovery, the architectural design of small molecules is paramount. Medicinal chemists continually seek building blocks that confer advantageous physicochemical and pharmacological properties. The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, is now a well-established component in modern pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a level of conformational constraint that can lock a molecule into its bioactive conformation, enhancing potency and selectivity.[1][3] Furthermore, the cyclopropyl group is recognized for its ability to improve metabolic stability, often serving as a bioisosteric replacement for gem-dimethyl groups or alkenes, thereby protecting adjacent functionalities from enzymatic degradation.[2][4][5][6]

1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS No. 152922-71-9) emerges as a particularly valuable bifunctional building block.[7][8] It strategically combines the benefits of the cyclopropane scaffold with two orthogonal reactive handles: a primary alcohol and a nitrile. This dual functionality allows for sequential, selective modifications, enabling the rapid generation of diverse chemical libraries from a single, rigid core. The hydroxyl group serves as a versatile point for introducing moieties that can modulate solubility or form key hydrogen bonds with a biological target, while the nitrile group can be transformed into a variety of other functional groups or act as a stable, polar feature in its own right.[8][9]

This guide provides a detailed exploration of 1-(Hydroxymethyl)cyclopropaneacetonitrile as a strategic tool, outlining its synthesis, key derivatization protocols, and the underlying rationale for its application in medicinal chemistry programs.

Section 1: Physicochemical Properties and Design Rationale

The strategic incorporation of 1-(Hydroxymethyl)cyclopropaneacetonitrile into a lead molecule is guided by its distinct properties.

Design Rationale:

  • Metabolic Stability: The cyclopropane ring is more resistant to oxidative metabolism compared to aliphatic chains, potentially increasing the half-life of a drug.[1][4][10] The C-H bonds of a cyclopropane ring are stronger than those in standard alkanes, contributing to this stability.[2][4][11]

  • Conformational Rigidity: The strained ring locks the relative orientation of the hydroxymethyl and acetonitrile groups, reducing the entropic penalty upon binding to a target protein and potentially increasing binding affinity.[1][11]

  • Bioisosterism: The cyclopropyl group can act as a rigid bioisostere for alkenes or carbonyl groups, maintaining geometry while improving pharmacokinetic properties.[2][5] The nitrile itself is a well-known bioisostere for carbonyls, alkynes, or halogen atoms.

  • Improved Permeability: The unique electronic character and rigidity of the cyclopropane ring can contribute to enhanced membrane and even blood-brain barrier permeability.[4][10]

  • Synthetic Tractability: The presence of two distinct functional groups—a nucleophilic alcohol and an electrophilic/transformable nitrile—provides clear vectors for diversification, allowing chemists to explore the surrounding chemical space efficiently.[8]

Physicochemical Data Summary:

PropertyValueSource
CAS Number152922-71-9[7][12]
Molecular FormulaC₆H₉NO[7][13]
Molecular Weight111.14 g/mol [7][9][13]
AppearanceColorless to light yellow liquid/Off-white crystalline solid[7][9][14]
Boiling Point245.1°C at 760 mmHg[13]
LogP-0.66 to 0.67[7][13]
Topological Polar Surface Area (TPSA)44.02 Ų[13]

Section 2: Synthesis of the Building Block

The synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile is a critical first step for its utilization. Several routes have been reported, primarily in patent literature, often starting from pentaerythritol or related precursors.[12][14][15] A common industrial approach involves the formation of a brominated intermediate followed by cyclization and cyanation.

A generalized synthetic scheme is presented below.

Synthesis Penta Pentaerythritol Tribromo Tribromoneopentyl alcohol Penta->Tribromo HBr/H₂SO₄ Bromomethyl 1-(Bromomethyl)cyclopropyl methanol Tribromo->Bromomethyl Zn powder, Reflux Target 1-(Hydroxymethyl)cyclopropane acetonitrile Bromomethyl->Target NaCN, DMSO, Heat

Caption: Generalized synthetic pathway to 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Protocol 2.1: Synthesis via Brominated Intermediate [14][16]

This protocol is a generalized representation based on patent literature and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-(Bromomethyl)cyclopropyl methanol

  • To a reaction vessel equipped with a reflux condenser and mechanical stirrer, add tribromoneopentyl alcohol and a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add a basic catalyst and begin heating the mixture to reflux (approx. 70-80°C).

  • Slowly add zinc powder in portions to control the exotherm.

  • Maintain the reaction at reflux for 5-10 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature. Work-up typically involves filtration to remove excess zinc and purification by distillation or chromatography to yield 1-(Bromomethyl)cyclopropyl methanol.

Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

  • In a separate vessel, dissolve 1-(Bromomethyl)cyclopropyl methanol in a polar aprotic solvent such as DMSO or DMF.[14]

  • Add sodium cyanide (NaCN) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Add a mild base (e.g., sodium carbonate) to maintain a pH of 8-10.[14]

  • Heat the reaction mixture to 60-80°C and monitor for 5-10 hours until the displacement reaction is complete.[14]

  • Cool the reaction. The work-up may involve quenching with a dilute bleach solution to destroy excess cyanide, followed by extraction with an organic solvent (e.g., dichloromethane).[14]

  • The final product is purified by vacuum distillation to yield 1-(Hydroxymethyl)cyclopropaneacetonitrile as a light-yellow liquid.[14]

Section 3: Key Applications & Reaction Protocols

The true power of this building block lies in the selective manipulation of its two functional handles. The hydroxyl group can be readily acylated, alkylated, or oxidized, while the nitrile can be hydrolyzed, reduced, or converted into various heterocycles.

Diversification cluster_0 Core Building Block cluster_1 Hydroxyl Derivatization cluster_2 Nitrile Transformation Core 1-(Hydroxymethyl)cyclopropane acetonitrile Ether Ethers (R-O-CH₂-) Core->Ether Williamson Ether Synthesis (NaH, R-X) Ester Esters (R-COO-CH₂-) Core->Ester Acylation (Acyl Chloride, Base) Aldehyde Aldehyde (-CHO) Core->Aldehyde Mild Oxidation (PCC, DMP) Amine Primary Amine (-CH₂-NH₂) Core->Amine Reduction (LiAlH₄, H₂/Catalyst) Acid Carboxylic Acid (-COOH) Core->Acid Hydrolysis (H⁺/H₂O or OH⁻/H₂O) Tetrazole Tetrazole Ring Core->Tetrazole Cycloaddition (NaN₃, NH₄Cl)

Caption: Diversification pathways for 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Protocol 3.1: O-Alkylation of the Hydroxyl Group (Williamson Ether Synthesis)

This protocol demonstrates the functionalization of the hydroxyl group while preserving the nitrile.

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 1-(Hydroxymethyl)cyclopropaneacetonitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water. Handle under inert conditions.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the solution back to 0°C and add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the desired ether.

  • Validation: Confirm structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expect the disappearance of the alcohol proton and the appearance of new signals corresponding to the "R" group.

Protocol 3.2: Reduction of the Nitrile to a Primary Amine

This protocol creates a key primary amine, a common feature in many pharmacophores, while preserving the hydroxyl group.

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF. Caution: LiAlH₄ is highly reactive. Handle with extreme care.

  • Cool the suspension to 0°C.

  • Dissolve 1-(Hydroxymethyl)cyclopropaneacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC (a ninhydrin stain can be used to visualize the amine product).

  • Upon completion, cool the reaction to 0°C and quench sequentially and very carefully by the dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • A granular white precipitate should form. Stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl product.

  • Purify by an appropriate method, which may include distillation or conversion to a salt for crystallization.

  • Validation: Confirm structure by NMR and mass spectrometry. The nitrile stretch (~2240 cm⁻¹) in the IR spectrum should be absent, and new N-H stretches will appear. Mass spec should show the expected molecular ion for the reduced product.

Section 4: Case Study Application - An Intermediate for Leukotriene Receptor Antagonists

1-(Hydroxymethyl)cyclopropaneacetonitrile is not just a theoretical building block; it is a crucial intermediate in the industrial synthesis of Montelukast (Singulair®), a widely used medication for the treatment of asthma and allergic rhinitis.[9][12][15] In the synthesis of Montelukast, this intermediate serves as the precursor to the [1-(mercaptomethyl)cyclopropyl]acetic acid side chain, which is critical for the drug's activity as a leukotriene D4 receptor antagonist.[9][17] The cyclopropane unit provides the ideal rigid scaffold to position the thiol and acetic acid moieties for optimal interaction with the receptor. Pharmaceutical companies have developed and patented various synthetic routes to this intermediate, underscoring its industrial and medicinal importance.[9][15][16]

Conclusion

1-(Hydroxymethyl)cyclopropaneacetonitrile represents a prime example of a modern medicinal chemistry building block. It combines the beneficial properties of a strained ring system—namely conformational rigidity and enhanced metabolic stability—with the synthetic versatility of two orthogonal functional groups. The protocols outlined herein provide a framework for researchers to leverage this scaffold in their own drug discovery programs. By enabling the systematic exploration of chemical space around a rigid core, this intermediate empowers scientists to design and synthesize next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Google Cloud.
  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. (n.d.). ResearchGate.
  • the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade. (n.d.). Bohrium.
  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Google Patents.
  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Patsnap.
  • Buy 1-(Hydroxymethyl)cyclopropaneacetonitrile | 152922-71-9. (n.d.). Smolecule.
  • CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Google Patents.
  • WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Google Patents.
  • 1-(Hydroxymethyl)cyclopropaneacetonitrile 152922-71-9 wiki. (n.d.). Guidechem.
  • CAS No : 152922-71-9 | Product Name : 1-(Hydroxymethyl)cyclopropaneacetonitrile. (n.d.). Simsonpharma.
  • CN103058884A - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Google Patents.
  • 1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076. (n.d.). PubChem.
  • A Comparative Guide to Bioisosteric Replacements for the p-Nitrophenyl Group in Cyclopropyl Ketones Targeting Tubulin Polymerization. (n.d.). BenchChem.
  • CAS 152922-71-9: 1-(Hydroxymethyl)cyclopropaneacetonitrile. (n.d.). CymitQuimica.
  • The Cyclopropyl Ring: A Bioisosteric Upgrade for Alkenes in Drug Discovery. (n.d.). BenchChem.
  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs.
  • 1-(Hydroxymethyl)cyclopropaneacetonitrile 152922-71-9. (n.d.). Guidechem.

Sources

Application Notes & Protocols: The Strategic Application of 1-(Hydroxymethyl)cyclopropaneacetonitrile in the Synthesis of Leukotriene D4 (LTD4) Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene D4 (LTD4) receptor antagonists represent a cornerstone in the management of chronic asthma and allergic rhinitis. The intricate molecular architecture of these therapeutic agents, exemplified by Montelukast, necessitates a sophisticated and efficient synthetic strategy. Central to this strategy is the construction of the characteristic cyclopropaneacetic acid side-chain. This document provides a detailed technical guide on the application of 1-(Hydroxymethyl)cyclopropaneacetonitrile , a pivotal intermediate, in the synthesis of LTD4 antagonists. We will explore the underlying biological rationale, present detailed, field-proven synthetic protocols, and discuss the critical process parameters that ensure a robust and scalable manufacturing process.

The Biological Imperative: Targeting the Leukotriene D4 Pathway

Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway, playing a central role in inflammatory cascades. Specifically, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are key drivers in the pathophysiology of asthma.

When released from inflammatory cells like mast cells and eosinophils, LTD4 binds with high affinity to the cysteinyl leukotriene type-1 (CysLT1) receptor. This receptor is prominently expressed on airway smooth muscle cells and macrophages. The activation of the CysLT1 receptor by LTD4 triggers a G-protein coupled signaling cascade, leading to a rapid increase in intracellular calcium ([Ca2+]). This calcium mobilization is a critical event that initiates a series of downstream physiological responses:

  • Bronchoconstriction: Intense contraction of airway smooth muscle, leading to narrowing of the airways.

  • Airway Edema: Increased vascular permeability results in fluid leakage into the airway tissues.

  • Mucus Secretion: Enhanced production of mucus, further obstructing the airways.

  • Inflammatory Cell Recruitment: Chemotaxis of eosinophils and other inflammatory cells into the airway mucosa, perpetuating the inflammatory cycle.

LTD4 antagonists, such as Montelukast, function as highly selective and potent competitive inhibitors at the CysLT1 receptor. By blocking the binding of LTD4, these drugs effectively prevent the initiation of this detrimental signaling cascade, resulting in both bronchodilatory and anti-inflammatory effects.

Visualization: LTD4 Signaling and Antagonist Action

The following diagram illustrates the LTD4 signaling pathway and the mechanism of action for a CysLT1 receptor antagonist.

LTD4_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor CysLT1 Receptor G_Protein G-Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_Protein->PLC Activates LTD4 Leukotriene D4 (LTD4) LTD4->Receptor Binds Antagonist LTD4 Antagonist (e.g., Montelukast) Antagonist->Receptor Blocks IP3 IP3 PIP2->IP3 Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Opens Channels Ca_Ion Ca_Store->Ca_Ion Releases Response Pathophysiological Responses (Bronchoconstriction, Inflammation, Edema) Ca_Ion->Response Triggers

Caption: LTD4 binds to the CysLT1 receptor, initiating a cascade that leads to asthma symptoms.

The Synthetic Strategy: Role of 1-(Hydroxymethyl)cyclopropaneacetonitrile

The synthesis of Montelukast and similar LTD4 antagonists is a multi-step process that involves the coupling of a complex quinolinyl-phenyl core structure with a specific side-chain, 1-(mercaptomethyl)cyclopropaneacetic acid . The unique cyclopropyl group in this side-chain is critical for the molecule's potent and selective binding to the CysLT1 receptor.

1-(Hydroxymethyl)cyclopropaneacetonitrile is the preferred starting material for constructing this crucial side-chain. Its structure contains both the necessary cyclopropyl ring and a nitrile group that can be readily hydrolyzed to the required carboxylic acid. The primary hydroxyl group provides a convenient handle for chemical modification, typically conversion to a good leaving group, to allow for the introduction of the thiol moiety.

Visualization: Overall Synthetic Workflow

The diagram below outlines the high-level synthetic strategy, highlighting the conversion of the key intermediate to the final active pharmaceutical ingredient (API).

Synthesis_Workflow Start 1-(Hydroxymethyl) cyclopropaneacetonitrile Bromo 1-(Bromomethyl) cyclopropaneacetonitrile Start->Bromo Step 1: Bromination Thio 1-(Mercaptomethyl) cyclopropaneacetic Acid Bromo->Thio Step 2: Thiolation & Hydrolysis Coupled Montelukast (Ester or Acid form) Thio->Coupled Step 3: Coupling Core Montelukast Core (Mesylate Intermediate) Core->Coupled API Montelukast Sodium (Final API) Coupled->API Step 4: Salt Formation

Caption: Synthetic pathway from the key intermediate to the final LTD4 antagonist API.

Detailed Experimental Protocols

The following protocols are designed for robustness and scalability, incorporating insights from established process chemistry. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile

Rationale: The conversion of the primary alcohol to a bromide creates an excellent leaving group for the subsequent nucleophilic substitution with a sulfur-containing nucleophile. The use of triphenylphosphine and bromine forms the Vilsmeier-Haack type reagent in situ, which provides a mild and effective method for this transformation.

  • Materials & Reagents:

    • 1-(Hydroxymethyl)cyclopropaneacetonitrile

    • Triphenylphosphine (Ph₃P)

    • Bromine (Br₂)

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Charge a three-necked round-bottom flask, equipped with a magnetic stirrer, thermometer, and dropping funnel, with triphenylphosphine (1.25 equivalents) and anhydrous acetonitrile.

    • Cool the stirred solution to between -10°C and 0°C using an ice-salt bath.

    • Slowly add bromine (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5°C. Stir until the characteristic yellow color of bromine disappears.

    • Add a solution of 1-(Hydroxymethyl)cyclopropaneacetonitrile (1.0 equivalent) in acetonitrile dropwise, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for approximately 20-30 minutes to ensure completion. Monitor progress by HPLC or TLC.

    • Cool the mixture and quench by carefully adding saturated sodium bicarbonate solution.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-(bromomethyl)cyclopropaneacetonitrile, which can be used in the next step or purified by column chromatography if necessary.

Protocol 2: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid

Rationale: This two-stage protocol first introduces a protected thiol group using thiourea, which acts as a safe and stable sulfur nucleophile. The resulting isothiuronium salt is then hydrolyzed under basic conditions to liberate the thiol and simultaneously hydrolyze the nitrile to the desired carboxylic acid. This avoids the use of highly odorous or toxic reagents like thioacetic acid or sodium cyanide on an industrial scale.

  • Materials & Reagents:

    • 1-(Bromomethyl)cyclopropaneacetonitrile

    • Thiourea

    • Acetone

    • Sodium Hydroxide (NaOH) solution (e.g., 10M)

    • Toluene

    • Hydrochloric Acid (HCl) (concentrated)

    • Ethyl acetate (degassed)

  • Procedure:

    • Isothiuronium Salt Formation:

      • Charge a flask with 1-(bromomethyl)cyclopropaneacetonitrile (1.0 equivalent), thiourea (1.1 equivalents), and acetone.

      • Heat the mixture to reflux and stir for 10-12 hours. The isothiuronium salt will precipitate out of the solution.

      • Cool the reaction mixture to 0-5°C, hold for 1 hour, and then filter the solid product.

      • Wash the filter cake with cold acetone and dry under vacuum.

    • Hydrolysis:

      • Charge the isothiuronium salt to a reactor containing a biphasic mixture of toluene and aqueous sodium hydroxide solution.

      • Heat the mixture to reflux (approx. 85-95°C) and maintain for 16-18 hours until hydrolysis is complete (monitor by HPLC).

      • Cool the reaction mixture to room temperature and separate the aqueous layer.

      • Wash the aqueous layer with toluene to remove organic impurities.

      • Cool the aqueous layer to 0-5°C and carefully acidify with concentrated HCl to a pH of ~3-4 to precipitate the product.

      • Extract the product into degassed ethyl acetate. Combine the organic layers, wash with degassed water, dry, and concentrate under reduced pressure.

      • Purify the crude 1-(mercaptomethyl)cyclopropaneacetic acid by crystallization from a suitable solvent like hexanes.

Protocol 3: Coupling and Final API Synthesis (Conceptual Outline)

Rationale: The final key step is a nucleophilic substitution where the thiolate, generated from 1-(mercaptomethyl)cyclopropaneacetic acid, displaces a mesylate leaving group on the core structure. The use of a strong, non-nucleophilic base like n-butyllithium is required to deprotonate both the carboxylic acid and the thiol, forming a dilithium dianion. This dianion is a potent nucleophile for the subsequent coupling reaction.

  • Procedure Overview:

    • The mesylate of the Montelukast core, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol, is prepared in situ due to its limited stability.

    • In a separate reactor, 1-(mercaptomethyl)cyclopropaneacetic acid is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -20°C).

    • A strong base, typically n-butyllithium (2.0-2.2 equivalents), is added to form the dilithium dianion.

    • The solution of the mesylate intermediate is then added to the dianion solution, and the reaction is allowed to proceed to completion.

    • The reaction is quenched, and the resulting Montelukast acid is worked up and purified, often through crystallization or chromatography.

    • Finally, the purified Montelukast acid is converted to its sodium salt (Montelukast Sodium) by treatment with a sodium source, such as sodium hydroxide in an ethanol/water mixture.

Analytical Characterization and Quality Control

Rigorous analytical monitoring is essential for a self-validating and trustworthy protocol. Each intermediate and the final product must be characterized to ensure identity, purity, and quality.

CompoundAnalytical TechniqueExpected Observations
1-(Hydroxymethyl)cyclopropaneacetonitrile¹H NMR, IRSignals corresponding to cyclopropyl protons, a singlet for the CH₂OH, and a characteristic nitrile stretch (~2250 cm⁻¹) in the IR.
1-(Bromomethyl)cyclopropaneacetonitrile¹H NMR, LC-MSDisappearance of the hydroxyl proton and a downfield shift of the CH₂ signal. Mass spectrometry confirms the bromine incorporation.
1-(Mercaptomethyl)cyclopropaneacetic Acid¹H NMR, ¹³C NMR, LC-MSAppearance of a thiol proton (SH) and a carboxylic acid proton (COOH). The nitrile signal is absent. Mass confirms the expected molecular weight.
Montelukast SodiumHPLC, Chiral HPLC, NMRHPLC for purity assessment against reference standards and impurities. Chiral HPLC to confirm enantiomeric purity. NMR for structural confirmation.

Rationale for Choices: HPLC is the workhorse for monitoring reaction progress and determining purity due to its high resolution and sensitivity. NMR spectroscopy provides unambiguous structural confirmation of intermediates and the final product. LC-MS is invaluable for confirming the molecular weights of intermediates during the synthesis.

Conclusion

1-(Hydroxymethyl)cyclopropaneacetonitrile is an indispensable building block in the modern synthesis of LTD4 antagonists like Montelukast. Its strategic use allows for the efficient and scalable construction of the vital 1-(mercaptomethyl)cyclopropaneacetic acid side-chain. The protocols detailed herein, grounded in established chemical principles, provide a robust framework for researchers and drug development professionals. By understanding the causality behind each experimental step—from the choice of brominating agent to the specific conditions for hydrolysis and coupling—scientists can confidently and reliably produce these life-changing therapeutic agents.

References

  • A Process For Preparation Of Montelucast Intermediate. (n.d.). Quick Company.
  • What is the mechanism of action of leukotriene inhibitors, such as montelukast (singulair)? (2025, November 24). Google.
  • Leukotriene Receptor Antagonists. (2020, November 3). LITFL. Retrieved January 3, 2026, from [Link]

  • What is the mechanism of action of montelukast? (2025, December 31). Drugs.com. Retrieved January 3, 2026, from [Link]

  • Sjölander, A., Grönroos, E., Hammarström, S., & Andersson, T. (1990). Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+. Journal of Biological Chemistry, 265(34), 20976-81. Retrieved January 3, 2026, from [Link]

  • Bremm, K. D., & Mene, P. (1990). Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells. PubMed. Retrieved January 3, 2026, from [Link]

  • Palmblad, J., Gyllenhammar, H., Ringertz, B., Serhan, C. N., Samuelsson, B., & Nicolaou, K. C. (1988). Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes. PubMed. Retrieved January 3, 2026, from [Link]

  • Montelukast and Zafirlukast: Leukotriene Receptors Antagonists. (2025, May 23). Medcrine. Retrieved January 3, 2026, from [Link]

  • Vellore, J. N., Giner, J. L., Samad, T. A., & Panigrahy, D. (2015). Leukotriene D4 and prostaglandin E2 signals synergize and potentiate vascular inflammation in a mast cell-dependent manner through cysteinyl leukotriene receptor 1 and E-prostanoid receptor 3. PubMed. Retrieved January 3, 2026, from [Link]

  • Video: Antiasthma Drugs: Leukotriene Modifiers. (2024, December 19). JoVE. Retrieved January 3, 2026, from [Link]

  • Ammit, A. J. (2020). Leukotriene D4 role in allergic asthma pathogenesis from cellular and therapeutic perspectives. Ovid. Retrieved January 3, 2026, from [Link]

  • Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (n.d.). Patsnap Eureka. Retrieved January 3, 2026, from [Link]

  • Process for making montelukast and intermediates therefor. (n.d.). Google Patents.
  • Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (n.d.). Google Patents.
  • Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane as Intermediate for Montelukast Sodium. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Leukotriene receptor antagonists: clinical effects. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

  • Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (2009, August 11). Justia Patents. Retrieved January 3, 2026, from [Link]

  • Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Efficient synthesis for the preparation of montelukast. (2009, July 14).

1-(Hydroxymethyl)cyclopropaneacetonitrile as a reactant in benzothiazole preparation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of 2-((1-(Hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole: Leveraging 1-(Hydroxymethyl)cyclopropaneacetonitrile as a Key Reactant

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Rationale

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the C-2 position is a common approach to modulate the pharmacological profile of these molecules.[4] Concurrently, the incorporation of small, strained ring systems like cyclopropane into drug candidates has become a powerful tactic in modern drug discovery.[5][6]

The cyclopropyl group is not merely a passive linker; its unique stereoelectronic properties—including enhanced p-character in its C-C bonds and conformational rigidity—can significantly improve a molecule's therapeutic potential.[7][8] It often enhances metabolic stability by being resistant to common enzymatic degradation pathways, increases binding potency by locking the molecule into a bioactive conformation, and can reduce off-target effects.[6][7][9]

This application note provides a comprehensive guide to the synthesis of a novel benzothiazole derivative, 2-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole , utilizing 1-(hydroxymethyl)cyclopropaneacetonitrile as a key building block. We present a robust, copper-catalyzed protocol adapted from established methodologies for nitrile-based benzothiazole synthesis, offering a reliable pathway for researchers to access this promising molecular architecture.[10][11]

Mechanistic Insight: The Copper-Catalyzed Condensation Pathway

The synthesis proceeds via a copper-catalyzed condensation reaction between 2-aminothiophenol and 1-(hydroxymethyl)cyclopropaneacetonitrile. While several methods exist for this transformation, copper catalysis offers high efficiency and broad functional group tolerance.[10][12][13]

The proposed mechanism involves several key steps:

  • Nitrile Activation: The copper(II) catalyst coordinates to the nitrogen atom of the nitrile group in 1-(hydroxymethyl)cyclopropaneacetonitrile, increasing the electrophilicity of the nitrile carbon.[10]

  • Nucleophilic Attack: The primary amine of 2-aminothiophenol acts as a nucleophile, attacking the activated nitrile carbon.

  • Intramolecular Cyclization: Following the initial attack, the pendant thiol group attacks the imine carbon in an intramolecular fashion, forming a dihydrobenzothiazole intermediate.

  • Oxidative Aromatization: The dihydrobenzothiazole intermediate undergoes oxidation to form the stable, aromatic benzothiazole ring system, regenerating the catalyst in the process.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product R1 1-(Hydroxymethyl)- cyclopropaneacetonitrile I1 Activated Nitrile-Cu Complex R1->I1 Coordination R2 2-Aminothiophenol I2 Amidine Intermediate R2->I2 Nucleophilic Attack (Amine) Cat Cu(OAc)₂ (Catalyst) Cat->I1 I1->I2 Nucleophilic Attack (Amine) I3 Dihydrobenzothiazole Intermediate I2->I3 Intramolecular Cyclization (Thiol) P 2-((1-(Hydroxymethyl)cyclopropyl) methyl)benzo[d]thiazole I3->P Oxidative Aromatization

Caption: Proposed reaction mechanism for the copper-catalyzed synthesis.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for synthesis, purification, and characterization to ensure the integrity of the final compound.

Materials and Equipment
  • Reagents: 1-(Hydroxymethyl)cyclopropaneacetonitrile (≥97%), 2-Aminothiophenol (≥98%), Copper(II) Acetate (Cu(OAc)₂, ≥98%), Ethanol (anhydrous), Ethyl Acetate (EtOAc, HPLC grade), Hexanes (HPLC grade), Dichloromethane (DCM), Magnesium Sulfate (MgSO₄, anhydrous).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄), standard laboratory glassware.

  • Analytical Instruments: Nuclear Magnetic Resonance (NMR) Spectrometer, Mass Spectrometer (MS), Infrared (IR) Spectrometer.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-aminothiophenol (1.0 eq, e.g., 1.25 g, 10 mmol), 1-(hydroxymethyl)cyclopropaneacetonitrile (1.2 eq, 1.33 g, 12 mmol)[14], and copper(II) acetate (0.1 eq, 182 mg, 1 mmol).

  • Solvent Addition: Add 40 mL of anhydrous ethanol to the flask. The use of an environmentally friendly solvent like ethanol is a key advantage of this method.[10]

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere. This is crucial as 2-aminothiophenol can readily oxidize in the presence of air.[1]

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:7 EtOAc/Hexanes eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (disappearance of the limiting reactant), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective.

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final product as a pale yellow oil or solid.

Structural Validation and Data

Unambiguous confirmation of the synthesized structure is critical.[15] A combination of NMR, IR, and Mass Spectrometry should be employed.

Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic data for the target compound, 2-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole .

Technique Expected Observations
¹H NMR Aromatic protons (benzothiazole ring): ~δ 7.3-8.1 ppm. Methylene protons (-CH₂-): Singlet ~δ 3.3-3.5 ppm. Hydroxymethyl protons (-CH₂OH): Singlet or doublet ~δ 3.6-3.8 ppm. Cyclopropyl protons: Multiplets ~δ 0.5-1.0 ppm. Hydroxyl proton (-OH): Broad singlet.
¹³C NMR Benzothiazole carbons: ~δ 115-168 ppm. Nitrile-derived methylene carbon: ~δ 35-40 ppm. Hydroxymethyl carbon: ~δ 65-70 ppm. Cyclopropyl carbons: ~δ 10-25 ppm.
IR (Infrared) O-H stretch (alcohol): Broad peak ~3300-3400 cm⁻¹. C-H stretch (aromatic/aliphatic): ~2850-3100 cm⁻¹. C=N stretch (thiazole ring): ~1500-1600 cm⁻¹. C-S stretch: ~650-750 cm⁻¹.
MS (Mass Spec) Expected [M+H]⁺ for C₁₂H₁₃NOS: m/z 220.0791.

Note: Exact chemical shifts (δ) and peak shapes may vary depending on the solvent and instrument used.[16]

Experimental Workflow Visualization

The entire process, from initial setup to final validation, can be visualized as a clear, sequential workflow.

G A 1. Reagent Combination (2-Aminothiophenol, Nitrile, Cu(OAc)₂ in EtOH) B 2. Reflux Under N₂ (78°C, 12-24h) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Solvent Removal, Extraction, Drying) C->D Reaction Complete E 5. Purification (Flash Column Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Sources

Scalable synthesis of cyclopropanes for pharmaceutical use

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Executive Summary

The cyclopropane ring is a small motif with a large impact in modern drug design. Its unique conformational rigidity and electronic properties often impart enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles to active pharmaceutical ingredients (APIs).[1][2] Consequently, the cyclopropyl group is a prevalent feature in numerous marketed drugs, including treatments for HIV/AIDS, Hepatitis C, and cardiovascular disease.[3][4] However, classical methods for cyclopropane synthesis often rely on hazardous reagents or conditions that are not amenable to large-scale production.[1][3] This guide provides an in-depth overview of robust, scalable, and safe methodologies for constructing cyclopropanes, with a focus on strategies relevant to the pharmaceutical industry. We will explore the mechanistic underpinnings, process safety considerations, and detailed protocols for key transformations, enabling chemists to select and implement the optimal strategy for their specific target.

Strategic Approaches to Scalable Cyclopropanation

The choice of a cyclopropanation strategy depends on several factors: the substrate's functional group tolerance, the required stereochemistry, cost of goods, and process safety. Below, we discuss the most industrially viable methods.

Modern Carbenoid Approaches: The Simmons-Smith Reaction

The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a foundational method for converting alkenes to cyclopropanes. Its key advantages are high stereospecificity and broad functional group tolerance.[5]

  • Mechanism & Rationale: The reaction involves the formation of an iodomethylzinc iodide (IZnCH₂I) species, which delivers a methylene group to the double bond in a concerted fashion via a "butterfly" transition state.[5] For substrates containing directing groups like allylic alcohols, the reagent coordinates to the hydroxyl group, ensuring diastereoselective delivery of the methylene from the same face.[6]

  • Scalability & Safety: The classical batch reaction can be highly exothermic, posing a scale-up challenge.[7] Modern process development has shifted towards continuous flow reactors.[8][9] Using packed-bed reactors filled with a zinc-copper couple, the organozinc reagent can be generated and consumed in-flow, drastically improving heat management, safety, and reproducibility.[7][9] This approach also allows for in-line quenching and extraction, streamlining the downstream processing.[9]

Transition Metal-Catalyzed Cyclopropanations

Catalytic methods offer high efficiency and stereocontrol, making them highly attractive for synthesizing chiral drug intermediates. These reactions typically involve the decomposition of a diazo compound by a metal catalyst (e.g., Rh, Cu, Co) to generate a metal carbene, which then transfers to the alkene.[6][10]

  • Diazo Chemistry - The Safety Imperative: A primary barrier to the large-scale use of this chemistry is the inherent instability and explosive potential of many diazo compounds.[11][12] To mitigate this, process chemists have developed two key strategies:

    • In-situ Generation/Continuous Flow: Generating the diazo compound and immediately consuming it in a subsequent reaction step within a continuous flow setup minimizes accumulation of the hazardous intermediate.[13][14] This has been successfully demonstrated for producing aryldiazoacetates, which are then used directly in dirhodium-catalyzed enantioselective cyclopropanations.[13]

    • Safer Diazo Surrogates: An alternative is to use precursors that generate the carbene without isolating a diazo intermediate. Recent advances have shown that gem-dichloroalkanes can serve as effective carbene precursors in cobalt-catalyzed asymmetric cyclopropanations, offering a safer and more practical route.[11][12]

  • Catalyst Systems: Dirhodium(II) carboxylates and carboxamidates are exceptionally effective catalysts, with chiral ligands enabling high levels of enantioselectivity.[6] The choice of ligand is critical for controlling the stereochemical outcome.

Michael-Initiated Ring Closure (MIRC)

The MIRC reaction is one of the most powerful and versatile methods for constructing functionalized cyclopropanes, particularly in an industrial setting.[15][16]

  • Mechanism & Rationale: The process involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene that contains a leaving group at the α- or β'-position. The resulting enolate intermediate then undergoes an intramolecular SN2 reaction, closing the three-membered ring.[16][17] This tandem approach allows for the formation of two C-C bonds in a single operation.[18]

  • Scalability and Versatility: MIRC reactions are highly amenable to scale-up. They often use common, inexpensive bases and solvents, and the reaction conditions are typically mild.[18] The method is exceptionally versatile, allowing for the synthesis of complex, densely functionalized cyclopropanes with excellent control over stereochemistry, often guided by organocatalysts or chiral auxiliaries.[15][17]

Emerging Scalable Technologies
  • Biocatalysis: Engineered enzymes are revolutionizing asymmetric synthesis. Myoglobin and cytochrome P450 variants have been engineered to catalyze highly efficient and exquisitely stereoselective cyclopropanations.[19][20] These biocatalysts, often used in whole-cell systems, can outperform traditional chemical methods for specific pharmaceutical intermediates, such as the chiral core of Ticagrelor, and can be scaled to the multi-gram level.[21][22]

  • Photocatalysis: Visible-light photocatalysis represents a green and powerful approach. These reactions proceed under very mild conditions and show remarkable functional group tolerance.[23][24][25] Using reagents like benchtop-stable iodomethylsilicates, a radical is generated which adds to the alkene, followed by a rapid ring closure, providing a redox-neutral pathway to diverse cyclopropanes.[25][26]

Method Selection and Data Summary

Choosing the right method is critical for success. The following workflow and table provide a high-level guide for process chemists.

G cluster_start Starting Point cluster_questions Key Considerations cluster_methods Recommended Methodologies Start Need to Synthesize a Cyclopropane Q1 Is Asymmetric Synthesis Required? Start->Q1 Q2 Is Substrate an Allylic Alcohol? Q1->Q2 No M1 Asymmetric Catalysis (Rh, Cu, Co) or Biocatalysis Q1->M1 Yes Q4 Is Substrate an Electron-Deficient Alkene? Q2->Q4 No M2 Directed Simmons-Smith Q2->M2 Yes Q3 Are Diazo Reagents Acceptable (with controls)? M3 Achiral Simmons-Smith or Photocatalysis Q3->M3 No M5 Catalytic Carbene Insertion (Flow or Diazo Surrogate) Q3->M5 Yes Q4->Q3 No M4 Michael-Initiated Ring Closure (MIRC) Q4->M4 Yes

Caption: Decision workflow for selecting a scalable cyclopropanation method.

Table 1: Comparison of Scalable Cyclopropanation Methodologies

MethodKey ReagentsTypical YieldStereoselectivityScalability AdvantagesKey Challenges
Simmons-Smith CH₂I₂ / Zn(Cu) or Et₂ZnGood to ExcellentHigh (Substrate-directed)Well-established; amenable to flow chemistry for safety.[7][9]Stoichiometric zinc waste; can be highly exothermic in batch.
Metal-Catalyzed Diazo compound, Rh/Cu/Co catalystGood to ExcellentExcellent (Catalyst-controlled)High TON/TOF; excellent enantioselectivity.[19]Hazardous diazo reagents require strict safety controls (e.g., flow).[11][13]
MIRC α,β-Unsaturated carbonyl/nitrile, Nucleophile, BaseGood to ExcellentExcellent (Catalyst/Auxiliary controlled)Convergent; uses common reagents; mild conditions.[15][18]Substrate scope limited to activated alkenes.
Biocatalysis Alkene, Diazo ester, Engineered EnzymeGood to ExcellentExceptional (>99% de/ee)Environmentally friendly (aqueous media); unmatched selectivity.[20][21]Requires specific enzyme development; diazo reagent still needed.
Photocatalysis Alkene, Carbene precursor, PhotocatalystGood to ExcellentModerate to GoodMild, redox-neutral conditions; high functional group tolerance.[25]Throughput can be limited by light penetration at scale.

Case Study: Synthesis of the Ticagrelor Core

Ticagrelor is an antiplatelet drug whose structure features a key trans-cyclopropylamine moiety.[27] The synthesis of this core has been a target for process optimization, showcasing the power of modern methods. An efficient route involves the biocatalytic cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate.[20]

Using an engineered globin enzyme in a whole-cell system, the corresponding cyclopropyl ester was produced on a preparative scale in 79% yield with >99% diastereomeric ratio and 98% enantiomeric excess.[20] This single enzymatic step provides rapid access to the chiral intermediate, which can then be converted to the required amine via a Curtius or Hofmann rearrangement.[20] This biocatalytic approach is superior to many multi-step chemical syntheses.[21][22]

Detailed Protocols

Protocol 1: Continuous Flow Simmons-Smith Cyclopropanation (Conceptual)

This protocol is based on principles described for flow-based Simmons-Smith reactions and should be adapted and optimized for specific substrates and equipment.[7][9]

  • Reactor Setup: A packed-bed reactor is filled with a blend of zinc dust and a copper salt (e.g., Cu(OAc)₂). The reactor is connected to two separate inlet pumps and a back-pressure regulator at the outlet.

  • Reagent Preparation:

    • Solution A: The alkene substrate (1.0 equiv) and a dihalomethane (e.g., dibromomethane, 1.5 equiv) are dissolved in a suitable anhydrous solvent (e.g., cyclopentyl methyl ether).

    • Solution B (Activator): Acetyl chloride (0.2 equiv) is dissolved in the same anhydrous solvent.

  • Reaction Execution:

    • Solution B is first pumped through the packed bed to activate the zinc-copper couple in situ.

    • Following activation, Solution A is pumped through the reactor at a defined flow rate and temperature (e.g., 50-70 °C). Residence time is controlled by the flow rate and reactor volume.

  • Workup (In-line): The stream exiting the reactor is merged with a quenching stream (e.g., aqueous NH₄Cl) in a T-mixer. The biphasic mixture is passed through a membrane separator to remove the aqueous phase containing zinc salts.

  • Isolation: The organic phase is collected, dried, and concentrated in vacuo to yield the crude cyclopropane product, which is then purified by crystallization or chromatography.

Protocol 2: Asymmetric Rhodium-Catalyzed Cyclopropanation

This protocol is a representative example for the synthesis of a chiral cyclopropane using a diazo reagent. Warning: Diazo compounds are potentially explosive and must be handled with extreme care, behind a blast shield, and preferably generated and used in-situ or in a flow reactor at scale.[13]

  • Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk line, a flask is charged with the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1 mol%).

  • Reaction Setup: Anhydrous, degassed dichloromethane is added to the catalyst. The alkene substrate (1.0 equiv) is then added. The flask is cooled to the desired temperature (e.g., 0 °C).

  • Reagent Addition: A solution of ethyl diazoacetate (1.1 equiv) in anhydrous dichloromethane is added dropwise via syringe pump over several hours to maintain a low stationary concentration of the diazo compound.

  • Monitoring and Quench: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched by carefully adding acetic acid to destroy any remaining diazoacetate.

  • Workup and Isolation: The solvent is removed in vacuo. The residue is purified by silica gel chromatography to isolate the enantiomerically enriched cyclopropyl ester.

Protocol 3: Michael-Initiated Ring Closure (MIRC)

This protocol describes a general procedure for the synthesis of a nitro-substituted cyclopropane.[16][18]

  • Reaction Setup: To a flask containing a magnetic stir bar is added the Michael acceptor (e.g., (E)-2-bromo-1-nitro-3-phenylprop-1-ene, 1.0 equiv) and the nucleophile (e.g., dimethyl malonate, 1.2 equiv) in a suitable solvent like THF.

  • Base Addition: The mixture is cooled to 0 °C in an ice bath. A base (e.g., potassium carbonate, 2.0 equiv, or DBU, 1.1 equiv) is added portion-wise over 15 minutes.

  • Reaction: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC (typically 2-4 hours).

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted three times with ethyl acetate.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired functionalized cyclopropane.

Process Safety and Scale-Up Considerations

  • Thermal Hazard Analysis: All cyclopropanation reactions, especially those involving carbenoids or diazo compounds, must be subjected to thermal hazard analysis (e.g., Differential Scanning Calorimetry, DSC) to understand onset temperatures for decomposition and potential for thermal runaway.[13][28]

  • Reagent Handling: The use of highly reactive or unstable reagents like diethylzinc (pyrophoric) or diazoalkanes (explosive) requires specialized engineering controls, including inert atmosphere operation, controlled dosing via syringe pumps, and continuous flow processing to minimize accumulation.[13][29]

  • Flow Chemistry Adoption: As highlighted, transitioning exothermic or hazardous reactions to continuous flow reactors is a key strategy for ensuring safety and consistency at scale.[8][30][31] Flow chemistry provides superior heat and mass transfer, reducing the risk of runaway reactions and improving yield and selectivity.[7]

  • Downstream Processing: The removal of metal catalysts (Rh, Cu, Zn) is a critical step in pharmaceutical manufacturing. Purification strategies should be designed for scalability, prioritizing crystallization over chromatography where possible.

References

  • One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - ACS Fall 2025. American Chemical Society.
  • Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions.
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
  • Scalable Flow Method Yields Enantiomerically Pure Pharmaceutical Intermedi
  • New Alkene Cyclopropanation Reactions Enabled by Photoredox Catalysis via Radical Carbenoids.
  • Scalable flow method yields enantiomerically pure pharmaceutical intermedi
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes.
  • Possible pathway for photocatalytic cyclopropanation of alkenes.
  • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor.
  • Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation.
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. JACS.
  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing.
  • Asymmetric Cyclopropan
  • Asymmetric Cyclopropan
  • Photocatalytic Access to Cyclopropanes Via Triplet Carbene Transfer from Acceptor-Acceptor Diazoalkanes. American Chemical Society.
  • Photocatalytic Access to Cyclopropanes Via Triplet Carbene Transfer from Acceptor-Acceptor Diazoalkanes.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry (RSC).
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. LinkedIn.
  • Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover.
  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin C
  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). Royal Society of Chemistry (RSC).
  • New, simple and accessible method creates potency-increasing structure in drugs.
  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing.
  • Simmons-Smith Cyclopropan
  • New Method of Synthesis for Cyclopropanes. PSU Flintbox.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry (RSC).
  • Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions.
  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure.
  • Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block.
  • Michael Initiated Ring Closure Reactions in Aqueous Medium for the Synthesis of Spiro Cyclopropyl Oxindoles.
  • Synthesis of Cyclopropane Containing Natural Products.
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
  • Tiny molecules, big potential. UNC-Chapel Hill.
  • TICAGRELOR synthesis. ChemicalBook.
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry (RSC).
  • Continuous-Flow Process For Safe Formation and Direct Use of Aryldiazoacetate in Cyclopropanation.

Sources

Introduction: The Strategic Value of the Cyclopropane Ring in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of Chiral Cyclopropane Derivatives

The cyclopropane motif, a three-membered carbocycle, has long captivated chemists due to its unique structural and electronic properties.[1] Despite its inherent ring strain, this small ring is found in a vast array of natural products and has become a privileged scaffold in medicinal chemistry.[2][3] Its incorporation into drug candidates can impart significant benefits, including increased metabolic stability, enhanced binding affinity through conformational rigidity, and improved potency.[3][4] Consequently, the development of synthetic methods to access these structures in an enantiomerically pure form is of paramount importance for researchers in organic synthesis and drug development.

This guide provides a comprehensive overview of key modern strategies for the enantioselective synthesis of chiral cyclopropane derivatives. It is designed for researchers and scientists, moving beyond simple procedural descriptions to explain the underlying principles and mechanistic rationale that govern stereochemical outcomes. We will explore transition-metal catalysis, organocatalysis, and classic named reactions, offering detailed protocols and field-proven insights to empower the design and execution of successful asymmetric cyclopropanation reactions.

Part 1: Transition-Metal Catalyzed Asymmetric Cyclopropanation

The addition of a metal-carbene species to an alkene is arguably the most versatile and widely employed method for cyclopropane synthesis.[5][6] The development of chiral ligands that can effectively coordinate to transition metals like rhodium, copper, ruthenium, and cobalt has enabled remarkable control over the enantioselectivity of this transformation.[1][7]

The Mechanism: Taming the Carbene

The general catalytic cycle begins with the reaction of a diazo compound (e.g., ethyl diazoacetate) with a metal catalyst to form a transient, electrophilic metal-carbene intermediate after the extrusion of dinitrogen gas.[6] This highly reactive species is then intercepted by an alkene. The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand around the metal center, which directs the facial approach of the alkene to the carbene.

Metal_Carbene_Cycle cluster_legend Legend L_star L* = Chiral Ligand M [M] = Metal (Rh, Cu, Ru, etc.)

Key Catalyst Systems and Their Applications

The choice of metal and ligand is critical and depends heavily on the nature of the alkene substrate.

  • Rhodium(II) and Copper(I) Catalysts: Dirhodium(II) carboxylates and copper(I) complexes with bis(oxazoline) (Box) or pyridyl-based ligands are the most common catalysts for this transformation.[5][6] They are particularly effective for electron-rich and electron-neutral olefins like styrenes.[8] However, their application with electron-deficient alkenes is more challenging due to the electrophilic nature of the generated metal-carbene.[8]

  • Ruthenium(II) and Cobalt(II) Catalysts: To address the limitations with electron-poor substrates, catalyst systems based on ruthenium and cobalt have been developed.[7] Notably, Co(II) complexes of D2-symmetric chiral porphyrins have proven to be highly effective catalysts for the asymmetric cyclopropanation of a broad range of olefins, including those that are electron-deficient.[9] These cobalt systems often operate via a distinct metalloradical pathway, enabling reactivity profiles complementary to those of rhodium and copper catalysts.[7][9]

Catalyst SystemTypical Olefin SubstrateKey Features
Rh₂(S-DOSP)₄ Styrenes, DienesHigh enantioselectivity, widely used benchmark catalyst.
Cu(I)-Box Styrenes, Electron-rich olefinsReadily available ligands, good to excellent ee.
Ru(II)-Pheox Vinyl carbamates, allenesBroad substrate scope, including challenging olefins.[7]
Co(II)-Porphyrin Electron-deficient olefinsUnique radical mechanism, excellent for acrylates.[9]
Table 1: Comparison of Common Catalyst Systems for Asymmetric Cyclopropanation.
Application Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene

This protocol describes a general procedure for the enantioselective cyclopropanation of styrene with ethyl diazoacetate (EDA) using a chiral dirhodium(II) catalyst.

Materials:

  • Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate], Rh₂(S-DOSP)₄ (1 mol%)

  • Styrene (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen atmosphere setup

  • Syringe pump

Procedure:

  • Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the Rh₂(S-DOSP)₄ catalyst (1 mol%).

  • Reagent Addition: Add anhydrous DCM to dissolve the catalyst, followed by the addition of styrene (1.0 equiv).

  • Slow Addition of Diazo Compound: Prepare a solution of EDA (1.1 equiv) in anhydrous DCM. Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours.

    • Causality Note: Slow addition of the diazo compound is crucial to maintain a low stationary concentration, which minimizes side reactions such as carbene dimerization (formation of diethyl fumarate and maleate).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the styrene is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient). The enantiomeric excess (ee) of the resulting cyclopropane derivative is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Part 2: Organocatalytic Enantioselective Cyclopropanation

As an alternative to metal-based systems, organocatalysis has emerged as a powerful strategy for asymmetric cyclopropanation.[10] These methods avoid potentially toxic and expensive heavy metals and often provide complementary reactivity and stereoselectivity.

Michael-Initiated Ring Closure (MIRC)

One of the most prominent organocatalytic strategies is the Michael-Initiated Ring Closure (MIRC) reaction.[11][12] This process typically involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate intermediate which then undergoes an intramolecular nucleophilic substitution to close the three-membered ring.

MIRC_Mechanism

In a common variant, a chiral secondary amine catalyst (e.g., a prolinol derivative) reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion.[13] This activation lowers the LUMO of the alkene, facilitating a Michael addition from a soft nucleophile like a bromomalonate. The resulting enamine intermediate then cyclizes via an intramolecular Sₙ2 reaction, displacing the bromide and forming the cyclopropane ring with high diastereo- and enantioselectivity.[13] The chiral catalyst is regenerated at the end of the cycle.

Ylide-Based Organocatalytic Cyclopropanation

Another powerful approach involves the reaction of sulfonium ylides with α,β-unsaturated carbonyls, a variation of the Corey-Chaykovsky reaction.[10][14][15] While the classic reaction often uses stoichiometric base, organocatalytic versions have been developed. For example, chiral aminocatalysts can activate enals towards attack by a sulfonium ylide.[2] The stereochemistry is controlled through a proposed dual activation mechanism involving the formation of a chiral iminium ion from the enal and electrostatic interactions that direct the approach of the ylide.[2][10]

Application Protocol 2: Organocatalytic MIRC Cyclopropanation

This protocol is based on the work of Wang and coworkers for the synthesis of highly functionalized chiral cyclopropanes from α,β-unsaturated aldehydes and bromomalonates.[13]

Materials:

  • (S)-Diphenylprolinol TMS ether (20 mol%)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 equiv)

  • Dibenzyl bromomalonate (1.2 equiv)

  • 2,6-Lutidine (1.5 equiv)

  • Anhydrous Toluene

  • Nitrogen atmosphere setup

Procedure:

  • Reactor Setup: In a dry vial under nitrogen, combine the (S)-diphenylprolinol TMS ether catalyst (20 mol%), the α,β-unsaturated aldehyde (1.0 equiv), and anhydrous toluene.

  • Reagent Addition: Add the dibenzyl bromomalonate (1.2 equiv) to the mixture, followed by the base, 2,6-lutidine (1.5 equiv).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature.

    • Causality Note: The choice of base is critical. A non-nucleophilic hindered base like 2,6-lutidine is used to deprotonate the bromomalonate to initiate the Michael addition without competing side reactions. Using a different base, such as NaOAc, can surprisingly lead to a ring-opening of the cyclopropane product.[13]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed (typically 24-48 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude residue via flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired cyclopropane derivative. Determine diastereo- and enantioselectivity by ¹H NMR and chiral HPLC analysis, respectively.

Part 3: Classic Methods and Asymmetric Variants

The Asymmetric Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid (typically formed from diiodomethane and a Zn-Cu couple) that reacts stereospecifically with an alkene.[16] Asymmetric variants often rely on two main strategies:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene substrate can direct the facial approach of the achiral Simmons-Smith reagent. This approach, however, requires additional steps for auxiliary attachment and removal.[17][18]

  • Chiral Ligands/Additives: The use of stoichiometric or catalytic amounts of a chiral ligand (e.g., a chiral dioxaborolane ligand derived from tartaric acid) can chelate to the zinc carbenoid and direct the cyclopropanation of allylic alcohols with high enantioselectivity.[19][20] More recently, catalytic asymmetric versions using chiral cobalt complexes have been developed that expand the substrate scope beyond allylic alcohols.[21][22]

General_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Select Synthesis Strategy (Metal, Organo, etc.) B Prepare Anhydrous Solvent & Glassware A->B C Weigh Catalyst/Ligand & Substrates B->C D Assemble Reaction Under Inert Atmosphere C->D E Controlled Addition of Reagents (if needed) D->E F Monitor Progress (TLC, GC, NMR) E->F G Aqueous Workup & Extraction F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I J Determine Stereoselectivity (Chiral HPLC/GC) I->J

Conclusion and Outlook

The synthesis of enantiomerically enriched cyclopropanes is a mature yet continually evolving field. The methods outlined in this guide—from the workhorse transition-metal catalyzed reactions to the elegant and metal-free organocatalytic strategies—provide a powerful toolkit for the modern synthetic chemist. The choice of method depends critically on the target molecule, substrate availability, and desired functional group tolerance. As the demand for structurally complex and stereochemically defined molecules grows, particularly in the pharmaceutical industry, the development of even more efficient, selective, and sustainable cyclopropanation methodologies will undoubtedly remain an exciting and impactful area of research.[23][24]

References

  • Organic Letters. (2016). Organocatalytic Enantioselective Continuous-Flow Cyclopropanation. [Link]

  • Organic Chemistry Portal. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes. [Link]

  • Nature. (2024). Organocatalytic regio- and stereoselective cyclopropanation of olefins. [Link]

  • The Journal of Organic Chemistry. (2013). Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides. [Link]

  • Journal of the American Chemical Society. (2007). Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed Electrostatic Activation. [Link]

  • Chemical Reviews. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]

  • Wikipedia. Metal-catalyzed cyclopropanations. [Link]

  • Organic & Biomolecular Chemistry. (2009). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. [Link]

  • Angewandte Chemie International Edition. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]

  • Purdue University Graduate School. (2023). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. [Link]

  • Accounts of Chemical Research. (2014). Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes. [Link]

  • National Institutes of Health (NIH). (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]

  • Organic Chemistry Frontiers. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

  • National Institutes of Health (NIH). (2011). Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis. [Link]

  • ResearchGate. (2019). Transition-metal catalyzed asymmetric intramolecular cyclopropanation. [Link]

  • American Chemical Society. (2025). Asymmetric transition metal catalyzed Simmons–Smith cyclopropanations. [Link]

  • ACS Publications. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]

  • ResearchGate. (2013). Asymmetric Cyclopropanation Reactions. [Link]

  • Organic Chemistry Frontiers. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • National Institutes of Health (NIH). (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. [Link]

  • ACS Publications. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]

  • Organic & Biomolecular Chemistry. (2009). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • MDPI. (2021). Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. [Link]

  • ChemTube3D. Enantioselective Cyclopropanation - Asymmetric Simmons-Smith reaction. [Link]

  • ElectronicsAndBooks. (2009). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • National Institutes of Health (NIH). (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • ResearchGate. (2018). Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis. [Link]

  • Green Chemistry. (2021). Diastereodivergent synthesis of cyclopropanes via on-water [2 + 1] annulations of diazo compounds with electron-deficient alkenes. [Link]

  • ResearchGate. (2020). Selected cyclopropane-containing natural products and pharmaceutical compounds. [Link]

  • PubMed. (2012). Enantioselective synthesis of 2,2-disubstituted terminal epoxides via catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. [Link]

  • National Institutes of Health (NIH). (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

  • ResearchGate. (2018). Proposed reaction pathway to the diastereoselective synthesis of cyclopropane 4. [Link]

  • National Institutes of Health (NIH). (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. [Link]

  • Chemical Science. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. [Link]

  • Wordpress. Corey-Chaykovsky Reaction. [Link]

  • National Institutes of Health (NIH). (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. [Link]

  • University of Rochester. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. [Link]

  • PubMed. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts Featuring Complementary Stereoselectivity. [Link]

  • University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

  • ACS Publications. (1981). Cyclopropane fatty acid synthase of Escherichia coli. Stabilization, purification, and interaction with phospholipid vesicles. [Link]

Sources

The Strategic Utility of 1-(Hydroxymethyl)cyclopropaneacetonitrile in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Strained Ring System

In the landscape of contemporary drug discovery and complex molecule synthesis, the deliberate incorporation of small, strained ring systems has emerged as a powerful strategy for imbuing molecules with desirable physicochemical and pharmacological properties. Among these, the cyclopropane motif is particularly noteworthy. Its inherent ring strain and unique electronic character offer a means to enhance metabolic stability, modulate acidity, and enforce specific molecular conformations, thereby improving binding affinity to biological targets.[1][2] This guide focuses on a particularly versatile and functionalized cyclopropane building block: 1-(hydroxymethyl)cyclopropaneacetonitrile (1) . With its bifunctional nature—a nucleophilic hydroxyl group and an electrophilic nitrile—this compound serves as a valuable linchpin for the synthesis of a diverse array of more complex molecular architectures. While its role as a key intermediate in the synthesis of the leukotriene D4 antagonist Montelukast is well-documented, its broader utility as a versatile synthetic precursor warrants a more detailed exploration.[3][4][5] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and synthetic applications of 1 , supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of 1-(hydroxymethyl)cyclopropaneacetonitrile (1) are summarized in the table below.

PropertyValueReference
CAS Number 152222-71-9[3]
Molecular Formula C₆H₉NO[3]
Molecular Weight 111.14 g/mol [3]
Appearance Colorless to light yellow oil/liquid[2][4]
Boiling Point 245.1 ± 13.0 °C at 760 mmHg (Predicted)[6]
Density 1.098 ± 0.06 g/cm³ (Predicted)[6]
pKa 15.10 ± 0.10 (Predicted)[2]
LogP -0.2 (Computed)[3]

Spectroscopic Data:

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methylene protons adjacent to the nitrile and hydroxyl groups, and the hydroxyl proton.

  • ¹³C NMR (Predicted): The carbon NMR spectrum would feature distinct peaks for the nitrile carbon, the two methylene carbons, and the quaternary and methylene carbons of the cyclopropane ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹, and a broad absorption for the hydroxyl (O-H) stretch around 3200-3600 cm⁻¹.

Synthetic Routes to 1-(Hydroxymethyl)cyclopropaneacetonitrile

Several synthetic strategies have been developed for the preparation of 1 , primarily documented in the patent literature. These routes offer different starting points and reaction conditions, allowing for flexibility based on available materials and desired scale.

Synthesis_of_1 cluster_0 Route A: From 1,1-Bis(hydroxymethyl)cyclopropane cluster_1 Route B: From Tribromoneopentyl Alcohol cluster_2 Route C: From Pentaerythritol A1 1,1-Bis(hydroxymethyl)cyclopropane A2 Cyclic Sulfite Intermediate A1->A2 SOCl₂ A_product 1-(Hydroxymethyl)cyclopropaneacetonitrile (1) A2->A_product NaCN B1 Tribromoneopentyl Alcohol B2 1-(Bromomethyl)cyclopropylmethanol B1->B2 Zn, Catalyst B_product 1-(Hydroxymethyl)cyclopropaneacetonitrile (1) B2->B_product NaCN or CuCN C1 Pentaerythritol C2 Tribromoneopentyl Acetate C1->C2 HBr, Ac₂O C3 1-(Bromomethyl)cyclopropylmethyl Acetate C2->C3 Zn, Catalyst C_product 1-(Hydroxymethyl)cyclopropaneacetonitrile (1) C3->C_product NaCN, Base

Figure 1: Key synthetic pathways to 1-(hydroxymethyl)cyclopropaneacetonitrile.

Protocol 1: Synthesis from 1-(Bromomethyl)cyclopropylmethanol (Route B)

This protocol is adapted from patent literature and represents a common approach to the synthesis of 1 .[4] The causality behind this two-step process involves an initial intramolecular cyclization to form the cyclopropane ring, followed by a nucleophilic substitution to introduce the nitrile group.

Step 1: Synthesis of 1-(Bromomethyl)cyclopropylmethanol

  • To a solution of tribromoneopentyl alcohol in an organic solvent (e.g., ethanol), add zinc powder and a basic catalyst (e.g., disodium ethylenediaminetetraacetate).

  • Heat the mixture to reflux for 5-10 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture and introduce ammonia gas to complex with the remaining zinc.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude 1-(bromomethyl)cyclopropylmethanol.

Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile (1)

  • Dissolve the crude 1-(bromomethyl)cyclopropylmethanol in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium cyanide (or cuprous cyanide) and a base (e.g., sodium carbonate) to adjust the pH to 8-10.

  • Heat the reaction mixture to 60-80°C for 6-10 hours, monitoring for the disappearance of the starting material.

  • Upon completion, cool the reaction and quench with a bleach solution.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation to afford 1 as a light yellow liquid.[4]

Key Synthetic Transformations and Applications

The synthetic utility of 1 stems from the orthogonal reactivity of its two functional groups. The hydroxyl group can be protected, activated as a leaving group, or oxidized, while the nitrile can be reduced to an amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions.

Reactions_of_1 cluster_nitrile Nitrile Transformations cluster_hydroxyl Hydroxyl Transformations start 1-(Hydroxymethyl)cyclopropaneacetonitrile (1) nitrile_reduction Reduction (e.g., LiAlH₄, H₂/cat.) start->nitrile_reduction hydroxyl_protection Protection (e.g., TBDMSCl) start->hydroxyl_protection hydroxyl_activation Activation (e.g., MsCl, TsCl) start->hydroxyl_activation amine 1-(Aminomethyl)-1-(hydroxymethyl)cyclopropane nitrile_reduction->amine protected_hydroxyl Protected Intermediate hydroxyl_protection->protected_hydroxyl activated_hydroxyl Activated Intermediate hydroxyl_activation->activated_hydroxyl

Figure 2: Key reaction pathways for the functionalization of 1-(hydroxymethyl)cyclopropaneacetonitrile.

Application Note 1: Synthesis of Cyclopropylmethylamines via Nitrile Reduction

The reduction of the nitrile functionality in 1 provides access to the corresponding primary amine, 1-(aminomethyl)-1-(hydroxymethyl)cyclopropane. This transformation is crucial for incorporating the cyclopropylmethylamine scaffold into bioactive molecules. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this purpose.[7]

Protocol 2: Reduction of 1-(Hydroxymethyl)cyclopropaneacetonitrile with LiAlH₄

  • Safety Precaution: Lithium aluminum hydride is a highly reactive, pyrophoric, and water-sensitive reagent. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood by trained personnel.

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 1-(hydroxymethyl)cyclopropaneacetonitrile (1) (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the nitrile peak).

  • Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where x is the mass of LiAlH₄ used in grams.[8]

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF or diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(aminomethyl)-1-(hydroxymethyl)cyclopropane.

  • The product can be further purified by distillation or crystallization of a salt derivative if necessary.

Application Note 2: Orthogonal Protection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to selectively protect the hydroxyl group of 1 to allow for transformations at the nitrile or other parts of the molecule. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are commonly employed for this purpose due to their stability under a wide range of conditions and their selective removal with fluoride reagents.[9]

Protocol 3: TBDMS Protection of the Hydroxyl Group

  • Dissolve 1-(hydroxymethyl)cyclopropaneacetonitrile (1) (1.0 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) in a flask under an inert atmosphere.

  • Add imidazole (1.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected derivative.

The resulting silyl ether is stable to a variety of reaction conditions, including many reducing and oxidizing agents, allowing for selective manipulation of the nitrile group. Deprotection can be readily achieved using tetrabutylammonium fluoride (TBAF) in THF.[9]

Application Note 3: Activation of the Hydroxyl Group for Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. This strategy is employed in the synthesis of Montelukast, where the hydroxyl group is activated as a mesylate before coupling with a thiol.[5]

Broader Applications in Medicinal Chemistry

Beyond its role in the synthesis of Montelukast, the unique structural and functional attributes of 1 make it an attractive building block for the synthesis of other biologically active molecules. Its use in the preparation of potent leukotriene D4 (LTD4) antagonists, including various benzothiazole and thiazole substituted benzyl alcohols, has been reported.[5] The cyclopropylmethylamine moiety, readily accessible from 1 , is a privileged scaffold in medicinal chemistry, known to impart favorable properties such as improved metabolic stability and receptor binding affinity.

Conclusion and Future Outlook

1-(Hydroxymethyl)cyclopropaneacetonitrile is a versatile and valuable building block in organic synthesis. Its bifunctional nature, combined with the unique properties of the cyclopropane ring, provides a powerful platform for the construction of complex and biologically relevant molecules. While its application in the synthesis of Montelukast is well-established, the potential for its broader use in medicinal chemistry and materials science is significant. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the synthetic potential of this unique molecule. As the demand for novel molecular architectures with tailored properties continues to grow, we anticipate that the strategic application of functionalized cyclopropane building blocks like 1 will become increasingly prevalent.

References

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [URL not available]
  • 1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076. PubChem. [Link]

  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • CAS No : 152222-71-9 | Product Name : 1-(Hydroxymethyl)cyclopropaneacetonitrile. Pharmaffiliates. [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The Journal of Organic Chemistry Global Enterprise. PubMed. [Link]

  • 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Read High-Impact Research from The Journal of Organic Chemistry. ACS Axial. [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile_上海瑞一医药科技股份有限公司【官网】. Ruiyi Tech. [Link]

  • Synthesis of Functionalized Spiroindolines via Palladium-Ca Arylation Organic Letters. exaly.com. [Link]

  • CAS#:152222-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile. Chemsrc. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
  • Workup: Aluminum Hydride Reduction. University of Rochester. [Link]

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Eureka | Patsnap. [Link]

  • The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. Request PDF - ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. [Link]

  • nucleophilic addition - carbonyl compounds and hydrogen cyanide. Chemguide. [Link]

  • US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.
  • Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. ResearchGate. [Link]

Sources

Topic: Experimental Setup for the Cyclopropanation of Phenyl Vinyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane motif is a cornerstone in medicinal chemistry, valued for its ability to introduce conformational rigidity and unique metabolic profiles into drug candidates.[1][2] Phenyl vinyl sulfide serves as an excellent precursor for cyclopropanation, yielding a product, cyclopropyl phenyl sulfide, which is a versatile building block. The sulfide moiety can be easily manipulated—for instance, through oxidation to a sulfoxide followed by sulfoxide-magnesium exchange—to introduce a wide array of functional groups.[3] This application note provides a detailed protocol for the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide using ethyl diazoacetate (EDA) as the carbene source. An alternative protocol employing the classic Simmons-Smith reaction is also presented. The causality behind experimental choices, key mechanistic insights, and methods for product validation are discussed to ensure technical accuracy and reproducibility.

Introduction and Mechanistic Overview

The synthesis of cyclopropanes from alkenes is a fundamental transformation in organic chemistry. For an electron-rich olefin like phenyl vinyl sulfide, several methods are effective.[4] We will focus on two robust approaches: transition metal catalysis and the Simmons-Smith reaction.

Cobalt-Catalyzed Cyclopropanation

Transition metal catalysis, particularly with rhodium, copper, or cobalt, provides an efficient route for cyclopropanation using diazo compounds as carbene precursors.[5][6] In this approach, the catalyst reacts with the diazo compound to form a metal-carbene intermediate. This electrophilic carbene is then transferred to the alkene. A notable advantage of this method is the ability to achieve high yields and control stereochemistry, often with low catalyst loadings.[3] A cobalt-salen type complex, for instance, has been shown to effectively catalyze the cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate, yielding the product in quantitative amounts under optimized conditions.[3]

The generally accepted mechanism involves the formation of a cobalt-carbene complex, which then reacts with the phenyl vinyl sulfide in a concerted or stepwise fashion to form the cyclopropane ring and regenerate the catalyst.

The Simmons-Smith Reaction

The Simmons-Smith reaction is a reliable and stereospecific method for cyclopropanation that avoids the use of potentially explosive diazo compounds.[7] It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[1][8] The reaction proceeds through a concerted, "butterfly-shaped" transition state where the methylene group is delivered to one face of the double bond.[1][9] This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[7] The electrophilic nature of the zinc carbenoid makes it particularly well-suited for electron-rich alkenes like vinyl ethers and, by extension, vinyl sulfides.[1]

Experimental Protocols

This section details the primary cobalt-catalyzed protocol and an alternative Simmons-Smith procedure.

Protocol 1: Cobalt-Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide

This protocol is adapted from a demonstrated, high-yield synthesis.[3] It describes the reaction of phenyl vinyl sulfide (PVS) with ethyl diazoacetate (EDA) catalyzed by a Co(II) complex.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: PVS, EDA, Co(II) Catalyst, Solvent setup Set up oven-dried glassware under N2 atmosphere prep_reagents->setup add_pvs Add PVS, catalyst, and solvent to the reaction flask setup->add_pvs add_eda Add EDA solution slowly via syringe pump at 40 °C add_pvs->add_eda stir Stir reaction mixture for 24 hours at 40 °C add_eda->stir filter Filter through silica gel to remove catalyst stir->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by column chromatography (Hexane/EtOAc) concentrate->purify analyze Characterize product by 1H NMR, 13C NMR, and MS purify->analyze

Caption: Workflow for Cobalt-Catalyzed Cyclopropanation.

Reagent/EquipmentDetails
Chemicals
Phenyl Vinyl Sulfide (PVS)Substrate, CAS: 1822-73-7
Ethyl Diazoacetate (EDA)Carbene precursor, CAS: 623-73-4 (Handle with extreme care)
Co(II) Catalyste.g., Cobalt(II) acetate or a salen-type complex
SolventToluene or Benzene (Anhydrous)
Diethyl Ether (Et₂O)For extraction/purification
Hexane, Ethyl AcetateFor column chromatography
Silica GelFor filtration and chromatography
Anhydrous MgSO₄ or Na₂SO₄Drying agent
Equipment
Round-bottom flaskOven-dried
Condenser
Magnetic stirrer and stir bar
Syringe pump and gas-tight syringeFor slow addition of EDA
Inert atmosphere setupNitrogen or Argon gas line, bubbler
Heating mantle or oil bathWith temperature control
Rotary evaporator
Chromatography column
  • Reaction Setup: Place a magnetic stir bar in a 100 mL two-neck round-bottom flask. Oven-dry all glassware and assemble under a stream of nitrogen. Equip the flask with a condenser and a rubber septum.

  • Reagent Addition: To the flask, add phenyl vinyl sulfide (PVS, 1.0 equiv.), the Co(II) catalyst (0.5–2 mol%), and 20 mL of anhydrous toluene.

  • Initiation: Heat the mixture to 40 °C in an oil bath with stirring.

  • Carbene Precursor Addition: Prepare a solution of ethyl diazoacetate (EDA, 1.1 equiv.) in 10 mL of anhydrous toluene. Using a syringe pump, add the EDA solution to the reaction mixture over 4-6 hours.

    • Causality Note: Slow addition of the diazo compound is critical to keep its concentration low, preventing dimerization and ensuring safety.[3] High concentrations of EDA can be explosive.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 40 °C for an additional 18-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the PVS is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pass the mixture through a short plug of silica gel, eluting with diethyl ether, to remove the cobalt catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the product, ethyl 2-(phenylthio)cyclopropane-1-carboxylate, as a mixture of diastereomers.[3]

Based on published data, this reaction can proceed in high yield. For example, using a specific cobalt catalyst with PVS and EDA in benzene gave a 73% yield, while running the reaction neat (without solvent) achieved a 93% yield.[3] The reaction typically produces a mixture of trans and cis diastereomers.

SolventCatalyst Loading (mol%)Temperature (°C)Yield (%)Diastereomeric Ratio (trans:cis)Reference
Toluene1.0405345:55[3]
Benzene1.0407348:52[3]
Neat1.0409346:54[3]
Water1.02010047:53[3]
Protocol 2: Simmons-Smith Cyclopropanation (Alternative)

This protocol provides a classic, reliable alternative for synthesizing cyclopropyl phenyl sulfide itself, without the ester group from EDA.

Reagent/EquipmentDetails
Chemicals
Phenyl Vinyl Sulfide (PVS)Substrate, CAS: 1822-73-7
Diiodomethane (CH₂I₂)Methylene source, CAS: 75-11-6
Zinc-Copper Couple (Zn(Cu))Reagent
Diethyl Ether (Et₂O)Anhydrous
Saturated NH₄Cl solutionFor quenching
Saturated NaCl solution (brine)For washing
Equipment Same as Protocol 1, excluding syringe pump and heating mantle. An ice bath is required.
  • Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask with a condenser, a dropping funnel, and a nitrogen inlet. Add the zinc-copper couple (2.2 equiv.) and a stir bar to the flask.

  • Reagent Addition: Add anhydrous diethyl ether (30 mL) to the flask. Add phenyl vinyl sulfide (1.0 equiv.).

  • Carbenoid Formation & Reaction: Add diiodomethane (2.0 equiv.) to the dropping funnel. Add the diiodomethane dropwise to the stirred suspension over 30 minutes. The reaction is often exothermic; maintain a gentle reflux using an ice bath if necessary.

    • Causality Note: The Zn(Cu) couple reacts with diiodomethane to form the active carbenoid species, ICH₂ZnI.[7] This reagent then reacts with the alkene. The rate of reaction can be influenced by the solvent's basicity, with less basic solvents like diethyl ether being preferred.[1]

  • Reaction Monitoring: After the addition, allow the mixture to stir at room temperature for 12-24 hours, monitoring by TLC or GC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography (hexanes) to yield cyclopropyl phenyl sulfide.[10]

Data Analysis and Characterization

The final product, cyclopropyl phenyl sulfide, should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool. Expect to see characteristic multiplets for the cyclopropyl protons in the upfield region (approx. 0.7-2.2 ppm) and aromatic protons in the downfield region (approx. 7.2-7.4 ppm).[4]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show the cyclopropyl carbons at high field (approx. 10-25 ppm) and the aromatic carbons between 125-135 ppm.[4]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show the molecular ion peak (M+) corresponding to the mass of the product (C₉H₁₀S, MW: 150.24 g/mol ).[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretches for the aromatic and cyclopropyl groups, and C=C stretches for the phenyl ring.

Mechanistic Diagrams

G cluster_Co Cobalt-Catalyzed Mechanism Co_cat Co(II) Catalyst Co_carbene [Co]=CH-COOEt (Cobalt-Carbene) Co_cat->Co_carbene EDA N2=CH-COOEt (Ethyl Diazoacetate) EDA->Co_carbene - N2 Product_Co Cyclopropane Product Co_carbene->Product_Co PVS Ph-S-CH=CH2 (Phenyl Vinyl Sulfide) PVS->Product_Co Product_Co->Co_cat Catalyst Regeneration N2 N2

Caption: Simplified Cobalt-Catalyzed Cyclopropanation Mechanism.

G cluster_SS Simmons-Smith Mechanism Reagents CH2I2 + Zn(Cu) Carbenoid I-CH2-Zn-I (Zinc Carbenoid) Reagents->Carbenoid TS Butterfly Transition State Carbenoid->TS PVS_SS Ph-S-CH=CH2 PVS_SS->TS Product_SS Cyclopropyl Phenyl Sulfide TS->Product_SS

Caption: Simmons-Smith Reaction Mechanism via a Zinc Carbenoid.

Safety and Handling

  • Ethyl Diazoacetate (EDA): EDA is toxic, potentially explosive, and a sensitizer. It should be handled only in a well-ventilated fume hood by trained personnel. Avoid contact with strong acids, bases, or metals, which can cause violent decomposition. Do not distill EDA unless you have specialized equipment and experience.

  • Diiodomethane: This compound is a lachrymator and is harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organometallic Reagents: Cobalt catalysts and zinc carbenoids should be handled under an inert atmosphere as they can be sensitive to air and moisture.

References

  • Saleem, M., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7261. Available at: [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Available at: [Link]

  • Karila, D., et al. (2020). Divergent Synthesis of Cyclopropane-Containing Lead-like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 26(7), 1596-1604. Available at: [Link]

  • Rzepa, H. S. (2014). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Available at: [Link]

  • Singh, G. S., et al. (2021). Diastereoselective cyclopropanation of α,β-unsaturated carbonyl compounds with vinyl sulfoxonium ylides. Organic & Biomolecular Chemistry, 19(3), 566-578. Available at: [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Available at: [Link]

  • Liao, W.-W., et al. (2003). Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. Journal of the American Chemical Society, 125(43), 13030–13031. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123348, Cyclopropyl phenyl sulfide. Available at: [Link]

  • AdiChemistry. (n.d.). Corey Chaykovsky Reaction Mechanism. Available at: [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Available at: [Link]

  • Aggarwal, V. K., et al. (2001). A novel chiral sulfonium yilde: highly enantioselective synthesis of vinylcyclopropanes. Journal of the American Chemical Society, 123(13), 3074–3075. Available at: [Link]

  • Paquette, L. A., & Carr, R. V. C. (1986). Phenyl Vinyl Sulfide. Organic Syntheses, 64, 157. Available at: [Link]

  • Aggarwal, V. K., et al. (2001). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (17), 2103-2111. Available at: [Link]

  • Zhang, Y., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. The Journal of Organic Chemistry, 86(24), 18018–18031. Available at: [Link]

  • West, M. S., et al. (2023). Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry, 7(8), 548-560. Available at: [Link]

  • Tyagi, V., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 11(3), 1594-1601. Available at: [Link]

  • Rubin, M., et al. (2004). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 104(5), 2601-2656. Available at: [Link]

  • Chen, Y., et al. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(14), 6842-6848. Available at: [Link]

  • SpectraBase. (n.d.). Cyclopropyl phenyl sulfide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]

  • Jia, M., et al. (2021). Stereoselective Gold(I)-Catalyzed Vinylcyclopropanation via Generation of a Sulfur-Substituted Vinyl Carbene Equivalent. Organic Letters, 23(5), 1854–1859. Available at: [Link]

  • Nefedov, O. M., et al. (2016). Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. Russian Chemical Reviews, 85(8), 843-887. Available at: [Link]

  • Gandeepan, P., et al. (2023). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Society Reviews, 52(7), 2534-2557. Available at: [Link]

  • Chen, Q.-Q., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 24(30), 5560–5565. Available at: [Link]

  • NIST. (n.d.). Cyclopropyl phenyl sulphide. NIST Chemistry WebBook. Available at: [Link]

  • Tanaka, K., et al. (1982). A New and Convenient Synthetic Method for Cyclopropyl Phenyl Sulfides. Bulletin of the Chemical Society of Japan, 55(1), 323-324. Available at: [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9). This molecule is a critical building block in medicinal chemistry, notably as an intermediate in the synthesis of Montelukast, an anti-asthmatic drug[1][2]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and maximize your yield and purity.

Overview of the Predominant Synthetic Pathway

The most common and industrially scalable synthesis begins with pentaerythritol. The pathway involves bromination, selective acetylation, reductive cyclization to form the cyclopropane ring, and finally, a nucleophilic substitution to introduce the nitrile group. Understanding this workflow is the first step to effective troubleshooting.

Synthesis_Workflow A Pentaerythritol B Tribromoneopentyl Alcohol A->B Bromination (HBr, H2SO4) C 3-bromo-2,2-bis (bromomethyl)propyl acetate B->C Acetylation (Acetic Anhydride) D 1-(Bromomethyl)cyclopropyl Methanol Intermediate C->D Reductive Cyclization (Zn Powder) E 1-(Hydroxymethyl)cyclopropaneacetonitrile D->E Cyanation (NaCN or CuCN)

Caption: General workflow for synthesizing 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is pentaerythritol the preferred starting material?

Pentaerythritol is an inexpensive, readily available bulk chemical. Syntheses starting from pentaerythritol are often more cost-effective for large-scale production compared to those using more advanced intermediates like tribromoneopentyl alcohol, which is itself derived from pentaerythritol[3].

Q2: What is the mechanism of the cyclopropane ring formation step?

This step is a classic example of an intramolecular Wurtz-type coupling, facilitated by a reducing agent. Zinc powder reacts with the di-bromo intermediate to form an organozinc species. This species then undergoes an intramolecular nucleophilic attack, displacing the remaining bromide and closing the three-membered ring. Careful control of reaction conditions is critical to favor this intramolecular reaction over intermolecular polymerization.

Q3: What are the primary safety concerns with this synthesis?

The most significant hazard involves the use of cyanide salts (e.g., sodium cyanide or cuprous cyanide) in the final step[4]. Cyanides are highly toxic. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory. It is critical to have a cyanide quench protocol ready (e.g., using bleach or hydrogen peroxide under basic conditions) to neutralize any residual cyanide in the reaction mixture or on equipment.

Q4: What are the typical yields for this synthesis?

Yields can vary significantly depending on the scale and optimization of each step. Published patent literature reports yields for the final cyanation step ranging from 86% to over 90% after purification by distillation[4]. Overall yield from the starting material will be lower due to the multi-step nature of the process.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low or no yield during the reductive cyclization step (formation of 1-(Bromomethyl)cyclopropyl Methanol).

  • Possible Cause A: Inactive Zinc Powder. The surface of zinc powder can oxidize over time, reducing its reactivity.

    • Solution: Activate the zinc powder immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether washes to dry it. The goal is to expose a fresh, unoxidized metal surface.

  • Possible Cause B: Improper Temperature Control. The reaction is often exothermic. If the temperature rises too quickly, side reactions can occur. Conversely, if the temperature is too low, the reaction may not initiate.

    • Solution: Maintain the reaction temperature within the optimal range, typically cited as 60-75°C[4][5]. Use a well-controlled heating mantle and monitor the internal temperature closely. For larger-scale reactions, consider initiating the reaction with a small amount of reactant and then adding the rest portion-wise to manage the exotherm.

  • Possible Cause C: Inefficient Stirring. As this is a heterogeneous reaction involving a solid (zinc), efficient mixing is crucial for ensuring the reactants are in constant contact.

    • Solution: Use a robust overhead mechanical stirrer. A simple magnetic stir bar may be insufficient, especially at larger scales.

Problem 2: The final cyanation reaction is sluggish or incomplete.

  • Possible Cause A: Poor Nucleophilicity of Cyanide. The choice of solvent and cyanide salt is critical.

    • Solution: Use a polar aprotic solvent like DMF or DMSO, which effectively solvates the cation (e.g., Na+) but not the cyanide anion, thus increasing its nucleophilicity[4]. While sodium cyanide is common, cuprous cyanide can sometimes be more effective for displacing alkyl halides, though it requires stricter anhydrous conditions.

  • Possible Cause B: Incorrect pH. The reaction should be maintained under slightly basic conditions.

    • Solution: Add a non-nucleophilic base like sodium or potassium carbonate to the reaction mixture to neutralize any acid that may form and maintain an optimal pH (typically 8-10)[4][5].

  • Possible Cause C: Presence of Water. Water can hydrolyze the nitrile product or interfere with the reaction.

    • Solution: Ensure all reagents and solvents are sufficiently dry, especially if using sensitive reagents like cuprous cyanide.

Troubleshooting_Flow node_sol node_sol Start Low Yield? Step Which Step? Start->Step Cyclization Cyclization Step->Cyclization Cyanation Cyanation Step->Cyanation Check_Zn 1. Check Zinc Activity 2. Verify Temp. (60-75°C) 3. Ensure Vigorous Stirring Cyclization->Check_Zn Check_CN 1. Check Solvent (DMF/DMSO) 2. Verify pH (8-10) 3. Ensure Anhydrous Conditions Cyanation->Check_CN Sol_Zn Activate Zn with dilute HCl. Use overhead stirrer. Control exotherm. Check_Zn->Sol_Zn Sol_CN Use dry polar aprotic solvent. Add K2CO3 or Na2CO3. Use dry reagents. Check_CN->Sol_CN

Caption: A decision-making workflow for troubleshooting low-yield issues.

Problem 3: Product is impure after workup, showing multiple spots on TLC.

  • Possible Cause A: Incomplete Reaction. One of the major impurities is often the starting material from the previous step.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or LC). Do not proceed with the workup until the starting material is fully consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.

  • Possible Cause B: Side Product Formation. At elevated temperatures, elimination reactions can compete with the desired substitution, or the hydroxyl group may undergo side reactions.

    • Solution: Adhere strictly to the recommended temperature ranges. If side products persist, a lower reaction temperature for a longer duration may be beneficial.

  • Possible Cause C: Ineffective Purification. The final product is a relatively high-boiling liquid.

    • Solution: Purification is typically achieved by vacuum distillation[4]. Ensure your vacuum system can achieve a sufficiently low pressure to allow distillation at a moderate temperature (e.g., 140-141°C at 20 mmHg) to prevent thermal decomposition[4]. A packed distillation column can improve separation efficiency.

Key Experimental Parameters and Protocols

Data Summary Table

The following table summarizes key parameters for the two critical steps, compiled from patent literature.

ParameterReductive CyclizationCyanation Reaction
Key Reagent Zinc PowderSodium Cyanide (NaCN) or Cuprous Cyanide (CuCN)
Solvent Alcohols (Methanol, Ethanol) or DMF[5]DMF or DMSO[4]
Temperature 60 - 75 °C[4][5]60 - 80 °C[4]
Reaction Time 3 - 10 hours[4][5]5 - 10 hours[4]
Base Basic Catalyst (e.g., organic/inorganic acid)[5]Sodium Carbonate or Potassium Carbonate[4][5]
Typical Yield Not explicitly isolated, used in next step86 - 90%[4]
Optimized Protocol for Cyanation Step

This protocol is a synthesis of best practices described in the literature[4]. WARNING: This procedure involves highly toxic cyanide and should only be performed by trained personnel in a certified chemical fume hood.

  • Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet.

  • Reagents: Charge the flask with the crude 1-(Bromomethyl)cyclopropyl Methanol intermediate (1.0 eq). Add anhydrous N,N-Dimethylformamide (DMF, approx. 4 mL per gram of starting material).

  • Addition: Begin stirring and add sodium cyanide (1.1 - 1.3 eq) and anhydrous sodium carbonate (0.5 eq).

  • Reaction: Heat the mixture to 70°C. Monitor the reaction progress by GC or TLC every 2 hours. The reaction is typically complete within 6-8 hours.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Slowly and carefully add an aqueous solution of sodium hypochlorite (bleach) to the stirred mixture to oxidize and destroy any excess cyanide. Stir for an additional 2 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation (collecting the fraction at ~140-141°C / 20 mmHg) to yield 1-(Hydroxymethyl)cyclopropaneacetonitrile as a light yellow liquid[4].

References

  • Yancheng Jinghua Chemical Co Ltd. (2013). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (WO2013149364A1). Google Patents.
  • Eureka | Patsnap. (n.d.). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Retrieved from [Link]

  • Yancheng Jinghua Chemical Co Ltd. (2014). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (CN103058884B). Google Patents.
  • Yancheng Jinghua Chemical Co Ltd. (2022). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. (CN113943231A). Google Patents.

Sources

Overcoming challenges in the ring-opening of cyclic sulfites in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for overcoming challenges in the ring-opening of cyclic sulfites. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging these versatile intermediates in their synthetic endeavors. Here, we combine deep mechanistic understanding with practical, field-proven solutions to address the common hurdles you may encounter.

Troubleshooting Guide: From Theory to Practice

This section is structured to provide direct answers to the most pressing experimental challenges. Each solution is grounded in established chemical principles to empower you to make informed decisions at the bench.

Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Attack

Q: My ring-opening reaction on an unsymmetrical cyclic sulfite is producing a mixture of regioisomers, or predominantly the undesired isomer. How can I control the site of nucleophilic attack?

A: Regioselectivity in the ring-opening of cyclic sulfites is a delicate balance of steric and electronic factors, much like their well-studied epoxide counterparts.[1][2] The outcome of the reaction is dictated by the substitution pattern of the cyclic sulfite, the nature of the nucleophile, and the reaction conditions.

Root Cause Analysis:

  • Steric Hindrance: In many cases, the nucleophile will preferentially attack the less sterically hindered carbon atom. This is often the kinetic product.

  • Electronic Effects: Electron-withdrawing groups on the carbon backbone can influence the partial positive charge on the adjacent carbons, directing the nucleophile to the more electron-deficient center. Conversely, electron-donating groups can stabilize a developing positive charge, favoring attack at a more substituted carbon, particularly under conditions that promote an SN1-like mechanism.

  • The Nucleophile: "Hard" nucleophiles (e.g., azide, halides) and "soft" nucleophiles (e.g., thiolates) can exhibit different regiochemical preferences.[3] Softer nucleophiles often favor attack at the less substituted carbon.[3]

Troubleshooting Strategies:

  • Solvent and Temperature Optimization: Systematically screen a range of solvents with varying polarities. Non-polar solvents may favor SN2-type reactions, enhancing attack at the less hindered site. Polar, protic solvents might stabilize carbocation-like intermediates, potentially altering the regioselectivity. Lowering the reaction temperature can often increase the selectivity for the kinetic product.

  • Catalyst Selection: The use of a Lewis acid can dramatically alter the regiochemical outcome. A Lewis acid can coordinate to one of the oxygen atoms of the sulfite, enhancing the electrophilicity of the ring carbons and potentially favoring attack at the carbon that can better stabilize a positive charge. Conversely, in some systems, specific catalysts can direct the nucleophile to the less substituted carbon.

  • Conversion to a Cyclic Sulfate: For a more pronounced and often predictable regioselectivity, consider oxidizing the cyclic sulfite to the corresponding cyclic sulfate. Cyclic sulfates are generally more reactive than cyclic sulfites due to increased ring strain and the superior leaving group ability of the sulfate moiety.[2][3][4] This enhanced reactivity often leads to cleaner reactions with higher regioselectivity.[5]

Illustrative Workflow for Regioselectivity Screening:

cluster_0 Initial Reaction: Poor Regioselectivity cluster_1 Optimization Pathways cluster_2 Analysis & Desired Outcome A Unsymmetrical Cyclic Sulfite + Nucleophile B Vary Solvent Polarity (e.g., THF, CH3CN, MeOH) A->B Troubleshoot C Adjust Temperature (e.g., 0°C, RT, Reflux) A->C Troubleshoot D Introduce Lewis Acid Catalyst (e.g., BF3·OEt2, Ti(OiPr)4) A->D Troubleshoot E Oxidize to Cyclic Sulfate A->E Troubleshoot F Analyze Regioisomeric Ratio (e.g., NMR, GC-MS) B->F C->F D->F E->F G Desired Regioisomer F->G Optimized Conditions

Caption: Workflow for optimizing regioselectivity.

Comparative Data on Regioselectivity:

Substrate TypeNucleophileConditionPredominant AttackReference
Monosubstituted Cyclic SulfiteAzideDMF, 50°CLess substituted carbon[2]
gem-Disubstituted Cyclic SulfateAzideAcetone/H₂O, RTLess substituted carbon[6][7]
gem-Disubstituted Cyclic Sulfate (with ester)AzideAcetone/H₂O, RTMore substituted carbon[6][7]
Issue 2: Lack of Stereochemical Control and Inversion

Q: I am expecting a specific stereochemical outcome (e.g., SN2 inversion), but I am observing a mixture of stereoisomers or retention of configuration. What is causing this and how can I fix it?

A: The ring-opening of cyclic sulfites is stereospecific, typically proceeding through an SN2 mechanism, which results in a complete inversion of configuration at the carbon center undergoing nucleophilic attack. Loss of stereochemical fidelity suggests competing reaction pathways.

Root Cause Analysis:

  • SN1-like Mechanism: If the substrate has a substituent that can stabilize a carbocation (e.g., a benzyl or allyl group), or if the reaction conditions are strongly ionizing (polar protic solvent, strong Lewis acid), the reaction may proceed through an SN1-like mechanism involving a planar carbocation intermediate. This will lead to racemization or a mixture of stereoisomers.

  • Double Inversion (Retention): In some cases, a nucleophile can first attack the sulfur atom, leading to ring opening and formation of a sulfinate ester. Subsequent intramolecular cyclization with displacement of the sulfinate can result in a net retention of stereochemistry.

  • Neighboring Group Participation: A suitably positioned functional group within the substrate molecule can act as an internal nucleophile, leading to a double inversion and overall retention of stereochemistry.

Troubleshooting Strategies:

  • Favor SN2 Conditions: To ensure a clean inversion of stereochemistry, employ conditions that favor an SN2 pathway. This includes using less polar, aprotic solvents (e.g., THF, DCM), avoiding overly strong Lewis acids, and running the reaction at lower temperatures.

  • Choice of Nucleophile: Highly nucleophilic, non-basic species are ideal for promoting a clean SN2 reaction.

  • Protecting Group Strategy: If neighboring group participation is suspected, consider protecting the participating functional group to prevent its intramolecular reaction.

Reaction Mechanism: SN2 Inversion

cluster_0 S_N2 Attack and Inversion A Nucleophile (Nu-) B Cyclic Sulfite (R-configuration) A->B Backside Attack C Transition State B->C D Ring-Opened Product (S-configuration) C->D Inversion of Stereochemistry

Sources

Improving the stability of cyclopropyl amine moieties in drug products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical stability of the cyclopropylamine moiety, a valued but often challenging functional group in modern pharmaceuticals.[1][2][3]

Introduction: The Stability Paradox of the Cyclopropylamine Moiety

The cyclopropylamine group is a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity.[3][4] However, the inherent ring strain of the three-membered ring, which is key to its utility, also renders it susceptible to various degradation pathways.[1][5] Understanding these vulnerabilities is the first step toward designing robust and stable drug products. This guide is structured to help you diagnose, troubleshoot, and resolve stability issues encountered during your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of cyclopropylamine-containing compounds.

Q1: What are the primary degradation pathways for cyclopropylamine moieties in a drug product?

A1: The main instability concerns stem from the high ring strain of the cyclopropane ring. The two most common non-metabolic degradation pathways are:

  • Hydrolytic Ring Opening: This is a significant concern, especially under acidic or high pH conditions.[6] The strained C-C bonds of the cyclopropane ring can be cleaved by water, leading to the formation of ring-opened impurities. The specific mechanism can vary, but it often involves protonation of the amine followed by nucleophilic attack by water.

  • Oxidative Degradation: While often discussed in the context of in vivo metabolism by Cytochrome P450 enzymes[7][8], oxidative conditions during manufacturing or storage (e.g., exposure to air, presence of peroxides in excipients) can also trigger degradation. This can proceed via radical mechanisms, leading to ring opening and the formation of reactive species like α,β-unsaturated aldehydes.[8][9]

Q2: My cyclopropylamine-containing API is stable in solution but degrades in the solid-state formulation. What could be the cause?

A2: This phenomenon often points to excipient incompatibility or issues with the microenvironment pH. Basic excipients, such as magnesium stearate or sodium bicarbonate, can create a high pH microenvironment on the surface of the API particles, even in a solid dosage form. This can catalyze hydrolytic degradation.[6] Another cause could be reactive impurities (e.g., peroxides) in excipients or moisture adsorbed onto the surface of solids, which can initiate degradation.

Q3: How does salt formation impact the stability of a cyclopropylamine-containing drug?

A3: Salt selection is a critical stabilization strategy.[6] By forming a salt with a suitable acid, you can lower the pKa of the cyclopropylamine, making it less basic and less nucleophilic. This can significantly reduce its susceptibility to certain degradation reactions. Furthermore, selecting a salt that creates a favorable, slightly acidic microenvironmental pH in the solid state can dramatically improve stability by preventing base-catalyzed hydrolysis.[6]

Q4: Are there any well-known examples of drugs where cyclopropylamine instability was a major issue?

A4: Yes, a well-documented case is the investigational drug GSK2879552. Researchers observed hydrolytic degradation of the cyclopropylamine moiety under high pH conditions during long-term stability studies. The issue was successfully resolved by selecting a specific salt form and controlling the microenvironmental pH of the formulation blend, which significantly improved the drug's solid-state chemical stability.[6] In a different context, the antibiotic trovafloxacin's hepatotoxicity has been linked to the metabolic oxidation of its cyclopropylamine moiety into reactive, ring-opened intermediates that can form covalent adducts with liver proteins.[7][8]

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and solving specific stability problems.

Problem 1: Unidentified Peaks Observed in HPLC Stability Pulls

You observe new, growing peaks during a routine stability analysis of your drug product, indicating degradation.

start Observation: New peaks in stability pull step1 Step 1: Characterize Degradants - LC-MS/MS for mass identification - Forced degradation to reproduce peaks start->step1 step2 Step 2: Identify Degradation Pathway - Compare mass shifts to known pathways - (e.g., +18 Da suggests hydrolysis) step1->step2 path_hydro Pathway: Hydrolysis (pH or moisture-driven) step2->path_hydro Mass matches ring opening? path_oxi Pathway: Oxidation (Oxygen or peroxide-driven) step2->path_oxi Mass matches addition of oxygen? sol_hydro Solution: - Adjust formulation pH with buffers - Select a different salt form - Control moisture (packaging, desiccants) path_hydro->sol_hydro sol_oxi Solution: - Add antioxidants (e.g., BHT, ascorbic acid) - Use chelating agents (e.g., EDTA) - Process under inert atmosphere (N2) path_oxi->sol_oxi

Caption: Troubleshooting workflow for identifying degradation pathways.

A forced degradation (or stress testing) study is essential to rapidly identify the likely degradation pathways.

  • Prepare Solutions: Prepare solutions of your API in a suitable solvent system.

  • Apply Stress Conditions: Expose the samples to the conditions outlined in the table below. These are based on ICH guideline Q1B for photostability testing and common practices for chemical stress testing.[10]

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., HPLC-UV/MS) at appropriate time points (e.g., 0, 2, 8, 24, 120 hours).

  • Interpretation: Compare the degradant profiles. If the primary degradant from your stability pull matches the one formed under acidic or basic hydrolysis conditions, you have identified the likely pathway.

Stress ConditionTypical ProtocolLikely Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at 60-80°CAcid-catalyzed ring opening
Base Hydrolysis 0.1 M NaOH at 60-80°CBase-catalyzed ring opening[6]
Oxidation 3-30% H₂O₂ at room temp or slightly elevatedOxidative ring opening[10]
Thermal Stress Dry heat at 105°C for 120 hThermally-induced degradation
Photostability 1.2 million lux hours (visible) and 200 watt-hours/m² (UV)Photolytic degradation
Humidity 90% RH at 25°C for 120 hMoisture-induced hydrolysis
Problem 2: Product Fails Stability Due to Potency Loss with No Major Degradant Peak

The assay value for your API is decreasing over time, but you don't see a corresponding increase in a single, well-defined degradant peak.

This scenario suggests either the formation of multiple minor degradants that are hard to resolve or the formation of non-chromophoric or volatile impurities.

  • Cause: The cyclopropylamine ring may be fragmenting into smaller, volatile amines or other small molecules that are not retained or detected by your primary HPLC method.[11]

  • Solution 1 (Analytical): Employ alternative analytical techniques.

    • Headspace Gas Chromatography (GC): Use Headspace GC to detect volatile amines that may have formed.[12]

    • Ion Chromatography: This technique is well-suited for separating and quantifying small, charged species like cyclopropylamine itself and potential small amine degradants.[10]

  • Cause: Degradation is occurring, but the degradants have a much lower UV absorptivity (extinction coefficient) than the parent API.

  • Solution 2 (Analytical): Change the detection method. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to get a more mass-representative picture of the impurity profile.

  • Cause: The API is reacting with an excipient to form a new adduct that may co-elute or not be detected efficiently.

  • Solution 3 (Formulation): Conduct a comprehensive API-excipient compatibility study.

    • Create binary mixtures of your API with each individual excipient (e.g., 1:1 ratio).

    • Add a small amount of water (e.g., 5%) to create a slurry, which accelerates reactions.

    • Store samples at accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks.

    • Analyze against pure API and pure excipient controls to identify incompatibilities.

Part 3: Proactive Stabilization Strategies

Once the degradation pathway is understood, you can implement targeted formulation and process strategies to enhance stability.

start Instability Confirmed q1 Is degradation pH-dependent? start->q1 ph_yes Select appropriate buffer system (e.g., citrate, phosphate) to maintain optimal pH. q1->ph_yes Yes ph_no Proceed to next check q1->ph_no No end_node Stable Formulation ph_yes->end_node q2 Is degradation oxidative? ph_no->q2 oxi_yes Incorporate antioxidants (BHT, Vit E) and/or chelating agents (EDTA). Consider inert gas blanketing. q2->oxi_yes Yes oxi_no Proceed to next check q2->oxi_no No oxi_yes->end_node q3 Is degradation moisture-driven? oxi_no->q3 moisture_yes Reduce water activity: - Lyophilization - Microencapsulation - Use high-barrier packaging with desiccants. q3->moisture_yes Yes moisture_yes->end_node

Caption: Decision tree for selecting a stabilization strategy.

StrategyDescriptionWhen to Use
pH Modification Incorporating buffering agents (e.g., citrate, phosphate, acetate) to maintain the pH of the formulation in a range where the API is most stable.Essential for APIs susceptible to acid- or base-catalyzed hydrolysis.[6]
Antioxidants & Chelators Adding excipients like butylated hydroxytoluene (BHT), ascorbic acid, or tocopherol to scavenge free radicals.[13] EDTA can be added to chelate trace metal ions that catalyze oxidation.For APIs susceptible to oxidation.
Moisture Control Reducing the water content and activity in the product. This can be achieved through process controls, using techniques like lyophilization (freeze-drying), or by incorporating desiccants into the final packaging.[13]Critical for solid dosage forms of moisture-sensitive drugs.
Microencapsulation Enclosing the API particles within a protective polymer shell. This creates a physical barrier between the drug and its environment (e.g., moisture, oxygen, reactive excipients).[13]For highly sensitive APIs or when trying to prevent direct contact with an incompatible excipient.
Inert Atmosphere Processing Replacing the air in the manufacturing and packaging headspace with an inert gas like nitrogen or argon to prevent oxidation.A process-based solution for APIs highly sensitive to atmospheric oxygen.

By systematically applying these diagnostic and formulation strategies, researchers can overcome the inherent instability of the cyclopropylamine moiety and develop stable, safe, and effective drug products.

References

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (n.d.). National Institutes of Health. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(230). [Link]

  • Kaiser, C., et al. (1962). N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. The Journal of Organic Chemistry, 27(3), 768-772. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Moussa, E. M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1420. [Link]

  • Yao, T. W., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(1), 123-131. [Link]

  • Fustero, S., et al. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]

  • Jutzi, K., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Journal of Bacteriology, 159(3), 668-673. [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Cyclopropane ring‐opening with amine. (n.d.). ResearchGate. [Link]

  • Blumberg Institute. (n.d.). Designing Around Problematic Functionalities in Drug Discovery. [Link]

  • Raghuram, P., et al. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Chromatographia, 71(9-10), 963-966. [Link]

  • CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography. (n.d.).
  • Wang, F., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(35), 15918-15924. [Link]

  • Pharma Times. (2025). Approaches to Enhancing Stability in Pharmaceutical Formulations. [Link]

  • Reddy, G. S., et al. (2013). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of AOAC International, 96(4), 750-755. [Link]

  • How Can Companies Leverage Amines for Enhanced Product Formulations? (n.d.). Diplomata Comercial. [Link]

  • Liu, X., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 243-256. [Link]

Sources

Reducing reaction time in the synthesis of 1-hydroxymethyl cyclopropyl acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Hydroxymethyl Cyclopropyl Acetonitrile

Welcome to the technical support guide for the synthesis of 1-hydroxymethyl cyclopropyl acetonitrile (CAS 152922-71-9). This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic step, which is pivotal in the production of pharmaceutical intermediates like Montelukast.[1][2] This guide provides in-depth, field-proven insights into common challenges, with a focus on strategies to significantly reduce reaction time while maintaining high yield and purity.

Troubleshooting Guide: Accelerating Your Synthesis

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions to reduce reaction times and improve outcomes.

Q1: My reaction is extremely slow or has stalled. What are the primary factors to investigate for reducing the reaction time from over 30 hours to under 12?

This is a common challenge, often rooted in suboptimal reaction conditions. Several interdependent factors—temperature, solvent, catalysis, and the nature of the base—collectively dictate the reaction kinetics.

Causality Analysis: The core of this synthesis often involves a nucleophilic substitution (SN2) reaction, where a cyanide anion displaces a leaving group (e.g., a bromide or tosylate) from a cyclopropane derivative.[3][4] The speed of this reaction is highly dependent on the effective concentration and nucleophilicity of the cyanide ion in the organic phase.

Solutions & Protocols:

  • Introduce a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., an aqueous solution of sodium cyanide and an organic solvent with your substrate), the cyanide ion has poor solubility in the organic phase. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the cyanide anion, effectively shuttling it into the organic phase where the reaction occurs.[5][6] This dramatically increases the reaction rate.

    • Protocol: To a reaction mixture of your substrate in a solvent like toluene or dichloromethane, add 1-5 mol% of TBAB along with the aqueous cyanide solution. Monitor the reaction progress by TLC or GC every 2 hours. You should observe a significant increase in conversion rate compared to a non-catalyzed reaction.

  • Optimize Your Choice of Solvent: Solvents play a critical role in solvating ions. Using a polar aprotic solvent can significantly accelerate SN2 reactions.

    • Explanation: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly effective.[3][4] They solvate the cation (e.g., Na⁺ or K⁺) strongly but leave the cyanide anion relatively "naked" and highly reactive. This enhances its nucleophilicity and accelerates the attack on the substrate. In contrast, protic solvents (like alcohols) can hydrogen-bond with the cyanide ion, stabilizing it and reducing its reactivity.

    • Data Summary: As evidenced in synthetic literature, switching to these solvents can be a primary driver in reducing reaction times.

  • Increase Reaction Temperature: As with most chemical reactions, increasing the temperature will increase the rate. However, this must be balanced against the risk of side reactions.

    • Expert Insight: For the cyanomethylation step, a temperature range of 50-80°C is often optimal.[4][7] One patented process highlights a reduction in reaction time from approximately 35 hours to 10 hours by changing the overall synthetic strategy, which included lowering the reaction temperature from 90°C to 50°C for the key cyanidation step.[7] This seemingly counterintuitive result was achieved because the new strategy involved a more reactive intermediate, demonstrating that a holistic process view is critical. Always conduct a small-scale trial to determine the optimal temperature for your specific substrate and solvent system, monitoring for the appearance of impurity spots on a TLC plate.

Troubleshooting Workflow Diagram

G start Problem: Reaction Time > 24 Hours check_ptc Is a Phase-Transfer Catalyst (PTC) being used? start->check_ptc add_ptc Action: Add 1-5 mol% TBAB or KI. Explain: Shuttles cyanide into organic phase. check_ptc->add_ptc No check_solvent What is the solvent? check_ptc->check_solvent Yes end_node Outcome: Reaction Time Reduced add_ptc->end_node change_solvent Action: Switch to DMF or DMSO. Explain: Polar aprotic solvents 'unmask' the cyanide nucleophile. check_solvent->change_solvent Toluene, DCM, or protic solvent check_temp What is the reaction temperature? check_solvent->check_temp DMF or DMSO change_solvent->end_node inc_temp Action: Incrementally increase temp. (e.g., 50°C -> 70°C). Monitor for byproducts. check_temp->inc_temp < 50°C check_temp->end_node 50-80°C inc_temp->end_node

Caption: Troubleshooting workflow for slow reaction rates.

Q2: I've increased the temperature, but now I'm seeing significant byproduct formation and a lower yield. How do I balance speed and selectivity?

This is a classic optimization problem. Elevated temperatures can accelerate desired SN2 reactions but may also promote competing side reactions like elimination (E2) or hydrolysis of the nitrile group.

Causality Analysis:

  • Elimination: If your substrate has a proton on a carbon adjacent to the leaving group, a strong base can abstract this proton, leading to the formation of an alkene byproduct. This is particularly problematic with sterically hindered substrates.

  • Hydrolysis: Excessively harsh alkaline conditions (high pH) combined with high temperatures can lead to the hydrolysis of the product's nitrile group into a carboxamide or carboxylic acid, reducing the final yield.

Solutions & Protocols:

  • Select the Right Base: The choice and concentration of the base are critical. While a strong base is needed, an overly concentrated solution can promote side reactions.

    • Expert Insight: Instead of concentrated sodium hydroxide, consider using potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[3][8] These are sufficiently basic to facilitate the reaction but are generally less harsh, reducing the likelihood of elimination and hydrolysis. Using them in a solid-liquid PTC system can be particularly effective.[9]

  • Controlled Reagent Addition: Add the base or cyanide solution slowly (e.g., via a syringe pump) over 1-2 hours rather than all at once. This keeps the instantaneous concentration of the nucleophile/base low, which can suppress side reactions while still driving the primary reaction to completion.

  • Adopt a Milder Synthetic Route: Some synthetic strategies are inherently faster and require milder conditions. For instance, a route starting from 3-bromo-2,2-bis(bromomethyl)propyl acetate to form an intermediate, which is then cyclized and cyanated, has been shown to proceed at a lower temperature (50°C) and in a shorter time (~10 hours) compared to older methods that required 90°C for over 30 hours.[7]

Comparative Table of Reaction Conditions

ParameterCondition A (Slow)Condition B (Optimized)Rationale for ImprovementReference
Temperature 90 °C50 °CLower temperature minimizes side reactions, enabled by a more reactive intermediate.[7]
Catalyst None or KITetrabutylammonium Bromide (TBAB)PTC actively transports the cyanide nucleophile into the reaction phase.[5][7]
Reaction Time ~35 hours~10 hoursCombination of a better intermediate, PTC, and optimized temperature.[7]
Solvent TolueneDMSO / DMFPolar aprotic solvent enhances nucleophilicity of the cyanide anion.[3][4]
Base Conc. NaOHK₂CO₃ / Na₂CO₃Milder base reduces the rate of elimination and hydrolysis side reactions.[3]

Frequently Asked Questions (FAQs)

Q3: What are the main synthetic routes to 1-hydroxymethyl cyclopropyl acetonitrile, and which is generally the fastest?

There are several established routes. The choice often depends on the availability of starting materials and the scale of the synthesis.

  • Route 1: From Tribromoneopentyl Alcohol Derivatives: This common industrial route involves the acetylation of tribromoneopentyl alcohol, followed by a zinc-mediated cyclization and subsequent cyanidation.[3][4] While multi-step, it is robust and scalable. Optimization of the cyanidation step using PTC and polar aprotic solvents is key to reducing the overall time.

  • Route 2: From Cyclopropyl Dimethanol: This route involves selectively protecting one hydroxyl group of 1,1-cyclopropanedimethanol, converting the other to a good leaving group (like a tosylate or bromide), and then performing the SN2 displacement with cyanide. A key challenge is the selective protection, which can be low-yielding.[1]

  • Route 3: Ring-Opening of a Cyclic Sulfite: A more modern approach involves converting 1,1-cyclopropanedimethanol into a cyclic sulfite. The subsequent ring-opening with a cyanide nucleophile yields the desired product. This method can be sluggish due to the low nucleophilicity of the cyano group and often requires a PTC and high temperatures (90°C).[7]

Q4: Can I use solid sodium cyanide instead of an aqueous solution to speed up the reaction?

Yes, using solid, anhydrous sodium cyanide (or potassium cyanide) in what is known as a solid-liquid phase-transfer catalysis (S-L PTC) system can be highly effective.

Causality Analysis: In a solid-liquid system, the PTC extracts the cyanide anion directly from the surface of the solid salt crystal into the organic solvent. This avoids having water in the system, which can be beneficial for several reasons:

  • No Competing Hydrolysis: Water is not present to hydrolyze the nitrile product or other sensitive functional groups.

  • Enhanced Nucleophilicity: The cyanide anion is less solvated in the absence of water, making it more reactive.

  • Simpler Workup: The workup can be easier as it may only require filtering off the solid salts before solvent removal.

Protocol for S-L PTC:

  • To a flask, add your substrate, the organic solvent (e.g., acetonitrile or DMF), the phase-transfer catalyst (e.g., TBAB), and finely powdered, anhydrous sodium cyanide.

  • Heat the mixture with vigorous stirring to maximize the surface area contact between the solid cyanide and the liquid phase.

  • Monitor the reaction by TLC/GC. Reaction times are often significantly shorter than in liquid-liquid systems.

References

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Eureka | Patsnap. [1]

  • CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents. [7]

  • WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents. [3]

  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents. [4]

  • CN103058884A - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.

  • Premium Quality [1-(Hydroxymethyl)cyclopropyl]acetonitrile - Affordable Chemical Solutions. Ningbo Inno Pharmchem Co.,Ltd. [2]

  • US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. Google Patents. [8]

  • US5728896A - Process for the preparation of hydroxymethyl-cyclopropane. Google Patents.

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. [5]

  • 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE | Drug Information. PharmaCompass.com.

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Polish Pharmaceutical Society. [6]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [9]

Sources

Technical Support Center: Post-processing and Purification of 1-hydroxymethyl cyclopropyl acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-hydroxymethyl cyclopropyl acetonitrile (CAS: 152922-71-9), an important intermediate in pharmaceutical synthesis, notably for Montelukast.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common challenges in the post-processing and purification of this unique bifunctional molecule.

The structure of 1-hydroxymethyl cyclopropyl acetonitrile, containing both a polar hydroxyl group and a nitrile group, presents specific purification challenges.[3][4] Its susceptibility to thermal degradation and its polarity require carefully selected purification strategies to achieve high purity.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-hydroxymethyl cyclopropyl acetonitrile in a direct question-and-answer format.

Question 1: My product is a dark brown or black oil after distillation, and the yield is very low. What is causing this?

Answer: This is a classic sign of thermal degradation. 1-hydroxymethyl cyclopropyl acetonitrile, like many highly functionalized molecules, is sensitive to high temperatures. Attempting to distill it at atmospheric pressure will lead to decomposition, polymerization, and significant yield loss.

  • Causality: The energy required for atmospheric distillation exceeds the thermal stability of the molecule, causing bonds to break and undesirable side reactions to occur. This is a common issue with high-boiling point compounds containing reactive functional groups.[5]

  • Solution: Implement Vacuum Distillation. This is the most critical adjustment. By reducing the pressure, you significantly lower the boiling point of the compound, minimizing thermal stress. A Chinese patent for the synthesis of this compound specifies collecting the pure fraction at 140-141 °C under a pressure of 20 mmHg .[6][7]

    • Expert Tip: Always monitor the vapor temperature (head temperature) during distillation. A stable temperature reading during collection indicates that a pure fraction is being isolated. Discard any initial low-boiling fractions (forerun) and stop before the distillation flask is completely dry to avoid concentrating potentially unstable residues.[5]

Question 2: I'm attempting purification by flash column chromatography on silica gel, but the compound either won't elute or streaks badly, resulting in poor separation.

Answer: This issue stems from the high polarity of your compound. The hydroxyl and nitrile groups interact very strongly with the polar surface of the silica gel (the stationary phase).

  • Causality: Strong analyte-stationary phase interactions require a highly polar mobile phase to achieve elution. However, very polar solvents can reduce the differential partitioning of your compound and impurities, leading to poor separation.[8]

  • Troubleshooting Steps:

    • Solvent System Optimization: Your mobile phase is likely not polar enough. While standard systems like hexane/ethyl acetate are a good starting point, you will likely need to incorporate a more polar solvent like methanol or acetonitrile. Start with a gradient elution, beginning with a less polar mixture (e.g., 90:10 Dichloromethane/Methanol) and gradually increasing the polarity.

    • Consider an Alternative Stationary Phase: If silica gel proves too acidic or reactive, consider using a deactivated silica or neutral alumina.[9]

    • Explore HILIC: For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[10] HILIC uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[10][11] This can provide better peak shape and resolution for polar analytes.

Question 3: My final product looks pure by TLC and ¹H NMR, but a GC-MS analysis shows a significant impurity with a mass corresponding to the loss of water. Is my product impure?

Answer: Not necessarily. This is likely an artifact of the analytical method. The high temperatures of the Gas Chromatography (GC) injection port can cause on-column dehydration of your alcohol to form an alkene.

  • Causality: The energy imparted to the molecule in the heated GC inlet is sufficient to catalyze an elimination reaction (dehydration) of the primary alcohol. This is a known phenomenon for thermally labile molecules.[12]

  • Validation & Solution:

    • Confirm with NMR: The clean ¹H NMR is strong evidence that the dehydration is not occurring in the bulk sample. Trust your NMR data as a primary indicator of purity in this case.

    • Lower GC Inlet Temperature: Try running the GC-MS analysis again with a lower injection port temperature. If the impurity peak decreases relative to the product peak, it strongly suggests on-column degradation.[12]

    • Use HPLC: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase (RP-HPLC), is a less destructive analytical method for this compound. It operates at or near ambient temperature and would provide a more accurate assessment of purity.

Question 4: The purified 1-hydroxymethyl cyclopropyl acetonitrile develops a yellow or brown color during storage, even at 2-8°C.

Answer: This discoloration suggests slow degradation, which could be caused by oxidation or trace acidic/basic impurities.

  • Causality: Compounds with active functional groups can be susceptible to air oxidation over time, a process that can be accelerated by light or trace contaminants.[5]

  • Preventative Measures:

    • Inert Atmosphere: After purification, store the compound under an inert atmosphere like nitrogen or argon. This displaces oxygen and minimizes oxidative degradation.[5]

    • Light Protection: Use amber vials or store containers in the dark to prevent photochemical decomposition.[5]

    • Ensure Neutrality: Ensure all residual acids or bases from the workup are completely removed. A final wash of the organic solution with brine (saturated NaCl solution) before drying and solvent removal can help.

Section 2: FAQs & Data Summary

What are the key physical and chemical properties of 1-hydroxymethyl cyclopropyl acetonitrile?

PropertyValueSource(s)
CAS Number 152222-71-9[3][4]
Molecular Formula C₆H₉NO[3][4]
Molecular Weight 111.14 g/mol [3][4]
Appearance Liquid or Solid/Semi-solid[13]
Boiling Point 140-141 °C at 20 mmHg[6][7]
XLogP3 -0.2[3][4]
Storage Temperature 2-8°C, Sealed in dry conditions[13][14]

What are the most common impurities I should expect?

Based on common synthetic routes, potential impurities include:

  • Unreacted Starting Materials: Such as 1-(bromomethyl)cyclopropyl)methanol or other halogenated precursors.[6][7]

  • Residual Solvents: Dichloromethane (from extraction), Dimethylformamide (DMF), or Acetonitrile.[6][15]

  • By-products: Compounds resulting from side reactions during the cyclopropanation or cyanation steps.

What is the best way to monitor reaction completion and purification progress?

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring. Use a polar solvent system like Dichloromethane/Methanol (9:1) or Ethyl Acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity information but be mindful of potential on-column degradation as discussed in the troubleshooting section.[12][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most reliable method for structural confirmation and purity assessment, as it is non-destructive.

Section 3: Detailed Purification Protocols

Protocol 1: High-Purity Isolation via Vacuum Distillation

This method is ideal for purifying multi-gram quantities of the crude product after initial workup and solvent removal. It is highly effective at removing non-volatile impurities and residual high-boiling solvents.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head for maximum efficiency. Ensure all glass joints are properly sealed with vacuum grease. Use a well-insulated heating mantle with a magnetic stirrer.

  • Charge the Flask: Add the crude 1-hydroxymethyl cyclopropyl acetonitrile oil to the distillation flask (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply vacuum, ensuring the system is stable. Aim for a pressure of approximately 20 mmHg.

  • Heating: Gently heat the flask while stirring.

  • Collect Fractions:

    • Forerun: Collect and discard any initial distillate that comes over at a low temperature. This will contain volatile impurities and residual solvents.

    • Product Fraction: Carefully monitor the vapor temperature. Collect the fraction that distills at a stable temperature of 140-141 °C .[6][7] The distillate should be a colorless to light yellow liquid.[6]

    • Residue: Stop the distillation before the flask goes to dryness. The remaining residue will contain non-volatile impurities.

  • Storage: Transfer the purified liquid to a clean, dry amber vial and store under a nitrogen atmosphere at 2-8°C.[5][13]

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for smaller scales or when impurities have boiling points very close to the product.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The target Rf for the product should be between 0.2 and 0.4. A good starting point is a gradient of Methanol in Dichloromethane (DCM) or Ethyl Acetate in Hexanes.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial, least polar eluent (or DCM). Carefully add this solution to the top of the silica bed.[17]

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.[17] This technique often provides better resolution.

  • Elution: Begin eluting with the determined solvent system. If separation is difficult, a shallow gradient elution is highly recommended (e.g., starting with 100% DCM and slowly increasing to 5% Methanol in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Place the final product under high vacuum to remove any trace solvents.

Section 4: Visual Workflow

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the scale and nature of impurities.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., L-L Extraction with DCM) Start->Workup Solvent_Removal Solvent Removal (Rotary Evaporation) Workup->Solvent_Removal Crude_Product Crude Product Oil Solvent_Removal->Crude_Product Decision_Scale Scale > 5g? Crude_Product->Decision_Scale Distillation Vacuum Distillation (140-141°C @ 20 mmHg) Decision_Scale->Distillation Yes Chromatography Flash Column Chromatography (Silica Gel, Gradient Elution) Decision_Scale->Chromatography No Analysis Purity Analysis (NMR, HPLC) Distillation->Analysis Chromatography->Analysis Final_Product Pure Product (Purity > 97%) Analysis->Final_Product

Caption: Decision tree for purification of 1-hydroxymethyl cyclopropyl acetonitrile.

References

  • 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com . Available at: [Link]

  • Gas Chromatographic Analysis of Nitriles . Available at: [Link]

  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
  • 1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076 - PubChem . Available at: [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC - PubMed Central . Available at: [Link]

  • 1- (Hydroxymethyl) Cyclopropyl Acetonitrile - Sinowin Chemical . Available at: [Link]

  • CN103058884A - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
  • CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile | Chemsrc . Available at: [Link]

  • CAS No : 152922-71-9 | Product Name : 1-(Hydroxymethyl)cyclopropaneacetonitrile . Available at: [Link]

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap . Available at: [Link]

  • WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
  • Use of nitriles as polar aprotic solvents - Google Patents.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester . Available at: [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed . Available at: [Link]

  • How to recrystallize complexes from the solvent pair acetone/water? - ResearchGate . Available at: [Link]

  • How can I remove nitrile impurities from the oxime? - ResearchGate . Available at: [Link]

  • Column chromatography - Columbia University . Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews . Available at: [Link]

Sources

Technical Support Center: Troubleshooting Diol Selectivity in Monobenzoyl Protection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the monobenzoyl protection of diols. Achieving high regioselectivity is often a critical step in multi-step organic synthesis, and this resource offers troubleshooting strategies and validated protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My monobenzoylation of an unsymmetrical diol is giving a nearly 1:1 mixture of regioisomers. How can I improve the selectivity for the primary hydroxyl group?

This is a frequent challenge stemming from the similar reactivity of hydroxyl groups. To favor benzoylation at the sterically less hindered primary alcohol, consider the following strategies:

  • Steric Hindrance: The most straightforward approach is to leverage steric hindrance. The primary hydroxyl is inherently more accessible than a secondary or tertiary one. Using a bulky benzoylating agent or introducing bulky substituents near the more hindered hydroxyl group can significantly enhance selectivity.[1][2]

  • Catalyst Choice: The catalyst plays a pivotal role in directing the reaction.

    • Organotin Catalysts: Catalysts like dimethyltin dichloride (Me₂SnCl₂) have proven effective in selectively activating one hydroxyl group of a diol, leading to high yields of the monobenzoylated product.[3][4] Organotin-mediated reactions can sometimes even reverse the expected chemoselectivity.[5]

    • Boronic Acid Catalysts: Bifunctional benzoxaborole catalysts can form a boronate intermediate with 1,2-diols, facilitating intramolecular acyl transfer to the less hindered primary alcohol.[1]

    • Enzyme Catalysis: Lipases can offer exceptional regioselectivity due to their specific active sites.[6]

  • Reaction Conditions:

    • Low Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can amplify the small differences in activation energy between the two hydroxyl groups, thereby favoring the kinetically controlled product.[7]

    • Solvent: The choice of solvent can influence the conformation of the diol and the solvation of the catalyst and reagents, impacting selectivity. Non-polar solvents often enhance the effects of hydrogen bonding and other non-covalent interactions that can direct selectivity.

Q2: I am working with a meso-diol and need to achieve an enantioselective monobenzoylation. What are my options?

Desymmetrization of meso-diols is a powerful strategy. This requires a chiral catalyst that can differentiate between the two enantiotopic hydroxyl groups.

  • Chiral Organocatalysts:

    • Quinidine-derived organocatalysts have been successfully used for the enantioselective benzoylation of various cyclic and acyclic meso-diols.[1]

    • Peptide-based catalysts can create a chiral environment and use non-covalent interactions to achieve high enantioselectivity.[1]

  • Chiral Borinic Acid Catalysts: Axially chiral boronic acid catalysts can coordinate with the diol to form a cyclic borinate intermediate, creating a chiral environment that directs the benzoylation to one of the hydroxyl groups.[1]

Q3: My reaction is producing a significant amount of the di-benzoylated product, even when using only one equivalent of benzoyl chloride. How can I minimize this?

The formation of the di-protected product is a common side reaction. Here are several ways to suppress it:

  • Slow Addition of the Acylating Agent: Adding the benzoyl chloride slowly to the reaction mixture keeps its concentration low, favoring the reaction with the more reactive starting diol over the mono-protected intermediate.

  • Use a Flow Reactor: Continuous flow chemistry can offer better control over reaction time and stoichiometry, leading to higher selectivity for the monoprotected product compared to batch reactions.[8][9]

  • Catalyst Control: Certain catalytic systems are inherently more selective for mono-acylation. For instance, some organotin-mediated systems show high fidelity for monobenzoylation.[3]

  • Stoichiometry: While you are using one equivalent, consider using a slight excess of the diol. This can statistically favor the formation of the mono-benzoylated product, although it requires a subsequent separation step.[9][10]

Q4: I'm observing acyl migration in my product during workup or purification. How can I prevent this?

Acyl migration, especially between adjacent hydroxyl groups (e.g., in 1,2-diols), is a common issue, particularly under acidic or basic conditions.

  • Neutral Workup Conditions: Avoid acidic or basic aqueous workups if possible. Use a neutral wash (e.g., saturated aqueous sodium chloride) and ensure your extraction solvents are free of acidic or basic impurities.

  • Mild Purification: When using silica gel chromatography, which can be slightly acidic, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, use a less acidic stationary phase like alumina.

  • Low Temperature: Perform workup and purification at low temperatures to minimize the rate of acyl migration.

  • Kinetic Control: Some methods, like using benzoyl cyanide with DMAP at very low temperatures (-78 °C), can form the thermodynamically less stable axial O-acylation product without subsequent acyl migration.[7]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect analysis of common issues, linking them to underlying chemical principles.

Problem: Poor Regioselectivity in Unsymmetrical Diols
Potential Cause Underlying Principle Proposed Solution & Rationale
Insufficient Steric Differentiation The benzoylating agent is not bulky enough to be significantly hindered by the environment around the secondary/tertiary hydroxyl group.Solution: Switch to a more sterically demanding acylating agent (e.g., 2,4,6-trimethylbenzoyl chloride). The increased bulk will amplify the steric repulsion at the more hindered site, favoring reaction at the primary hydroxyl.
Electronic Effects Dominating An electron-withdrawing group near one hydroxyl group can increase its acidity and nucleophilicity, potentially overriding steric factors.Solution: Employ a catalytic system that relies on chelation or specific non-covalent interactions to direct the reaction, rather than just inherent substrate reactivity. For example, lanthanum salts can promote chelation-controlled benzoylation.[11]
Unfavorable Reaction Conditions Higher temperatures provide enough energy to overcome the small activation energy barrier between the two hydroxyl groups, leading to a statistical mixture.Solution: Decrease the reaction temperature significantly (e.g., to -40 °C or -78 °C).[7][12] This will favor the kinetically preferred product, which is typically at the less sterically hindered position.
Inappropriate Catalyst The catalyst may not be effectively differentiating between the hydroxyl groups.Solution: Screen different classes of catalysts. Organotin[3][4], boronic acid[1], or specific organocatalysts[1] can offer superior selectivity depending on the substrate.
Problem: Low Yield of Monobenzoylated Product
Potential Cause Underlying Principle Proposed Solution & Rationale
Formation of Dibenzoate The monobenzoylated product is reacting further with the benzoylating agent.Solution 1: Use a slight excess of the diol. Solution 2: Add the benzoyl chloride via syringe pump over several hours to maintain a low concentration. Solution 3: Investigate flow chemistry setups for precise stoichiometric control.[8][9]
Reaction with Solvent or Base The benzoylating agent is being consumed by reaction with a nucleophilic solvent or an amine base.Solution: Use a non-nucleophilic solvent (e.g., DCM, Toluene). If using an amine base like pyridine or DMAP, ensure conditions are anhydrous and the base is not in large excess. Weak inorganic bases like K₂CO₃ can be effective alternatives.[13][14]
Incomplete Reaction The reaction has not gone to completion, leaving unreacted diol.Solution: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, a gentle increase in temperature or addition of more catalyst might be necessary. Ensure all reagents are pure and dry.
Product Degradation The product is unstable under the reaction or workup conditions.Solution: Perform the reaction under an inert atmosphere (N₂ or Ar). Use milder workup procedures, avoiding strong acids or bases.

Visualizing the Process: Diagrams and Workflows

Decision Workflow for Optimizing Monobenzoylation Selectivity

G start Start: Poor Monobenzoylation Selectivity check_diol What type of diol? start->check_diol unsym Unsymmetrical (e.g., 1°, 2°) check_diol->unsym Unsymmetrical sym Symmetrical (meso or C2) check_diol->sym Symmetrical unsym_strat Primary Goal: Enhance Regioselectivity unsym->unsym_strat sym_strat Primary Goal: Desymmetrization sym->sym_strat sterics Increase Steric Hindrance (Bulky Acylating Agent) unsym_strat->sterics chiral_cat Use Chiral Catalyst (e.g., Quinidine-derived, Chiral Borinic Acid) sym_strat->chiral_cat temp Lower Reaction Temperature (e.g., -78°C) sterics->temp catalyst Screen Catalysts (Organotin, Boronic Acid) temp->catalyst analysis Analyze Results (NMR, LC-MS) catalyst->analysis chiral_cat->analysis success Success: High Selectivity Achieved analysis->success Good troubleshoot Still Poor Selectivity? Troubleshoot Side Reactions analysis->troubleshoot Poor side_reactions Check for Dibenzoate & Acyl Migration troubleshoot->side_reactions

Caption: A troubleshooting workflow for improving monobenzoylation selectivity.

Key Factors Influencing Regioselectivity

G factors Factors Influencing Selectivity Steric Effects Electronic Effects Catalyst Choice Reaction Conditions steric_details Primary vs. Secondary OH Bulky Reagents factors:f0->steric_details electronic_details Inductive/Resonance Effects Acidity of OH factors:f1->electronic_details catalyst_details Chelation (Sn, B) Non-covalent Interactions factors:f2->catalyst_details conditions_details Temperature Solvent Polarity Addition Rate factors:f3->conditions_details outcome Desired Outcome High Regioselectivity High Yield of Mono-adduct Minimal Side Products steric_details->outcome:o0 electronic_details->outcome:o0 catalyst_details->outcome:o0 conditions_details->outcome:o1 conditions_details->outcome:o2

Caption: Interplay of factors determining the outcome of diol monobenzoylation.

Validated Experimental Protocols

Protocol 1: Organotin-Catalyzed Monobenzoylation of a 1,2-Diol

This protocol is adapted from methodologies demonstrating high selectivity for monobenzoylation using a catalytic amount of an organotin compound.[3][4]

Materials:

  • 1,2-Diol (e.g., 1-phenyl-1,2-ethanediol) (1.0 equiv)

  • Dimethyltin dichloride (Me₂SnCl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the 1,2-diol, Me₂SnCl₂, and anhydrous K₂CO₃.

  • Add anhydrous DCM via syringe to dissolve/suspend the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride dropwise over 10 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the monobenzoylated diol.

Protocol 2: Low-Temperature Monobenzoylation for Kinetic Selectivity

This protocol is designed to maximize selectivity by leveraging the kinetic differences between hydroxyl groups at low temperatures.[7]

Materials:

  • Unsymmetrical diol (1.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.2 equiv)

  • Benzoyl chloride (1.05 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried flask under argon, dissolve the diol and DMAP in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the benzoyl chloride dropwise over 30 minutes. Ensure the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous phase with DCM (2 x).

  • Combine the organic layers, wash with 1M HCl (to remove DMAP), then with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via column chromatography on silica gel.

References

  • Bhadra, S., Akamatsu, H., & Onomura, O. (2025).
  • Ren, Y., et al. (2014).
  • Ren, Y., et al. (2014).
  • Various Authors. (2025). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application | Request PDF.
  • Wagler, P., et al. (2016). Regioselective Acylation of Diols and Triols: The Cyanide Effect. PubMed.
  • Iwasaki, F., et al. (2000).
  • Portnoy, M., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. PMC - NIH.
  • Portnoy, M., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic.
  • William, J. (2012).
  • Muramatsu, W., et al. (2012). Selective monobenzoylation of 1,2- and 1,3-diols catalyzed by Me2SnCl2 in water (organic solvent free) under mild conditions. PubMed.
  • Scully, S. M. (2015). Regioselective mono-etherification of vicinal diols using tin(II)
  • Reginato, G., et al. Group 14 organometallic reagents. 9. Organotin-mediated monoacylation of diols with reversed chemoselectivity: a convenient synthetic method. The Journal of Organic Chemistry.
  • William, J. (2012).
  • Porter, J., Roberts, J., & Miller, G. J. (2024). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. Research Explorer - The University of Manchester.
  • Brown, R. B., & Ronald, C. (2007).
  • Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Scirp.org.
  • Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor.
  • Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Scirp.org.

Sources

Technical Support Center: Minimizing Impurities in Montelukast Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Montelukast intermediate synthesis. This resource is tailored for researchers, scientists, and drug development professionals dedicated to achieving high purity in their synthetic routes. Here, we dissect common impurity-related challenges, offering not just solutions, but the underlying chemical principles to empower your process development. Our guidance is rooted in established scientific literature and practical, field-proven experience.

Section 1: Troubleshooting Guide for Common Impurity Issues

This section provides a structured approach to tackling prevalent impurity problems encountered during the synthesis of key Montelukast intermediates. Each issue is broken down into a "Problem-Cause-Solution" framework for clarity and immediate applicability.

Problem 1: Elevated Levels of Sulfoxide Impurity in Montelukast and its Intermediates

Question: My HPLC analysis consistently shows a significant peak corresponding to the sulfoxide impurity. What is causing this, and how can I effectively minimize its formation?

Root Cause Analysis: The thioether moiety in Montelukast and its precursors is susceptible to oxidation, leading to the formation of the corresponding sulfoxide impurity.[1][2] This oxidation can be triggered by several factors, including exposure to atmospheric oxygen, the presence of oxidizing agents, and elevated temperatures.[3] The sulfoxide is considered a significant impurity as it is also a human metabolite of Montelukast and its levels are strictly regulated.[2][4]

Strategic Solutions:

  • Inert Atmosphere: The most critical step is to maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the synthesis, especially during reactions involving the thioether and subsequent work-up procedures.[3]

  • Degassed Solvents: Utilize solvents that have been thoroughly degassed to remove dissolved oxygen, which can contribute to oxidation.[3] This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Temperature Control: Avoid excessive heat, as it can accelerate the rate of oxidation.[3] Reactions should be conducted at the lowest effective temperature.

  • Controlled Reagent Addition: During steps where oxidizing agents are used (for example, in other parts of a synthetic route), ensure precise stoichiometric control to prevent over-oxidation of the sensitive thioether.

  • Purification Strategy: If the sulfoxide impurity has already formed, it can be challenging to remove. One effective method is the crystallization of a Montelukast amine salt, which can selectively precipitate the desired product, leaving the more polar sulfoxide in the mother liquor.[5]

Data Summary: Impact of Reaction Atmosphere on Sulfoxide Formation

Reaction ConditionSulfoxide Impurity Level (%)
Reaction under Air5-10%
Reaction under Nitrogen< 0.5%
Reaction under Argon< 0.5%
Problem 2: Formation of Michael Adduct Impurities

Question: I am observing impurities with mass spectra suggesting the addition of the thiol side-chain to the vinyl group of another Montelukast molecule. How can I prevent the formation of these Michael adducts?

Root Cause Analysis: Michael adducts are process-related impurities that can form during the synthesis of Montelukast.[1] These impurities arise from the nucleophilic addition of the thiol group of the cyclopropane acetic acid side chain to the activated double bond of the quinolinyl ethenyl group of another Montelukast molecule or its precursor. This side reaction is often promoted by basic conditions.

Strategic Solutions:

  • pH Control: Carefully control the pH during the coupling reaction and work-up. The reaction mixture should be maintained under conditions that are not strongly basic, as this can deprotonate the thiol, increasing its nucleophilicity and driving the Michael addition.

  • Order of Addition: Consider the order of reagent addition. Adding the thiol component slowly to the reaction mixture containing the electrophile can help to keep the concentration of the free thiol low at any given time, thus minimizing the rate of the bimolecular Michael addition.

  • Use of a Phase Transfer Catalyst: In the coupling reaction between the mesylate intermediate and the sodium salt of 1-(mercaptomethyl)cyclopropyl acetate, the use of a phase transfer catalyst like tetrabutylammonium bromide can enhance the desired SN2 reaction rate, potentially outcompeting the Michael addition.[6]

Visualizing the Michael Addition Side Reaction

G cluster_main Desired SN2 Coupling cluster_side Michael Addition (Side Reaction) Thiol Side-Chain Thiol Side-Chain Montelukast Precursor Montelukast Precursor Thiol Side-Chain->Montelukast Precursor + Mesylate Intermediate Mesylate Intermediate Mesylate Intermediate Thiol_Side_Chain_2 Thiol Side-Chain Michael Adduct Michael Adduct Thiol_Side_Chain_2->Michael Adduct + Montelukast Precursor (vinyl group) Montelukast_Molecule Montelukast Precursor

Caption: Desired SN2 coupling versus the undesired Michael addition side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities originating from the Grignard reaction step in the synthesis of the diol intermediate?

A1: The Grignard reaction to form the tertiary alcohol is a critical step.[7] Common impurities include unreacted starting material (the benzoate compound) and byproducts from the reaction with atmospheric moisture or carbon dioxide. To minimize these, ensure all glassware is rigorously dried, use anhydrous solvents, and maintain a strict inert atmosphere. Using a co-solvent like methylene chloride with tetrahydrofuran or toluene can sometimes improve yield and purity.[8]

Q2: How can I control the formation of the cis-isomer of Montelukast?

A2: The desired and active form of Montelukast is the trans-isomer. The cis-isomer is a known photolytic degradation product.[1][9] Its formation can be minimized by protecting the reaction mixture and the final product from light, especially UV light.[9] Amber glassware or vessels wrapped in aluminum foil should be used, and prolonged exposure to direct sunlight should be avoided.

Q3: My final intermediate has a persistent yellow color. What is the likely cause and how can I remove it?

A3: A yellow coloration can be due to various trace impurities. One possibility is residual palladium from a Heck coupling reaction, if one was used in your synthetic route.[10] Another cause could be the formation of conjugated impurities. Purification via recrystallization is often effective. In some cases, a charcoal treatment of a solution of the intermediate can help to remove colored impurities.

Q4: What is the significance of the mesylate impurity?

A4: The mesylate intermediate, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)-phenyl)-2-propanol, is a key precursor but is also considered an impurity if it carries over into the final product.[7][11] It is a reactive and unstable compound.[9] Incomplete reaction during the coupling with the thiol side-chain is the primary reason for its presence.[12] Monitoring the reaction to completion by HPLC is crucial.

References

  • Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4536-4546.
  • Various Authors. (n.d.). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review.
  • SynThink. (n.d.).
  • Reddy, G. O., et al. (n.d.). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. SciSpace.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column.
  • BenchChem. (2025). Minimizing byproduct formation during the synthesis of Montelukast. BenchChem.
  • Al-Sabti, A., & Hussein, A. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 143-149.
  • Reddy, G. P., et al. (n.d.). Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods, Royal Society of Chemistry.
  • BenchChem. (2025). Identification of common impurities in Montelukast nitrile. BenchChem.
  • BOC Sciences. (n.d.). Montelukast Impurities. BOC Sciences.
  • European Patent Office. (n.d.). EP2260025A2 - Specific impurities of montelukast.
  • Wiley Online Library. (2017). Synthesis of Montelukast. In Hazardous Reagent Substitution: A Pharmaceutical Perspective.
  • Singh, S., et al. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. Journal of Drug Delivery and Therapeutics, 11(2-S), 154-159.
  • ResearchGate. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.
  • Pharmaffiliates. (n.d.). Montelukast-impurities.
  • Staśkiewicz, M. (n.d.). Investigation of the effect of selected excipients on the stability of Montelukast in chewable tablets. Adamed Pharma.
  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV.
  • Asian Journal of Chemistry. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2009111998A2 - Specific impurities of montelukast.
  • Google Patents. (n.d.). CN111848510A - Synthesis method of montelukast sodium.
  • Google Patents. (n.d.).
  • Zhang, S., et al. (2017). Improved Synthesis of Montelukast Sodium. Chinese Journal of Pharmaceuticals, 48(12), 1721.
  • Google Patents. (n.d.). WO 2009/111998 A2 - Specific impurities of montelukast.

Sources

Technical Support Center: Troubleshooting Diastereoselective Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and developers, we understand that the synthesis of structurally complex molecules like cyclopropanes is both an art and a science. Diastereoselective cyclopropanation, a cornerstone of modern synthetic chemistry, is incredibly powerful but not without its challenges. Low yields, unexpected stereoisomers, and stubborn starting materials are hurdles we've all faced.

This guide is designed to be a practical resource, moving beyond simple protocols to explain the 'why' behind the troubleshooting steps. By understanding the mechanistic underpinnings of these reactions, you can make more informed decisions at the bench. Here, we've compiled our field-proven insights and frequently encountered issues into a question-and-answer format to help you navigate the intricacies of your experiments.

Frequently Asked Questions (FAQs)

Q1: My diastereoselectivity is poor or the reverse of what I expected. What are the first variables I should investigate?

Poor diastereoselectivity is one of the most common issues. The stereochemical outcome is dictated by the subtle interplay of sterics and electronics in the transition state. Here’s a logical workflow to diagnose the problem:

  • Catalyst and Ligand Choice: This is the most critical factor. The ligand's structure creates a specific chiral environment around the metal center, directly influencing the trajectory of the olefin's approach to the metal carbene.[1][2] If you are using a standard catalyst like Rh₂(OAc)₄ and getting poor results, consider switching to a bulkier ligand system. For instance, dirhodium catalysts with chiral carboxamidate or carboxylate ligands (e.g., Davies or Doyle-Kirmse catalysts) are designed to enforce higher stereocontrol.[3]

  • Solvent Polarity: The solvent can significantly influence the stability of the transition state. A non-coordinating, nonpolar solvent (e.g., pentane, hexanes, or dichloromethane) is often the best starting point.[4][5] Polar coordinating solvents can sometimes interfere with the catalyst, altering its steric and electronic properties and diminishing selectivity.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures. Try running your reaction at 0 °C, -20 °C, or even as low as -78 °C.

  • Rate of Addition: The slow, continuous addition of the diazo compound via syringe pump is crucial. This maintains a low, steady concentration of the highly reactive metal carbene intermediate, minimizing side reactions like diazo dimerization or reactions that proceed through a non-selective background pathway.[1]

Q2: My reaction yield is low, but TLC/NMR analysis shows my starting alkene is consumed. Where is my product going?

This frustrating scenario points toward competing side reactions or product instability. The likely culprits are related to the highly reactive nature of the diazo compound and the carbene intermediate.

  • Diazo Dimerization: The most common side reaction is the dimerization of the diazo compound to form diethyl maleate and fumarate.[1] This is especially prevalent if the catalyst is sluggish or if the local concentration of the diazo compound is too high.

    • Solution: Ensure slow addition of the diazo compound and verify your catalyst is active.

  • C-H Insertion: Metal carbenes are electrophilic and can insert into activated C-H bonds, a common issue with substrates possessing such sites.[6]

  • Ylide Formation: If your substrate or solvent contains heteroatoms (like sulfur or nitrogen), the carbene can form an ylide, which may lead to other decomposition pathways.

  • Product Instability: The cyclopropane product itself might be unstable under the reaction conditions, especially if it's strained or contains sensitive functional groups. Check if your product could be undergoing rearrangement (e.g., a vinylcyclopropane Cope rearrangement) or decomposition during workup.[7]

Q3: How do I handle and purify ethyl diazoacetate (EDA)? It seems unstable.

Ethyl diazoacetate (EDA) is indeed a hazardous and unstable reagent that requires careful handling.[8][9][10] It is toxic, potentially explosive (especially upon heating or contact with strong acids), and decomposes over time.[8][9][11]

  • Purification: Commercial EDA often contains impurities. For sensitive reactions, purification is recommended. While distillation under high vacuum is possible, it is dangerous and can lead to significant loss of material.[9][12] A safer method is to perform an aqueous wash:

    • Dissolve the crude EDA in a non-polar solvent like diethyl ether or dichloromethane.[8]

    • Wash carefully with a cold 10% sodium carbonate solution to remove acidic impurities. Repeat until the aqueous layer is neutral.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure at low temperature (<20 °C).[8][9]

  • Storage: Store purified EDA in a dark bottle at a low temperature (ideally below 10 °C) and use it as soon as possible.[8][9] For many applications, using a freshly prepared solution directly is the best practice.

In-Depth Troubleshooting Guides

Problem 1: Low or Inconsistent Diastereoselectivity (d.r.)

This guide provides a systematic approach to optimizing the diastereomeric ratio of your cyclopropanation reaction.

Troubleshooting Workflow Diagram

G start Low Diastereoselectivity Observed cat_ligand Step 1: Re-evaluate Catalyst & Ligand - Is the ligand bulky enough? - Is the catalyst active? start->cat_ligand solvent Step 2: Optimize Solvent - Switch to a non-coordinating solvent (e.g., Hexane, DCM). - Ensure solvent is anhydrous. cat_ligand->solvent If no improvement success Problem Resolved cat_ligand->success Success! temp Step 3: Lower Reaction Temperature - Attempt reaction at 0°C, -20°C, or -78°C. solvent->temp If no improvement solvent->success Success! addition Step 4: Control Reagent Addition - Use a syringe pump for slow, continuous addition of the diazo compound. temp->addition If no improvement temp->success Success! substrate Step 5: Consider Substrate Effects - Are there directing groups (e.g., -OH)? - Is the alkene geometry pure (E vs. Z)? addition->substrate If still low d.r. addition->success Success! substrate->success Success!

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Detailed Causality & Solutions

  • Cause 1a: Sub-optimal Catalyst/Ligand System

    • Explanation: The mechanism of stereoselection relies on the transfer of a metal-bound carbene to the alkene.[7][13] The catalyst's ligands dictate the shape and accessibility of the catalytic pocket. A ligand that is too small may not create a sufficiently biased steric environment to differentiate the two faces of the approaching alkene. "Stabilized" carbenes (from vinyl- or aryldiazoacetates) generally give higher diastereoselectivity than "unstabilized" carbenes (from simple diazoacetates) because their transition state is "later," making steric interactions more pronounced.[1]

    • Actionable Protocol: Screen a panel of catalysts. If using rhodium, compare Rh₂(OAc)₄ with a bulkier variant like Rh₂(esp)₂. For copper-catalyzed reactions, screen different chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBox) ligands.[2][14]

Catalyst / Ligand TypeTypical Application / Selectivity Profile
Rh₂(OAc)₄ General-purpose, achiral. Often gives low diastereoselectivity with simple substrates.[7]
Rh₂(esp)₂ Bulky carboxamidate catalyst. Excellent for high diastereoselectivity and enantioselectivity.
Cu(I) + BOX Ligands Widely used for enantioselective cyclopropanation. Selectivity is highly dependent on the BOX ligand's substituents (e.g., t-Bu vs. Ph).[2][15]
Iron/Cobalt Porphyrins Bio-inspired catalysts that can offer unique selectivity, though mechanistic pathways may differ (e.g., concerted vs. radical stepwise).[16][17]
  • Cause 1b: Interfering Solvent Effects

    • Explanation: The choice of solvent can dramatically alter selectivity. Non-coordinating solvents like pentane, dichloromethane, or toluene are generally preferred because they do not compete for coordination sites on the metal catalyst.[4] This leaves the catalyst's chiral architecture intact to direct the reaction. More polar or coordinating solvents (like THF or ether) can sometimes improve results for specific substrate-catalyst pairs but can also reduce selectivity by altering the catalyst's conformation.

    • Actionable Protocol: Perform a solvent screen. If your reaction is in THF, try it in dichloromethane. Ensure all solvents are anhydrous, as water can deactivate many catalysts.[18]

SolventPolarity (Dielectric Constant)General Impact on Diastereoselectivity
Pentane / Hexane~1.9Often provides the highest selectivity due to minimal interaction with the catalyst.
Dichloromethane (DCM)~9.1A common and effective solvent for many cyclopropanations.
Diethyl Ether~4.3Coordinating; can sometimes lower selectivity by interacting with the catalyst.[4]
Tetrahydrofuran (THF)~7.5Coordinating; can have unpredictable effects, sometimes beneficial, often detrimental.[15]
Problem 2: Low or No Product Yield

When the reaction isn't working, a systematic check of your reagents and setup is required.

Catalytic Cycle and Potential Failure Points

G cluster_0 Catalytic Cycle cluster_1 Troubleshooting Points M_cat Active Catalyst [M] Carbene Metal Carbene [M=CR₂] M_cat->Carbene + N₂=CR₂ - N₂ gas Carbene->M_cat + Alkene Cyclopropane Cyclopropane Product Carbene->Cyclopropane + Alkene Deactivation FAILURE POINT 1 Catalyst Deactivation (e.g., by H₂O, O₂) Deactivation->M_cat Inhibits formation Dimerization FAILURE POINT 2 Diazo Dimerization (Side Reaction) Dimerization->Carbene Consumes precursor

Caption: The catalytic cycle for metal-catalyzed cyclopropanation and common failure points.

Detailed Causality & Solutions

  • Cause 2a: Catalyst Deactivation

    • Explanation: Many transition metal catalysts, particularly copper(I) and some rhodium(II) species, are sensitive to air and moisture.[18] Oxygen can oxidize the active catalytic species, while water or other protic impurities can react with and destroy the catalyst or reagents. Similarly, nucleophilic functional groups on the substrate (like amines) can bind to the Lewis acidic metal center and inhibit catalysis.[19]

    • Actionable Protocol: Rigorous Inert Technique

      • Glassware: Ensure all glassware is thoroughly flame-dried or oven-dried under vacuum immediately before use.

      • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (Argon or Nitrogen). Use septa and needles for all liquid transfers.

      • Reagents: Use freshly distilled/purified and degassed solvents. If your substrate has interfering functional groups (e.g., -NH₂, -COOH), they must be protected before the reaction.[19]

  • Cause 2b: Diazo Compound Decomposition or Impurity

    • Explanation: Ethyl diazoacetate is notoriously unstable. Acidic impurities can cause it to rapidly decompose, releasing nitrogen gas and forming intractable byproducts.[9] As mentioned, it can also dimerize to form diethyl maleate/fumarate, especially if the catalyst is not efficient at trapping it to form the metal carbene.[1]

    • Actionable Protocol: Reagent Purity Check & Controlled Addition

      • Purify EDA: If in doubt, purify the EDA using the mild aqueous wash procedure described in the FAQs.[8]

      • Slow Addition: Use a syringe pump to add the EDA solution to the reaction mixture over several hours (a typical rate might be 0.1-0.5 mL/hour). This ensures the concentration of free EDA remains low, favoring the desired reaction with the catalyst over side reactions.

References

  • Metal-catalyzed cyclopropanations - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • Womack, E. B., & Nelson, A. B. (1944). Ethyl Diazoacetate. Organic Syntheses, 24, 56. [Link]

  • Metal-catalyzed cyclopropanations - Wikiwand. (n.d.). Retrieved January 3, 2026, from [Link]

  • Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. (2015, December 15). The Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Wang, J., et al. (2020). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 142(10), 4804-4816. [Link]

  • Skipper, P. L. (2010). Purification of Ethyl Diazoacetate by Vacuum Distillation for use in Cyclopropanation Reactions. Digital Commons@ETSU. [Link]

  • Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Hu, W., et al. (2005). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 127(4), 1340-1345. [Link]

  • Arnold, F. H., et al. (2022). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. The Journal of Organic Chemistry, 87(24), 16499-16505. [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Searle, N. E. (1956). Ethyl Diazoacetate. Organic Syntheses, 36, 25. [Link]

  • Charette, A. B. (2014). Cyclopropanation Reactions. Science of Synthesis. [Link]

  • Majumdar, K. C., & Nandi, R. K. (2014). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Advances, 4(52), 27506-27509. [Link]

  • Tanimu, A., et al. (2012). GENERATION, SEPARATION, AND REACTIONS OF ETHYL DIAZOACETATE USING INTEGRATED MICROFLUIDIC SYSTEM. Proceedings of the 16th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]

  • Uyeda, C., et al. (2018). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. [Link]

  • Uyeda, C., et al. (2018). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 140(22), 6758-6762. [Link]

  • Ethyl diazoacetate - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • Fructos, M. R., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Organic Letters, 25(30), 5674-5678. [Link]

  • Majumdar, K. C., & Nandi, R. K. (2014). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. ResearchGate. [Link]

  • Davies, H. M. L., & Panaro, S. A. (1999). Solvent effects in the rhodium-catalyzed enantioselective cyclopropanation of vinyldiazoacetates. Tetrahedron Letters, 40(29), 5287-5290. [Link]

  • Sibi, M. P., et al. (2005). Synthesis and Application of Chiral Cyclopropane-Based Ligands in Palladium-Catalyzed Allylic Alkylation. The Journal of Organic Chemistry, 70(23), 9466-9475. [Link]

  • Hoveyda, A. H., et al. (2020). Cu-Catalyzed Diastereo- and Enantioselective Synthesis of Borylated Cyclopropanes with Three Contiguous Stereocenters. ResearchGate. [Link]

  • Fructos, M. R., et al. (2012). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 14(10), 2532-2535. [Link]

  • Zhang, X. P., et al. (2010). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. ResearchGate. [Link]

  • Engle, K. M., et al. (2019). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society, 141(42), 16599-16604. [Link]

  • Hoveyda, A. H., et al. (2020). Cu-Catalyzed Diastereo- and Enantioselective Synthesis of Borylated Cyclopropanes with Three Contiguous Stereocenters. Journal of the American Chemical Society, 142(32), 13875-13883. [Link]

  • Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins. Journal of the American Chemical Society, 113(2), 726-728. [Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. ResearchGate. [Link]

  • Pellissier, H. (Ed.). (2011). Asymmetric Synthesis of Three-Membered Rings. Wiley-VCH. [Link]

  • S, S., & Sunoj, R. B. (2013). Density Functional Theory Investigations on Sulfur Ylide Promoted Cyclopropanation Reactions: Insights on Mechanism and Diastereoselection Issues. The Journal of Organic Chemistry, 78(19), 9680-9690. [Link]

  • Davies, H. M. L. (2017). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. [Link]

  • Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. (2015, October 2). Chemistry Stack Exchange. [Link]

  • Davies, H. M. L., et al. (2018). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Journal of the American Chemical Society, 140(35), 11029-11034. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1-(Hydroxymethyl)cyclopropaneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS No. 152922-71-9) is a pivotal intermediate in the synthesis of high-value pharmaceuticals, most notably the leukotriene receptor antagonist Montelukast.[1][2][3] Its molecular structure, featuring a strained cyclopropane ring, a polar hydroxymethyl group, and a nitrile moiety, presents a unique analytical challenge.[2][4] For researchers in drug development and process chemistry, a robust, multi-faceted analytical strategy is not merely a quality control measure; it is a fundamental necessity to ensure the identity, purity, and stability of the intermediate, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of 1-(Hydroxymethyl)cyclopropaneacetonitrile. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven insights to construct a self-validating analytical workflow.

Visualizing the Analytical Workflow

A comprehensive characterization of 1-(Hydroxymethyl)cyclopropaneacetonitrile relies on the synergistic use of multiple analytical techniques. Spectroscopic methods provide primary structural confirmation, while chromatographic techniques are essential for assessing purity and quantifying impurities. The following workflow illustrates a logical approach to a complete analysis.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Impurity Profiling cluster_2 Final Assessment Initial_Sample Initial Sample (Post-Synthesis/Purification) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Initial_Sample->NMR Structural Elucidation & Identity Confirmation MS Mass Spectrometry (EI-MS, ESI-MS) Initial_Sample->MS Structural Elucidation & Identity Confirmation IR FTIR Spectroscopy Initial_Sample->IR Structural Elucidation & Identity Confirmation GC Gas Chromatography (GC-FID) NMR->GC Purity Check & Residual Solvents GC_MS GC-MS MS->GC_MS Impurity ID HPLC HPLC (RP-UV/PDA) IR->HPLC Functional Group Consistency Final_Report Comprehensive Certificate of Analysis (CoA) GC->Final_Report LC_MS LC-MS HPLC->LC_MS Non-volatile Impurity ID HPLC->Final_Report GC_MS->Final_Report LC_MS->Final_Report

Caption: Integrated workflow for the characterization of 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the cornerstone of structural elucidation, providing unambiguous evidence of the molecular framework. For a molecule like 1-(Hydroxymethyl)cyclopropaneacetonitrile, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The key to interpreting the NMR spectra of this compound lies in understanding the unique electronic environment of the cyclopropane ring. The ring's high degree of s-character causes the attached protons and carbons to resonate at unusually high fields (lower ppm values) compared to their acyclic counterparts.

¹H NMR Spectroscopy

The proton spectrum provides information on the number of different types of protons and their connectivity.

  • Cyclopropane Protons (CH₂-CH₂): Expect complex, overlapping multiplets in the upfield region, typically between 0.5-1.0 ppm. The diastereotopic nature of the protons on each ring carbon results in complex splitting patterns.

  • Methylene Protons (-CH₂CN): A singlet or a tightly coupled multiplet is expected around 2.5-2.7 ppm. Its proximity to the electron-withdrawing nitrile group shifts it downfield relative to the cyclopropane protons.

  • Hydroxymethyl Protons (-CH₂OH): A singlet is expected around 3.5-3.7 ppm. This downfield shift is due to the electronegative oxygen atom.

  • Hydroxyl Proton (-OH): A broad singlet, typically between 1.5-4.0 ppm, whose chemical shift is highly dependent on concentration and solvent. Its identity can be confirmed by its disappearance upon a D₂O shake.[5]

¹³C NMR Spectroscopy

The carbon spectrum confirms the carbon skeleton and the presence of key functional groups.

  • Cyclopropane Carbons (CH₂-CH₂): These carbons will appear at a high field, typically 10-20 ppm.

  • Quaternary Cyclopropane Carbon (C): The carbon atom of the ring bonded to both the hydroxymethyl and acetonitrile groups will be further downfield, around 20-30 ppm.

  • Methylene Carbon (-CH₂CN): Expected in the 20-25 ppm range.

  • Hydroxymethyl Carbon (-CH₂OH): Found further downfield due to the oxygen's influence, typically around 60-70 ppm.

  • Nitrile Carbon (-CN): A characteristic, low-intensity peak in the 115-125 ppm range.[5]

Protocol Snapshot: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C and the presence of a quaternary carbon).

    • Relaxation Delay (d1): 5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for confirming the presence of the key functional groups: the hydroxyl (-OH), the nitrile (-C≡N), and the C-O single bond.

Expertise & Experience: The diagnostic value of IR lies in its ability to quickly verify the success of a synthesis or detect gross contamination. For this molecule, the sharp, intense nitrile peak and the broad hydroxyl absorption are unmistakable signatures.

  • O-H Stretch: A very broad and strong absorption band in the region of 3600-3200 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding.[6]

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of the C-H bonds on the cyclopropane ring. Aliphatic C-H stretches from the methylene groups will appear just below 3000 cm⁻¹.

  • C≡N Stretch: A sharp, medium-to-strong intensity absorption band around 2250 cm⁻¹. This peak is highly characteristic, as few other functional groups absorb in this region.[5][7][8]

  • C-O Stretch: A strong, distinct absorption in the 1050-1150 cm⁻¹ range, indicative of a primary alcohol.[6]

Protocol Snapshot: FTIR Analysis
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk.

    • Alternative (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is often faster and requires less sample preparation.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan (with an empty sample holder or clean ATR crystal) and subtract it from the sample spectrum.

Chromatographic Techniques: The Gold Standard for Purity Assessment

While spectroscopy confirms identity, chromatography quantifies purity and separates the target compound from starting materials, by-products, and degradation products. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography (GC)

Given its boiling point of approximately 245 °C, 1-(Hydroxymethyl)cyclopropaneacetonitrile is sufficiently volatile for GC analysis.[9] GC is particularly well-suited for analyzing volatile organic impurities and residual solvents.

Trustworthiness: The primary concern with GC for this molecule is potential on-column degradation. The strained cyclopropane ring and the hydroxyl group can be susceptible to thermal decomposition or rearrangement in a hot injector port or on an active column surface.[10] Therefore, method development must focus on using the lowest possible temperatures and inert flow paths to ensure the integrity of the analysis.

Protocol Snapshot: GC Purity Analysis
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetone or Ethyl Acetate) to a concentration of ~1 mg/mL.

  • Instrument: A GC system equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A low-to-mid polarity column, such as a DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector, 230 °C, split ratio 50:1.

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min.

    • Detector (FID): 250 °C.

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks (Area %).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and often preferred method for the purity analysis of pharmaceutical intermediates due to its operation at ambient temperature, which avoids the risk of thermal degradation. A reversed-phase (RP-HPLC) method is the logical starting point.

Expertise & Experience: The molecule's polarity, contributed by the -OH and -CN groups, dictates the choice of mobile phase. A mixture of water and a polar organic solvent like acetonitrile or methanol will be effective. A C18 column is a robust initial choice. A UV detector is suitable, as the nitrile group provides a weak chromophore at short wavelengths (~210 nm).

Protocol Snapshot: RP-HPLC Purity Analysis
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water 50:50) to a concentration of ~0.5 mg/mL.

  • Instrument: An HPLC system with a UV or Photodiode Array (PDA) detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (with 0.1% formic acid, if peak shape is poor).

    • Mobile Phase B: Acetonitrile (with 0.1% formic acid).

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 210 nm.

  • Data Analysis: Calculate purity using the Area % method, similar to GC.

Mass Spectrometry (MS): Definitive Mass and Impurity Identification

MS provides the exact molecular weight, offering definitive confirmation of the molecular formula.[11][12] When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes the most powerful tool for identifying unknown impurities.

Expertise & Experience: For 1-(Hydroxymethyl)cyclopropaneacetonitrile (C₆H₉NO), the expected monoisotopic mass is 111.0684 Da.[11] High-resolution mass spectrometry (HRMS) can confirm this with high precision (typically < 5 ppm mass error). The fragmentation pattern is key to confirming the structure. Expected fragments would arise from the loss of water (-18 Da), the loss of the hydroxymethyl group (-31 Da), or cleavage of the cyclopropane ring.

Protocol Snapshot: GC-MS Analysis
  • GC Conditions: Use the same conditions as the GC-FID method to ensure chromatographic correlation.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source: EI at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 35-300.

  • Data Analysis: Compare the obtained mass spectrum of the main peak with a library (if available) or interpret the fragmentation pattern to confirm the structure. Analyze the mass spectra of minor peaks to tentatively identify impurities.

Comparison of Analytical Methods

Technique Primary Application Strengths Limitations Expert Insight
¹H & ¹³C NMR Structural Elucidation, IdentityUnambiguous structural information; quantitative potential (qNMR).Low sensitivity; requires relatively pure sample; complex splitting for cyclopropane protons.The definitive method for initial structural confirmation. A must-have for a reference standard.
FTIR Functional Group AnalysisFast, simple, non-destructive; excellent for confirming key functional groups (-OH, -C≡N).Provides limited structural information; not suitable for purity analysis of similar compounds.Ideal for a quick identity check on incoming raw materials or reaction completion.
GC-FID Purity, Residual SolventsHigh resolution for volatile compounds; robust and reproducible.Potential for thermal degradation of the analyte; not suitable for non-volatile impurities.Method validation must include a study to prove the absence of on-column degradation.
HPLC-UV/PDA Purity, StabilityAmbient temperature operation avoids degradation; versatile for a wide range of impurities.Requires a chromophore for detection; can use more solvent than GC.The workhorse method for routine purity testing and stability studies in a regulated environment.
MS (GC/LC-MS) Molecular Weight, Impurity IDHigh sensitivity and specificity; provides molecular weight of impurities for identification.Complex instrumentation; quantification can be challenging without standards.Indispensable for root-cause analysis of failed batches and for characterizing degradation pathways.

Conclusion

A thorough analytical characterization of 1-(Hydroxymethyl)cyclopropaneacetonitrile is not achieved with a single technique but through a well-designed, orthogonal approach. NMR and MS provide the definitive structural proof, FTIR offers a rapid functional group fingerprint, and chromatography (primarily HPLC, supported by GC) delivers the critical purity and impurity data. By understanding the principles behind each method and the specific chemical nature of this important intermediate, researchers and drug development professionals can build a robust and reliable analytical package, ensuring the quality and consistency required for pharmaceutical development.

References

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Shen, G., et al. (n.d.). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase. Chemistry Letters. Oxford Academic. Retrieved from [Link]

  • Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified -Cyclodextrin Stationary Phase. (n.d.). Retrieved from [Link]

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile. (n.d.). Chemsrc. Retrieved from [Link]

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Gas chromatographic enantiomers separation of cyclopropanes derived... (n.d.). ResearchGate. Retrieved from [Link]

  • Francke, W., et al. (2014). Cyclopropane Hydrocarbons from the Springtail Vertagopus sarekensis—A New Class of Cuticular Lipids from Arthropods. PLoS ONE, 9(1), e86784. Retrieved from [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). PubMed. Retrieved from [Link]

  • 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE. (n.d.). PharmaCompass. Retrieved from [Link]

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Patsnap. Retrieved from [Link]

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile. (n.d.). Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Google Patents.
  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Google Patents.
  • Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (n.d.). Google Patents.
  • IR spectrum: Nitriles. (n.d.). Química Organica.org. Retrieved from [Link]

  • Lec15 - IR Spectra of Alkynes and Nitriles. (2021). YouTube. Retrieved from [Link]

  • The gas-phase pyrolysis of cyclopropylamine: Quantum chemical characterisation of the intermediates involved. (n.d.). CONICET. Retrieved from [Link]

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. (2006). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • 1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (n.d.). ChemRxiv. Retrieved from [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017). Spectroscopy. Retrieved from [Link]

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile. (n.d.). ChemWhat. Retrieved from [Link]

  • Typical HPLC chromatograms illustrating the separation of the... (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile (BSC). (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

A Comparative Guide to the HPLC and GC-MS Analysis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Small Polar Molecule

1-(Hydroxymethyl)cyclopropaneacetonitrile is a small molecule characterized by high polarity due to the presence of a hydroxyl (-OH) and a nitrile (-CN) group. This inherent polarity, coupled with its low molecular weight, presents a significant challenge for direct analysis by conventional chromatographic techniques. The molecule's lack of a significant UV chromophore further complicates detection by standard HPLC-UV methods. This guide will explore two powerful, yet fundamentally different, analytical approaches to overcome these challenges: HPLC with specialized columns and detectors, and GC-MS following chemical derivatization.

High-Performance Liquid Chromatography (HPLC): A Direct Approach for Polar Analytes

HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds, making it an intuitive choice for 1-(Hydroxymethyl)cyclopropaneacetonitrile.[1] However, successful analysis hinges on selecting the appropriate stationary phase and detector to achieve adequate retention and sensitivity.

The Causality Behind Experimental Choices in HPLC

Stationary Phase Selection: Traditional reversed-phase columns, such as C18, often provide insufficient retention for highly polar analytes like 1-(Hydroxymethyl)cyclopropaneacetonitrile, leading to elution at or near the void volume.[2][3] To counteract this, two primary strategies are recommended:

  • Polar-Embedded/Endcapped Reversed-Phase Chromatography: These columns incorporate polar functional groups within the alkyl chains or at the silica surface. This modification enhances the interaction with polar analytes, improving retention in highly aqueous mobile phases.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[6][7] This technique excels at retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[8][9]

Detector Selection: The absence of a strong UV-absorbing chromophore in 1-(Hydroxymethyl)cyclopropaneacetonitrile necessitates an alternative to standard UV detectors. The Evaporative Light Scattering Detector (ELSD) is a universal detector that is well-suited for this application.[10][11][12] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.[13][14] Its response is proportional to the mass of the analyte, making it a valuable tool for quantifying compounds that lack chromophores.

Experimental Protocol: HPLC-ELSD Analysis

This protocol is a self-validating system designed for robust and reproducible analysis.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: HILIC Amide column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate.

  • Gradient: 0-10 min, 0-100% B; 10-12 min, 100% B; 12.1-15 min, 0% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

ELSD Conditions:

  • Nebulizer Temperature: 40 °C.

  • Evaporator Temperature: 50 °C.

  • Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).

System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • The theoretical plate count for the analyte peak should be greater than 2000.

  • The tailing factor should be between 0.8 and 1.5.

Visualization of the HPLC-ELSD Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection Sample Sample containing 1-(Hydroxymethyl)cyclopropaneacetonitrile Dilution Dilute with Mobile Phase A Sample->Dilution Filtration Filter through 0.45 µm syringe filter Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column HILIC Column Autosampler->Column Pump Gradient Pump Pump->Column ELSD ELSD Detector (Nebulization, Evaporation, Light Scattering) Column->ELSD Data Data Acquisition & Processing ELSD->Data

Caption: Workflow for HPLC-ELSD analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): An Indirect but Highly Sensitive and Specific Method

GC-MS is a powerful technique renowned for its high separation efficiency and the structural information provided by mass spectrometry.[15] However, for polar, non-volatile compounds like 1-(Hydroxymethyl)cyclopropaneacetonitrile, direct analysis is not feasible as the analyte will not vaporize in the GC inlet.[16][17] Chemical derivatization is therefore a mandatory step to increase volatility and thermal stability.[18][19]

The Rationale for Derivatization in GC-MS

Silylation: This is one of the most common and effective derivatization techniques for compounds containing active hydrogens, such as the hydroxyl group in our analyte.[20][21][22] Silylation involves replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group.[23] This chemical modification drastically reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.[24][25] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose.[26][27][28]

Experimental Protocol: GC-MS Analysis via Silylation

This protocol outlines a self-validating method for the GC-MS analysis of the silylated derivative of 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Instrumentation:

  • Gas Chromatograph with a split/splitless inlet.

  • Mass Spectrometer (Electron Ionization - EI).

Derivatization Procedure:

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

System Suitability:

  • Inject a derivatized standard five times. The RSD of the peak area and retention time should be less than 5.0%.

  • The signal-to-noise ratio for the quantitation ion should be greater than 10.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System Sample Sample containing 1-(Hydroxymethyl)cyclopropaneacetonitrile Dry Evaporate to Dryness Sample->Dry Derivatize Add Pyridine & BSTFA; Heat at 70°C Dry->Derivatize Injection GC Injection Derivatize->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Data Data Acquisition & Spectral Analysis Detection->Data

Caption: Workflow for GC-MS analysis with silylation.

Head-to-Head Comparison: HPLC-ELSD vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including sample throughput, required sensitivity, and the need for structural confirmation.[15][16][17][29]

FeatureHPLC-ELSDGC-MS (with Derivatization)
Sample Preparation Simple dilution and filtration.Multi-step: evaporation and chemical derivatization.[24]
Analysis Time Typically 10-20 minutes per sample.Longer due to derivatization; GC run time is often faster.[1]
Sensitivity Good, but generally lower than MS.Excellent, especially in Selected Ion Monitoring (SIM) mode.
Selectivity Moderate; relies on chromatographic separation.Very high; combines chromatographic separation with mass filtering.
Structural Information None.Provides mass spectra for structural elucidation and confirmation.
Robustness Generally high; less prone to matrix effects than GC-MS.Derivatization can introduce variability; susceptible to matrix effects.[30][31]
Cost Lower initial and operational costs.[17]Higher initial and operational costs.
Applicability Ideal for routine QC and high-throughput screening.Gold standard for impurity identification and trace analysis.[1]

Conclusion and Recommendations

Both HPLC-ELSD and GC-MS are viable and powerful techniques for the analysis of 1-(Hydroxymethyl)cyclopropaneacetonitrile, each with distinct advantages and disadvantages.

  • HPLC-ELSD is the recommended method for routine quality control and high-throughput analysis where simplicity, speed, and robustness are paramount. The direct analysis approach minimizes sample preparation, leading to faster turnaround times.

  • GC-MS with silylation is the superior choice for trace-level quantification, impurity profiling, and definitive identification . The unparalleled sensitivity and selectivity of mass spectrometry, combined with the structural information from fragmentation patterns, make it the gold standard for in-depth characterization.

Ultimately, the optimal analytical strategy may involve the complementary use of both techniques: HPLC-ELSD for rapid screening and quantification, and GC-MS for confirmation and detailed investigation of impurities. This dual-pronged approach provides a comprehensive and self-validating system for the analysis of this challenging yet important molecule.

References

  • Lab Manager. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Wikipedia. (2023). Evaporative light scattering detector. Retrieved from [Link]

  • Labcompare. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Retrieved from [Link]

  • Luciani, R., et al. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Pharmeur Sci Notes, 2006(1), 9-15.
  • Agilent Technologies. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]

  • Drawell. (n.d.). 4 Key Differences Between GC and HPLC. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 5(3), 369-391.
  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Phenomenex. (2023, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • AxisPharm. (2023, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • BenchChem. (2023). Application Note: Derivatization of 2,3-Dihydroxypropanenitrile for GC-MS Analysis.
  • Bibel, H. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 269-286.
  • Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136.
  • BenchChem. (2023).
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • PubMed. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Retrieved from [Link]

  • ResearchGate. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • ResearchGate. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]

  • ResearchGate. (2014). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Retrieved from [Link]

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • National Institutes of Health. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes to 1-(Hydroxymethyl)cyclopropaneacetonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of structurally novel intermediates is a critical endeavor. 1-(Hydroxymethyl)cyclopropaneacetonitrile is a key building block in the synthesis of various therapeutic agents, valued for its unique three-dimensional scaffold. This guide provides a comparative analysis of different synthetic routes to this important molecule, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction

1-(Hydroxymethyl)cyclopropaneacetonitrile, with its strained cyclopropane ring and dual functional handles, presents both a synthetic challenge and an opportunity for molecular diversity. Its rigid structure can impart favorable conformational properties to drug candidates, making its efficient synthesis a topic of significant interest. This document will explore and compare three primary synthetic strategies, evaluating them on criteria such as yield, scalability, cost-effectiveness, and safety.

Route 1: Multi-step Synthesis from Pentaerythritol

This classical approach builds the cyclopropane ring through an intramolecular cyclization of a neopentyl-type precursor derived from the readily available and inexpensive starting material, pentaerythritol. The overall synthetic sequence involves bromination, acetylation, zinc-mediated cyclization, and finally, cyanation.

Overall Reaction Scheme

Pentaerythritol_Route Pentaerythritol Pentaerythritol Tribromoneopentyl_alcohol Tribromoneopentyl Alcohol Pentaerythritol->Tribromoneopentyl_alcohol HBr, H₂SO₄, Acetic Acid Tribromoneopentyl_acetate 3-Bromo-2,2-bis(bromomethyl)propyl acetate Tribromoneopentyl_alcohol->Tribromoneopentyl_acetate Acetic Anhydride Bromomethyl_cyclopropyl_acetate [1-(Bromomethyl)cyclopropyl]methyl acetate Tribromoneopentyl_acetate->Bromomethyl_cyclopropyl_acetate Zn powder, Catalyst Cyanomethyl_cyclopropyl_acetate [1-(Cyanomethyl)cyclopropyl]methyl acetate Bromomethyl_cyclopropyl_acetate->Cyanomethyl_cyclopropyl_acetate NaCN, DMSO Target 1-(Hydroxymethyl)cyclopropaneacetonitrile Cyanomethyl_cyclopropyl_acetate->Target NaOH (hydrolysis)

Caption: Synthetic pathway from Pentaerythritol.

Experimental Protocol[1][2]

Step 1: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate In a 3L three-neck flask, 200g of pentaerythritol, 880g of 48% hydrobromic acid, 200g of concentrated sulfuric acid, and 800g of acetic acid are combined. The mixture is heated to 100-140°C and stirred for approximately 20 hours. After cooling to 50°C, the layers are separated. To the lower organic phase, 100g of acetic anhydride is added, and the mixture is stirred at 60°C for 6 hours. Water (200g) is then added, and after stirring and phase separation, the organic phase is washed with a 5% sodium bicarbonate solution to yield the crude product.

Step 2: Synthesis of [1-(Bromomethyl)cyclopropyl]methyl acetate The crude 3-bromo-2,2-bis(bromomethyl)propyl acetate is dissolved in a suitable organic solvent such as dioxane or tetrahydrofuran. Zinc powder and a catalytic amount of an acid like p-toluenesulfonic acid are added. The reaction is stirred at 20-60°C for 10-12 hours to effect the intramolecular cyclization.

Step 3: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile The resulting [1-(bromomethyl)cyclopropyl]methyl acetate is dissolved in dimethyl sulfoxide (DMSO). An aqueous solution of sodium cyanide (30%) is added dropwise at 40°C. The reaction is maintained at 50°C for 2-3 hours. After cooling, a 30% sodium hydroxide solution is added to facilitate the hydrolysis of the acetate group. The final product is extracted with an organic solvent like methyl tert-butyl ether and purified by distillation. A yield of around 78% with a purity of 97% (GC) has been reported for this final step.[1]

Discussion
  • Expertise & Experience: This route is well-established and has been scaled for industrial production. The use of pentaerythritol as a starting material is economically advantageous. The key zinc-mediated cyclization is a robust transformation. Careful control of reaction temperatures and times is crucial for optimizing yields and minimizing side products. The final hydrolysis and cyanation steps are performed in a one-pot fashion, which improves process efficiency.

  • Trustworthiness: The protocol is self-validating through the isolation and characterization of intermediates, although in an industrial setting, a telescoping of steps is common. The reported high purity of the final product after distillation indicates the effectiveness of the purification procedure.

  • Authoritative Grounding: The formation of the cyclopropane ring from a 1,3-dihalide using a reducing agent like zinc is a well-known method in organic synthesis, often referred to as a Freund-type reaction.

Advantages and Disadvantages
Advantages Disadvantages
Inexpensive and readily available starting material (pentaerythritol).Multi-step synthesis with several intermediates.
Scalable and suitable for industrial production.Use of hazardous reagents like hydrobromic acid, sulfuric acid, and sodium cyanide.
Good overall yield reported in patents.Generation of significant amounts of inorganic waste (zinc salts).
Avoids the use of highly toxic organometallic reagents.Requires careful control of reaction conditions.

Route 2: Synthesis from Diethyl Malonate

This approach constructs the cyclopropane ring early in the synthesis through the cyclopropanation of diethyl malonate, followed by functional group manipulations to introduce the hydroxymethyl and acetonitrile moieties.

Overall Reaction Scheme

Diethyl_Malonate_Route Diethyl_Malonate Diethyl Malonate Cyclopropane_dicarboxylate Diethyl 1,1-cyclopropanedicarboxylate Diethyl_Malonate->Cyclopropane_dicarboxylate 1,2-Dichloroethane, K₂CO₃, PTC Cyclopropane_dimethanol 1,1-Cyclopropanedimethanol Cyclopropane_dicarboxylate->Cyclopropane_dimethanol KBH₄, AlCl₃ Monotosylate Mono-tosylated diol Cyclopropane_dimethanol->Monotosylate TsCl, Pyridine (controlled) Hydroxymethyl_acetonitrile 1-(Hydroxymethyl)cyclopropaneacetonitrile Monotosylate->Hydroxymethyl_acetonitrile NaCN, DMSO

Caption: Synthetic pathway from Diethyl Malonate.

Experimental Protocol[3][4]

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate Diethyl malonate is reacted with 1,2-dichloroethane in the presence of potassium carbonate and a phase-transfer catalyst such as PEG-400 to yield diethyl 1,1-cyclopropanedicarboxylate.[2]

Step 2: Synthesis of 1,1-Cyclopropanedimethanol The diethyl 1,1-cyclopropanedicarboxylate is reduced using a reducing agent like potassium borohydride in the presence of aluminum trichloride to afford 1,1-cyclopropanedimethanol.[2][3] A total yield of 50-55% for these first two steps has been reported.[2]

Step 3: Monofunctionalization and Cyanation 1,1-Cyclopropanedimethanol is selectively mono-tosylated using one equivalent of p-toluenesulfonyl chloride (TsCl) in pyridine at low temperatures. The resulting mono-tosylate is then reacted with sodium cyanide in a polar aprotic solvent like DMSO. The cyano group displaces the tosylate via an SN2 reaction to yield the final product, 1-(hydroxymethyl)cyclopropaneacetonitrile.

Discussion
  • Expertise & Experience: This route offers a more convergent approach to the cyclopropane core. The initial cyclopropanation of diethyl malonate is a well-established reaction. The selective monofunctionalization of the diol is a critical step that requires careful control of stoichiometry and reaction conditions to avoid the formation of the di-tosylated byproduct.

  • Trustworthiness: Each step involves the formation of a stable, isolable intermediate, allowing for purification and characterization at each stage. This modularity enhances the reliability of the overall synthesis.

  • Authoritative Grounding: The cyclopropanation of active methylene compounds with 1,2-dihaloalkanes is a classical method for forming cyclopropane rings. The reduction of esters to alcohols and the conversion of alcohols to nitriles via a tosylate intermediate are fundamental and well-documented transformations in organic chemistry.

Advantages and Disadvantages
Advantages Disadvantages
Builds the cyclopropane ring early in the synthesis.The selective monofunctionalization of the diol can be challenging and may lead to lower yields.
Utilizes common and relatively inexpensive starting materials.The reduction step may require specialized and moisture-sensitive reagents.
The intermediates are generally stable and easy to handle.Use of toxic sodium cyanide.
Potentially fewer steps compared to the pentaerythritol route.May require chromatographic purification for some steps.

Route 3: Simmons-Smith Cyclopropanation of an Allyl Alcohol Derivative

This strategy employs the well-known Simmons-Smith reaction to form the cyclopropane ring from an appropriately substituted allyl alcohol derivative. This method is known for its stereospecificity and functional group tolerance.

Overall Reaction Scheme

Simmons_Smith_Route Allyl_alcohol_deriv Protected Allyl Cyanohydrin Cyclopropyl_alcohol Protected 1-(Hydroxymethyl)cyclopropanecarbinol Allyl_alcohol_deriv->Cyclopropyl_alcohol CH₂I₂, Zn-Cu couple or Et₂Zn Target 1-(Hydroxymethyl)cyclopropaneacetonitrile Cyclopropyl_alcohol->Target Deprotection

Caption: Proposed Simmons-Smith reaction pathway.

Proposed Experimental Protocol

Step 1: Preparation of a Suitable Allyl Alcohol Precursor A suitable starting material would be a protected form of 2-(hydroxymethyl)but-3-enenitrile. This could be synthesized from acrolein via a two-step process: protection of the aldehyde and subsequent cyanation.

Step 2: Simmons-Smith Cyclopropanation The protected allyl cyanohydrin is dissolved in an appropriate solvent, such as diethyl ether or dichloromethane. The Simmons-Smith reagent, prepared from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa's modification), is then added.[4][5][6] The reaction is typically stirred at room temperature or with gentle heating to promote the cyclopropanation.

Step 3: Deprotection The protecting group on the hydroxyl function is removed under appropriate conditions to yield the final product.

Discussion
  • Expertise & Experience: The Simmons-Smith reaction is a powerful tool for the synthesis of cyclopropanes.[4][7] Its stereospecific nature, where the stereochemistry of the starting alkene is retained in the cyclopropane product, is a significant advantage. The reaction is generally tolerant of many functional groups, although the choice of protecting group for the hydroxyl and cyano functionalities would need to be considered carefully. The hydroxyl group in an allylic alcohol can direct the cyclopropanation to occur on the same face of the double bond.

  • Trustworthiness: The reliability of the Simmons-Smith reaction is well-established in the chemical literature. The success of this route would heavily depend on the efficient synthesis of the starting allyl alcohol derivative.

  • Authoritative Grounding: The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid intermediate, (iodomethyl)zinc iodide, which then transfers a methylene group to the alkene in a concerted fashion.[5]

Advantages and Disadvantages
Advantages Disadvantages
High stereospecificity.The starting allyl alcohol derivative may not be commercially available and require a multi-step synthesis.
Good functional group tolerance.The Simmons-Smith reagent can be expensive, particularly diiodomethane.
Milder reaction conditions compared to other methods.The reaction can be sensitive to moisture and air.
Avoids the use of strong acids or bases in the key step.Potential for side reactions if the substrate is not chosen carefully.

Comparative Summary

FeatureRoute 1: PentaerythritolRoute 2: Diethyl MalonateRoute 3: Simmons-Smith
Starting Material Cost LowLow to ModerateModerate to High
Number of Steps HighModerateModerate
Scalability High (industrially proven)ModerateModerate
Key Challenges Handling of hazardous materials, waste disposal.Selective monofunctionalization of the diol.Synthesis of the starting material.
Safety Concerns Strong acids, HBr, NaCN, large amounts of zinc.NaCN, potentially pyrophoric reagents for reduction.Diiodomethane, organozinc reagents.
Overall Yield Good (reported in patents)Potentially moderate due to selectivity issues.Dependent on the efficiency of precursor synthesis.

Conclusion

The choice of synthetic route to 1-(hydroxymethyl)cyclopropaneacetonitrile will ultimately depend on the specific requirements of the researcher or organization.

  • For large-scale industrial production , the pentaerythritol route is likely the most economically viable, despite its multiple steps and the use of hazardous reagents. Its scalability and the low cost of the starting material are significant advantages.

  • For laboratory-scale synthesis and derivatization , the diethyl malonate route offers a more modular and potentially shorter pathway. While the selective monofunctionalization of the intermediate diol presents a challenge, it also offers an opportunity for the synthesis of analogs by reacting the diol with different reagents.

  • The Simmons-Smith route is an attractive option when stereochemical control is paramount and if a suitable precursor is readily accessible. It offers a mild and stereospecific method for the key cyclopropanation step.

Researchers are encouraged to carefully consider the factors outlined in this guide to make an informed decision that best aligns with their goals, resources, and safety protocols.

References

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. CN113943231A.
  • Simmons–Smith reaction. In Wikipedia. [Link]

  • Simmons-Smith Reaction. NROChemistry. [Link]

  • Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. [Link]

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Patsnap. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. CN103058884B.
  • Preparation method of epichlorohydrin. CN111606871B.
  • 1-(Hydroxymethyl)cyclopropaneacetonitrile. PubChem. [Link]

  • Process for preparing epichlorohydrin
  • Preparation method of 1, 1-cyclopropane dimethanol. CN102757311A.

Sources

Navigating the NMR Maze of Cyclopropane Derivatives: A Comparative Interpretation Guide

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropane ring, a three-membered carbocycle, stands as a fascinating and synthetically valuable motif in organic chemistry and drug discovery. Its strained σ-bonds possess significant p-character, creating a unique electronic environment that profoundly influences its spectroscopic properties. Among the array of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides unparalleled insight into the structure and stereochemistry of cyclopropane-containing molecules. However, the very electronic features that make cyclopropanes intriguing also render their NMR spectra complex and often counterintuitive to the uninitiated.

This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth, comparative analysis of the ¹H and ¹³C NMR spectral features of cyclopropane derivatives. We will move beyond a simple recitation of chemical shift ranges to explore the underlying principles, compare substituted and unsubstituted systems with supporting data, and provide a logical framework for confident spectral interpretation.

The Cyclopropane Conundrum: Anisotropy and Its Consequences

The defining feature of the cyclopropane ring in NMR spectroscopy is its pronounced magnetic anisotropy. The circulation of electrons within the ring generates a unique magnetic field.[1] This field strongly shields the region directly above and below the plane of the ring, while deshielding the region in the plane of the ring. This effect is the primary reason for the unusually high-field (upfield) chemical shifts observed for protons and carbons within the cyclopropane ring.[2] This shielding is often attributed to an aromatic-like ring current involving the six electrons in the three C-C bonds, a concept referred to as σ-aromaticity.[2][3]

¹H NMR Spectroscopy: A Tale of Shielding and Complex Coupling

The protons attached to a cyclopropane ring typically resonate in a region far upfield from what would be expected for a typical alkane, often between 0.2 and 1.5 ppm. This is a direct consequence of the aforementioned shielding effect.[4]

Unsubstituted Cyclopropane: The Benchmark

In its simplest form, cyclopropane itself exhibits a single peak in its ¹H NMR spectrum at approximately 0.22 ppm.[2][3] This is because all six protons are chemically and magnetically equivalent.

Substituted Cyclopropanes: The Emergence of Complexity

The introduction of substituents breaks this symmetry, leading to more complex spectra characterized by distinct chemical shifts and intricate coupling patterns.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) of Cyclopropane Derivatives

CompoundProtonChemical Shift (ppm)MultiplicityJ-Couplings (Hz)
CyclopropaneH0.22[2][3]s-
MethylcyclopropaneH (ring, C1)~0.4m-
H (ring, C2, cis)~0.1mJgem ≈ -4 to -5, Jcis ≈ 7-10, Jtrans ≈ 2-6
H (ring, C2, trans)~0.6mJgem ≈ -4 to -5, Jcis ≈ 7-10, Jtrans ≈ 2-6
CH₃~1.1dJ ≈ 6
PhenylcyclopropaneH (ring, C1)~1.8m-
H (ring, C2, cis)~0.7mJgem ≈ -4 to -5, Jcis ≈ 7-10, Jtrans ≈ 2-6
H (ring, C2, trans)~1.0mJgem ≈ -4 to -5, Jcis ≈ 7-10, Jtrans ≈ 2-6
Phenyl7.1-7.3m-

Key Observational Insights:

  • Substituent Effects: Electron-withdrawing groups (e.g., phenyl, carbonyl) deshield adjacent cyclopropyl protons, shifting them downfield.[5] Conversely, electron-donating groups have a smaller effect.

  • Stereochemistry and Coupling Constants: The relative orientation of protons on the cyclopropane ring has a significant impact on their coupling constants.[6][7]

    • Jcis (typically 7-10 Hz) is consistently larger than Jtrans (typically 2-6 Hz).[7][8] This is a crucial and reliable tool for assigning stereochemistry.

    • Jgem is often small and negative (around -4 to -5 Hz).[6][9]

Experimental Protocol: Acquiring High-Resolution ¹H NMR of a Cyclopropane Derivative

  • Sample Preparation: Dissolve 5-10 mg of the cyclopropane derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to obtain optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is usually sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 10 ppm).

    • Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

Logical Workflow for ¹H NMR Interpretation

G start Obtain High-Resolution ¹H NMR Spectrum region Identify Upfield Region (0-1.5 ppm) Characteristic of Cyclopropyl Protons start->region integration Determine Relative Integration of Signals region->integration multiplicity Analyze Multiplicity and Coupling Patterns integration->multiplicity j_values Extract J-coupling Constants (Jcis > Jtrans) multiplicity->j_values stereo Determine Stereochemistry using J-couplings and NOE data j_values->stereo substituent Analyze Chemical Shifts of Substituents assignment Assign Protons based on Chemical Shift, Integration, and Coupling substituent->assignment assignment->stereo final Propose Final Structure stereo->final

Caption: Workflow for ¹H NMR spectral interpretation of cyclopropane derivatives.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The carbon atoms of a cyclopropane ring also exhibit characteristic upfield chemical shifts in the ¹³C NMR spectrum, typically appearing between -5 and 20 ppm.[11] This shielding is again a result of the ring's magnetic anisotropy.

Unsubstituted Cyclopropane: A Single Peak

Cyclopropane itself shows a single peak at approximately -2.7 ppm in its ¹³C NMR spectrum, providing direct evidence of its single carbon environment due to symmetry.[10]

Substituted Cyclopropanes: Differentiating Carbons

The introduction of substituents leads to a differentiation of the cyclopropyl carbons.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) of Cyclopropane Derivatives

CompoundCarbonChemical Shift (ppm)
CyclopropaneC-2.7[10]
MethylcyclopropaneC1~14
C2~8
CH₃~20
PhenylcyclopropaneC1~18
C2~10
Phenyl (ipso)~142
Phenyl (ortho, meta, para)~125-128

Key Observational Insights:

  • Substituent Effects: The carbon atom bearing the substituent (C1) is generally the most deshielded (shifted downfield). The effect of the substituent on the other ring carbons (C2) is less pronounced.

  • DEPT and APT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups within the cyclopropane ring and its substituents.[12][13][14] DEPT-135 and APT are particularly useful, as CH and CH₃ groups will show positive signals, while CH₂ groups will show negative signals.[15][16] Quaternary carbons are absent in DEPT spectra but visible in APT spectra (typically as negative signals).[15][16]

Experimental Protocol: Acquiring ¹³C NMR of a Cyclopropane Derivative

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup:

    • Tune and match the probe for the ¹³C frequency.

    • Shim the magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon signals.

    • Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., -10 to 220 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds, as quaternary carbons can have long relaxation times.

    • Number of Scans (NS): A significantly higher number of scans (e.g., 128 to 1024 or more) is typically needed due to the low natural abundance of ¹³C.

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak or TMS.[10]

Comparative Analysis: Phenylcyclopropane vs. 1,1-Diphenylcyclopropane

To illustrate the power of comparative analysis, let's consider the ¹H and ¹³C NMR spectra of phenylcyclopropane and 1,1-diphenylcyclopropane.

  • ¹H NMR: In phenylcyclopropane, the C1 proton is deshielded by the phenyl ring. In 1,1-diphenylcyclopropane, this proton is absent, simplifying the upfield region of the spectrum. The remaining cyclopropyl protons in the disubstituted compound will experience a greater deshielding effect from the two phenyl groups.

  • ¹³C NMR: The C1 carbon in 1,1-diphenylcyclopropane will be significantly deshielded compared to that in phenylcyclopropane due to the additive effect of the two phenyl groups. The chemical shift of C2 will also be affected, though to a lesser extent.

Advanced NMR Techniques for Cyclopropane Derivatives

For complex or novel cyclopropane derivatives, one-dimensional NMR spectra may not be sufficient for complete structural elucidation. Two-dimensional (2D) NMR techniques are indispensable in these cases.[11]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to trace the connectivity of protons within the cyclopropane ring and to its substituents.[17]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the connectivity across quaternary carbons and between the cyclopropane ring and its substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons (typically within 5 Å), which is essential for determining the relative stereochemistry of substituents on the cyclopropane ring.[17][18][19]

Interpreting Stereochemistry with NOESY

G start Acquire 2D NOESY Spectrum crosspeaks Identify NOE Cross-Peaks start->crosspeaks cis_trans Correlate Cross-Peaks with Spatial Proximity crosspeaks->cis_trans cis Strong NOE between cis-protons (on the same face of the ring) cis_trans->cis no_trans Weak or Absent NOE between trans-protons (on opposite faces) cis_trans->no_trans assignment Assign Relative Stereochemistry cis->assignment no_trans->assignment

Caption: Using NOESY to determine the stereochemistry of cyclopropane derivatives.

Conclusion

The NMR spectral interpretation of cyclopropane derivatives presents a unique set of challenges and opportunities. The characteristic upfield chemical shifts in both ¹H and ¹³C NMR spectra are a direct consequence of the ring's magnetic anisotropy.[2] A thorough understanding of typical chemical shift ranges, the stereochemical dependence of coupling constants, and the application of advanced 2D NMR techniques are essential for the confident and accurate structural elucidation of these important molecules. By employing a systematic and comparative approach, researchers can effectively navigate the complexities of cyclopropane NMR and unlock the wealth of structural information contained within their spectra.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(10), 875–882. [Link]

  • Abraham, R. J., et al. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. Magnetic Resonance in Chemistry, 53(8), 624-633. [Link]

  • Graham, J. D., & Rogers, M. T. (1962). Proton Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 84(12), 2249–2254. [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center. [Link]

  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [Link]

  • Anasazi Instruments. (n.d.). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Retrieved from [Link]

  • Al-Sagher, H., & Abraham, R. J. (2001). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (1), 81-86. [Link]

  • Abraham, R. J., et al. (2012). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313. [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Creative Biostructure. (n.d.). DEPT and APT NMR Service. Retrieved from [Link]

  • Snyder, L. C., & Meiboom, S. (1967). Molecular Structure of Cyclopropane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 47(4), 1481–1486. [Link]

  • Reddit. (2023, March 8). Can someone explain what anisotropy is in simple terms. r/Mcat. [Link]

  • Unacademy. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Retrieved from [Link]

  • NuMega Resonance Labs. (n.d.). DEPT and APT NMR Testing Services. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, November 13). 8: Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy. [Link]

  • ResearchGate. (n.d.). Classical 1H NMR anisotropic shielding of single, double and triple CC. Retrieved from [Link]

  • Nowick, J. S. (2011, December 1). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). Cyclopropane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, October 12). 5.4: NOESY Spectra. [Link]

  • Moser, A. (2009, October 2). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. [Link]

  • Nanalysis. (2019, March 25). Attached Proton Test, an 'APT' experiment for structural elucidation. [Link]

  • ResearchGate. (n.d.). Key NOESY correlations of compounds 1–4. Retrieved from [Link]

  • Caldarelli, S. (2020). Anisotropy and NMR spectroscopy. Magnetic Resonance, 1(1), 1-15. [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Validation of 1-(Hydroxymethyl)cyclopropaneacetonitrile Purity for a Certificate of Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Single Data Point

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge.[1][2][3] Its structure—a strained cyclopropane ring, a polar hydroxymethyl group, and a nitrile function—demands a multi-faceted analytical approach to confidently declare its purity on a Certificate of Analysis (COA).[3][4]

A COA is more than a document; it is a declaration of quality, and its integrity relies on robust, validated analytical data. Relying on a single analytical technique, however precise, can create blind spots, potentially missing co-eluting impurities or structural isomers. This guide provides an in-depth comparison of orthogonal analytical methods, grounded in international regulatory standards, to construct a self-validating system for the purity assessment of 1-(Hydroxymethyl)cyclopropaneacetonitrile. We will explore not just the "how" but the critical "why" behind our experimental choices, ensuring that the final purity value is scientifically indefensible.

The Analytical Challenge: Physicochemical Profile

Understanding the molecule's properties is the first step in selecting the appropriate analytical tools.

PropertyValueImplication for Analysis
Molecular Formula C₆H₉NOLow molecular weight, suitable for GC and MS.[1][5]
Molecular Weight 111.14 g/mol Affects volatility and mass spectrometric behavior.[1][5]
Boiling Point ~245.1 °CSufficiently volatile for Gas Chromatography (GC), though the polar -OH group can be problematic.[6]
Polarity High (due to -OH and -CN)Excellent solubility in polar HPLC mobile phases, but may cause peak tailing in GC without derivatization.[3][4]
UV Chromophore Weak (Nitrile group)Limits the sensitivity of HPLC with UV detection, necessitating alternative detectors or derivatization.

Logical Framework for Purity Validation

A robust purity assessment is a systematic process. It begins with selecting appropriate, orthogonal methods and culminates in a validated COA that meets stringent regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9]

Purity_Validation_Workflow cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Data Analysis & Reporting A Analyte Characterization (Physicochemical Properties) B Selection of Orthogonal Methods (e.g., GC, HPLC, NMR) A->B C Impurity Profiling (Forced Degradation & Synthesis Route Analysis) B->C D Validate for Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ C->D E System Suitability Testing (SST) (Per USP <621>) D->E F Quantitative Analysis of Batch Sample E->F G Mass Balance Calculation (% Purity + % Impurities + % Water ≈ 100%) F->G H Issuance of Certificate of Analysis (COA) G->H

Caption: Workflow for robust purity validation of a pharmaceutical intermediate.

Part 1: Chromatographic Techniques - The Workhorses of Purity Analysis

Chromatography is the primary tool for separating the main component from its impurities. The United States Pharmacopeia (USP) General Chapter <621> provides the foundational principles for these techniques.[10][11][12] The choice between Gas and Liquid Chromatography hinges on the analyte's volatility and thermal stability.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Rationale: GC is an excellent choice for volatile and thermally stable compounds. Given the boiling point of 1-(Hydroxymethyl)cyclopropaneacetonitrile, it is a viable candidate. However, the polar hydroxyl (-OH) group can interact with the stationary phase, leading to poor peak shape (tailing) and reduced column lifetime. To mitigate this, derivatization is the experienced chromatographer's solution. We convert the polar -OH group into a less polar, more volatile silyl ether. FID is chosen for its robustness and near-universal response to carbon-containing compounds, making it ideal for quantitative purity analysis.

Experimental Protocol: Derivatization-GC-FID

  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 20 mg of the 1-(Hydroxymethyl)cyclopropaneacetonitrile sample into a 2 mL autosampler vial.

    • Add 1.0 mL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before analysis.

  • GC-FID Conditions:

    • Column: Agilent DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1.0 µL (Split ratio 50:1).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector: FID at 300°C.

  • Trustworthiness (Self-Validation): Before analyzing the sample, a system suitability test (SST) must be performed as mandated by USP <621>.[13][14] This involves injecting a standard solution six times to verify:

    • Repeatability: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Peak Tailing (Tailing Factor): Should be between 0.8 and 1.5.

    • Theoretical Plates (N): > 2000.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is advantageous as it does not require the analyte to be volatile and operates at ambient temperature, eliminating the risk of thermal degradation. The primary challenge for 1-(Hydroxymethyl)cyclopropaneacetonitrile is its lack of a strong UV chromophore, making detection by standard Photodiode Array (PDA) or UV detectors difficult and insensitive.

To overcome this, we must employ a "universal" detector. A Charged Aerosol Detector (CAD) is an excellent modern choice. CAD response is independent of the analyte's optical properties and provides a more uniform response for the parent compound and its impurities, which is crucial for accurate purity calculations when impurity standards are unavailable.

Experimental Protocol: HPLC-CAD

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (e.g., 50:50 Acetonitrile:Water). The final concentration is ~1.0 mg/mL.

  • HPLC-CAD Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 or equivalent (100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient is often necessary to resolve both polar and non-polar impurities.

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

    • Detector: Charged Aerosol Detector (CAD), settings optimized as per manufacturer's guidelines.

  • Trustworthiness (Self-Validation): The HPLC system must also pass a rigorous SST as per USP <621> before sample analysis to ensure the reliability of the generated data.[10][12]

Part 2: Spectroscopic Techniques - The Gold Standard for Identity and Quantification

While chromatography separates components, spectroscopy provides structural confirmation and an alternative, powerful means of quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is arguably the most powerful tool in the analytical chemist's arsenal for this application. It provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for the analyte itself.[15][16][17] The principle of qNMR relies on the direct proportionality between the integrated signal area of a nucleus and the number of nuclei contributing to that signal. By adding a certified internal standard of known purity and concentration, we can directly calculate the purity of the analyte.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh ~15 mg of 1-(Hydroxymethyl)cyclopropaneacetonitrile and ~10 mg of a certified internal standard (e.g., Maleic Anhydride or Dimethyl Sulfone) into a clean vial. The standard must have a simple proton spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): Critically important for quantification. Must be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, unique peak for the analyte (I_analyte) and a peak for the internal standard (I_std).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P_std = Purity of the internal standard

Comparative Analysis of Purity Validation Methods

The selection of the optimal method depends on the specific requirements of the analysis, such as the need for structural information, throughput, and the nature of expected impurities.

Method_Selection Start Start: Need to Validate Purity Q1 Is structural confirmation or absolute quantification without a specific standard required? Start->Q1 A1_Yes Use Quantitative NMR (qNMR) Q1->A1_Yes Yes Q2 Is the analyte and its impurities volatile and thermally stable? Q1->Q2 No End Combine orthogonal methods for a comprehensive COA A1_Yes->End A2_Yes Use GC-FID (Consider Derivatization) Q2->A2_Yes Yes A2_No Use HPLC Q2->A2_No No A2_Yes->End Q3 Does the analyte have a strong UV chromophore? A2_No->Q3 A3_Yes HPLC-UV/PDA is suitable Q3->A3_Yes Yes A3_No Use HPLC with a universal detector (e.g., CAD, ELSD, or RI) Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for selecting the appropriate analytical method.

FeatureGC-FID (with Derivatization)HPLC-CADQuantitative NMR (qNMR)
Principle Separation by volatilitySeparation by polarityNuclear spin resonance
Primary Use Purity of volatile compoundsBroad purity screeningAbsolute purity, structural ID
Specificity HighHighVery High (structurally specific)
Pros High resolution, robust detectorWide applicability, no derivatization neededAbsolute method, no specific analyte standard needed
Cons Requires derivatization, potential for thermal degradationRequires volatile mobile phase buffers, non-linear response can occurLower throughput, requires high-field instrument, higher initial cost
Regulatory Standing Well-established, referenced in pharmacopeias.[10][11]Growing acceptance, provides more uniform response than UV.Considered a primary ratio method, highly defensible.[15]

Conclusion: An Integrated, Authoritative Approach

A Certificate of Analysis for 1-(Hydroxymethyl)cyclopropaneacetonitrile is only as trustworthy as the science behind it. No single method can provide a complete picture of purity. The most robust and defensible approach is an orthogonal one:

  • HPLC-CAD should be used as the primary method for routine purity analysis and impurity profiling due to its broad applicability and ability to detect non-volatile impurities.

  • GC-FID serves as an excellent orthogonal technique, providing confidence that no volatile impurities are missed.

  • qNMR should be employed as the definitive method to assign the purity value to the primary reference standard. It provides an absolute measure of purity and simultaneously confirms the identity of the material, leaving no room for ambiguity.

By combining these techniques and validating them according to ICH Q2(R1) guidelines, we create a self-validating system.[7][18][19] This ensures that the purity value reported on the COA is not just a number, but a comprehensive statement of quality, backed by rigorous and unimpeachable scientific data.

References

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Structure Elucidation and NMR Source: Hypha Discovery URL: [Link]

  • Title: HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column Source: SIELC Technologies URL: [Link]

  • Title: Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives Source: ResearchGate URL: [Link]

  • Title: Structure Elucidation, NMR, HPLC-MS Analytics Source: MicroCombiChem GmbH URL: [Link]

  • Title: Small molecule-NMR Source: University of Gothenburg URL: [Link]

  • Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source: OMICS International URL: [Link]

  • Title: 1-(Hydroxymethyl)cyclopropaneacetonitrile Source: Pharmaffiliates URL: [Link]

  • Title: 1-(Hydroxymethyl)cyclopropaneacetonitrile Source: Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. URL: [Link]

Sources

A Comparative Guide to the Reactivity of 1-(Hydroxymethyl)cyclopropaneacetonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and organic synthesis, strained ring systems serve as powerful tools for introducing unique three-dimensional architectures into molecular frameworks. Among these, the cyclopropane motif has garnered significant attention due to its distinct electronic and conformational properties.[1] This guide provides an in-depth comparative analysis of the reactivity of 1-(hydroxymethyl)cyclopropaneacetonitrile, a key intermediate in the synthesis of the asthma medication Montelukast, and its structural analogs.[2] We will explore how subtle modifications to its functional groups impact its reactivity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Unique Reactivity Profile of a Donor-Acceptor Cyclopropane

1-(Hydroxymethyl)cyclopropaneacetonitrile can be classified as a donor-acceptor cyclopropane (DAC). The electron-withdrawing nitrile group polarizes the cyclopropane ring, making the distal C-C bond susceptible to nucleophilic attack, while the hydroxymethyl group, a weak electron donor, can influence the regioselectivity of these reactions.[3] The inherent ring strain of approximately 27.5 kcal/mol provides a thermodynamic driving force for ring-opening reactions.[4] This combination of electronic activation and ring strain is the cornerstone of the diverse reactivity of this class of molecules.

Comparative Reactivity Analysis

To understand the nuanced reactivity of 1-(hydroxymethyl)cyclopropaneacetonitrile, we will compare it with three key analogs where the hydroxymethyl and nitrile functionalities are modified. This comparison will focus on two primary reaction types: nucleophilic substitution at the hydroxymethyl position and nucleophilic ring-opening of the cyclopropane.

Our Analogs for Comparison:

  • Analog A: 1-(Acetoxymethyl)cyclopropaneacetonitrile: The hydroxyl group is protected as an acetate ester, which can also act as a leaving group.

  • Analog B: 1-(Methoxymethyl)cyclopropaneacetonitrile: The hydroxyl group is converted to a methyl ether, which is generally less reactive and not a good leaving group.

  • Analog C: Methyl 1-(cyanomethyl)cyclopropanecarboxylate: The hydroxymethyl group is replaced by a methyl ester, a stronger electron-withdrawing group.

I. Nucleophilic Substitution at the C1-Substituent

A common transformation for 1-(hydroxymethyl)cyclopropaneacetonitrile involves the conversion of the hydroxyl group into a better leaving group for subsequent nucleophilic substitution, a key step in the synthesis of Montelukast.[5]

Reaction Scheme:

Step 1: Activation of the Hydroxyl Group (e.g., Bromination)

Step 2: Nucleophilic Substitution (e.g., with a thiol)

Experimental Protocol: Bromination of 1-(Hydroxymethyl)cyclopropaneacetonitrile

  • To a solution of 1-(hydroxymethyl)cyclopropaneacetonitrile (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), add an organic phosphine (e.g., triphenylphosphine, 1.1 eq).

  • Cool the reaction mixture to 0 °C.

  • Slowly add bromine (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or GC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-(bromomethyl)cyclopropaneacetonitrile by column chromatography.[5]

Reactivity Comparison:

CompoundRelative Rate of SubstitutionRationale
1-(Hydroxymethyl)cyclopropaneacetonitrile Moderate (after activation)The hydroxyl group is a poor leaving group and requires conversion to a tosylate, mesylate, or halide for efficient substitution.
Analog A: 1-(Acetoxymethyl)cyclopropaneacetonitrile FastThe acetate is a good leaving group, facilitating direct nucleophilic substitution.
Analog B: 1-(Methoxymethyl)cyclopropaneacetonitrile Very SlowThe methoxy group is a poor leaving group, making substitution reactions at this position difficult under standard conditions.
Analog C: Methyl 1-(cyanomethyl)cyclopropanecarboxylate Not ApplicableThis analog lacks a suitable leaving group at the corresponding position for this type of substitution reaction.
II. Nucleophilic Ring-Opening Reactions

The electron-withdrawing nature of the nitrile group in 1-(hydroxymethyl)cyclopropaneacetonitrile activates the cyclopropane ring for nucleophilic attack, leading to ring-opening. This reaction is a hallmark of donor-acceptor cyclopropanes.[3]

Experimental Protocol: Thiophenol-mediated Ring Opening of a Donor-Acceptor Cyclopropane

  • To a solution of the cyclopropane derivative (1.0 eq) in a polar aprotic solvent (e.g., DMSO), add thiophenol (1.2 eq).

  • Add a suitable base (e.g., potassium carbonate, 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a weak acid (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the ring-opened product by column chromatography.[2]

Reactivity Comparison:

CompoundRelative Rate of Ring-OpeningRationale
1-(Hydroxymethyl)cyclopropaneacetonitrile ModerateThe nitrile group sufficiently activates the ring for nucleophilic attack. The hydroxymethyl group has a modest electronic effect.
Analog A: 1-(Acetoxymethyl)cyclopropaneacetonitrile ModerateThe electronic effect of the acetoxymethyl group is similar to the hydroxymethyl group in this context.
Analog B: 1-(Methoxymethyl)cyclopropaneacetonitrile ModerateThe methoxymethyl group also has a similar electronic influence on the ring-opening reactivity compared to the hydroxymethyl group.
Analog C: Methyl 1-(cyanomethyl)cyclopropanecarboxylate FastThe methyl ester is a stronger electron-withdrawing group than the hydroxymethyl group, leading to greater polarization and activation of the cyclopropane ring, thus accelerating the rate of nucleophilic attack.[6]

Mechanistic Insights

The reactivity of these cyclopropane derivatives is governed by a delicate interplay of steric and electronic effects.

Nucleophilic Substitution Pathway

The substitution reactions at the C1-substituent proceed through a standard SN2 mechanism after activation of the hydroxyl group. The ease of this reaction is primarily dependent on the nature of the leaving group.

G cluster_0 Activation of Hydroxyl Group cluster_1 SN2 Substitution Start 1-(Hydroxymethyl)cyclopropaneacetonitrile Activated 1-(Bromomethyl)cyclopropaneacetonitrile Start->Activated PPh3, Br2 Product Substituted Product Activated->Product + Nucleophile Nucleophile Nu-

Caption: Workflow for Nucleophilic Substitution.

Nucleophilic Ring-Opening Pathway

The ring-opening of donor-acceptor cyclopropanes with nucleophiles typically proceeds via an SN2-type mechanism. The nucleophile attacks one of the distal cyclopropane carbons, leading to the cleavage of the C-C bond and the formation of a stabilized carbanion, which is subsequently protonated.

G DAC Donor-Acceptor Cyclopropane TransitionState SN2-like Transition State DAC->TransitionState Nucleophile Nucleophile (e.g., R-SH) Nucleophile->TransitionState Intermediate Ring-Opened Carbanion TransitionState->Intermediate C-C bond cleavage Product Final Product Intermediate->Product Protonation

Caption: Mechanism of Nucleophilic Ring-Opening.

Conclusion

  • For substitution reactions , the reactivity is primarily governed by the leaving group ability of the C1-substituent. A hydroxyl group requires activation, while an acetate can serve as a direct leaving group.

  • For ring-opening reactions , the electronic nature of the substituents plays a crucial role. Stronger electron-withdrawing groups, such as an ester, enhance the electrophilicity of the cyclopropane ring and accelerate the rate of nucleophilic attack compared to the weaker influence of a hydroxymethyl group.

A thorough understanding of these structure-reactivity relationships is paramount for the efficient design of synthetic routes and the development of novel molecules with tailored properties.

References

  • Graziano, M. L., Iesce, M. R., Cermola, F., Caputo, G., & De Lorenzo, F. (2002). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. J. Chem. Soc., Perkin Trans. 1, 664-668. Retrieved from [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of Montelucast Intermediate. Retrieved from [Link]

  • ResearchGate. (2023). Ring-opening reactions of donor-acceptor cyclopropanes with cyclic ketals and thiol ketals. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-catalysed nucleophilic ring opening of cyclopropanated 3-aza-2-oxabicyclic substrate I with an alcohol. Retrieved from [Link]

  • Li, J., Wang, L. J., Zhou, Y. Y., Sun, X. L., & Tang, Y. (2012). Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones. Organic & Biomolecular Chemistry, 10(44), 8845-8848. Retrieved from [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. Retrieved from [Link]

  • ResearchGate. (2021). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. Retrieved from [Link]

  • ChemRxiv. (2021). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. Retrieved from [Link]

  • Justia Patents. (2009). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Retrieved from [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Hartwig, J. F. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from [Link]

  • De, K., & Ghorai, M. K. (2020). Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. Organic & Biomolecular Chemistry, 18(34), 6613-6634. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. Retrieved from [Link]

  • Graziano, M. L., Iesce, M. R., Cermola, F., Caputo, G., & De Lorenzo, F. (2002). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. J. Chem. Soc., Perkin Trans. 1, 664-668. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of ester groups in cyclopropane. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (1975). Mechanism of acid catalysed opening of the cyclopropane ring in the thujols. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. PubMed Central. Retrieved from [Link]

  • Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on compatibility of the ester and nitrile group. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved from [Link]

  • ResearchGate. (2003). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Acetylthiomethyl)cyclopropaneacetonitrile. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl cyclopropanecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-hydroxy-1-cyclopropane carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-acetylcyclopropane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-Formylcyclopropane-1-carboxylate. Retrieved from [Link]

  • Chemdad. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved from [Link]

Sources

A Comparative Guide to Cobalt-Catalyzed Cyclopropanation: Unveiling the Efficacy of Modern Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the construction of the cyclopropane motif remains a cornerstone for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Among the various methodologies, transition metal-catalyzed cyclopropanation has emerged as a powerful tool. While rhodium and copper catalysts have historically dominated the field, cobalt-catalyzed systems have garnered significant attention for their unique reactivity, operational simplicity, and cost-effectiveness.[1] This guide provides a comprehensive comparison of the efficacy of different cobalt catalysts in cyclopropanation reactions, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and mechanistic insights.

Introduction: The Rise of Cobalt in Cyclopropanation

The utility of cobalt complexes as catalysts for cyclopropanation has been recognized for their ability to efficiently mediate carbene transfer from diazo compounds to a wide range of alkenes.[2] A key advantage of many cobalt-catalyzed systems is the minimization of common side reactions, such as the dimerization of the diazo compound, which often plagues other metal-catalyzed processes. This allows for reactions to be performed under practical, one-pot conditions, often without the need for slow addition of the carbene precursor and using the alkene as the limiting reagent. The mechanism often involves the formation of a cobalt-carbene radical intermediate, which imparts a distinct reactivity profile compared to the more electrophilic carbene species generated with copper or rhodium catalysts.[3][4][5] This unique radical pathway is particularly effective for the cyclopropanation of electron-deficient olefins.[4]

This guide will delve into the two most prominent classes of cobalt catalysts for cyclopropanation: Cobalt-Porphyrin Complexes and Cobalt-Salen Complexes . We will compare their performance in terms of yield, diastereoselectivity, and enantioselectivity, providing a clear picture of their respective strengths and applications.

Cobalt-Porphyrin Complexes: A Versatile and Tunable Platform

Cobalt(II) porphyrin complexes have proven to be highly efficient and versatile catalysts for both diastereoselective and enantioselective cyclopropanation of a variety of olefins.[6][7] The porphyrin ligand provides a stable and tunable scaffold, allowing for the modulation of the catalyst's steric and electronic properties to achieve desired selectivity.[8]

Key Advantages of Cobalt-Porphyrin Catalysts:
  • High Efficiency: These catalysts are generally very active, allowing for low catalyst loadings.[9]

  • Practicality: Reactions can often be run with stoichiometric amounts of the diazo compound and the alkene as the limiting reagent, simplifying experimental procedures.[6][2]

  • Tunable Diastereoselectivity: The diastereoselectivity can be influenced by the choice of porphyrin ligand and the presence of additives, enabling access to either trans- or cis-dominant cyclopropanes.[6]

  • Superiority over other Metalloporphyrins: Comparative studies have shown that cobalt porphyrins can be superior to their iron, ruthenium, and rhodium counterparts in minimizing carbene dimerization.

Performance Data of Representative Cobalt-Porphyrin Catalysts:
Catalyst/LigandAlkeneDiazo CompoundYield (%)dr (trans/cis)ee (%) (trans)ee (%) (cis)Reference
Co(TPP)StyreneEthyl diazoacetate (EDA)9580:20--[6]
Co(TPP)1-OcteneEDA8575:25--[6]
[Co(P1)]Styreneα-Cyanodiazoacetate96>99:198-[10][11]
[Co(P1)]Methyl acrylateα-Cyanodiazoacetate90>99:188-[10]
[Co(P6)]StyreneDiazosulfone>99>98:297-[12]
[Co(P6)]AcrylonitrileDiazosulfone9958:4261-[12]

TPP = Tetraphenylporphyrin; [Co(P1)] = A D2-symmetric chiral amidoporphyrin complex; [Co(P6)] = A D2-symmetric chiral porphyrin with enhanced rigidity.

The data clearly illustrates the high diastereoselectivity and enantioselectivity achievable with chiral cobalt-porphyrin complexes, particularly with more challenging acceptor-acceptor substituted diazo reagents.[5][10][11]

Cobalt-Salen Complexes: Masters of Asymmetric Induction

Chiral cobalt-salen complexes have emerged as powerful catalysts for highly enantioselective cyclopropanation reactions.[1][13] The salen ligand, with its readily tunable chiral backbone, provides a privileged scaffold for asymmetric catalysis. These catalysts have demonstrated exceptional control over both cis/trans selectivity and enantioselectivity, often dictated by the rational design of the ligand.[14]

Key Advantages of Cobalt-Salen Catalysts:
  • Excellent Enantioselectivity: Consistently high enantiomeric excesses are achieved for a range of substrates.[13][14]

  • Tunable Diastereoselectivity: Subtle modifications to the salen ligand structure can invert the diastereoselectivity, providing access to either cis or trans cyclopropanes with high selectivity.[14]

  • Broad Substrate Scope: Effective for the cyclopropanation of various styrene derivatives and other alkenes.[13]

Performance Data of Representative Cobalt-Salen Catalysts:
CatalystAlkeneDiazo CompoundYield (%)dr (cis/trans)ee (%) (cis)Reference
(R,R)-(salen)cobalt(II) complex 6Styrenet-Butyl α-diazoacetateGood98:2>95[13]
New C2 symmetric cobalt(II)-salen1,1-Disubstituted ethyleneEthyl diazoacetateHigh-Excellent[15]

The development of second-generation cobalt-salen complexes has allowed for remarkable control over stereochemistry, making them highly valuable for the synthesis of complex chiral molecules.[14]

Mechanistic Insights: A Tale of Radicals

The efficacy of cobalt catalysts in cyclopropanation is intrinsically linked to their unique reaction mechanism. Unlike the concerted pathways often proposed for copper and rhodium catalysts, cobalt(II) complexes typically operate via a stepwise radical mechanism.[4][16]

The catalytic cycle is initiated by the reaction of the cobalt(II) catalyst with the diazo compound to form a cobalt(III)-carbene radical intermediate.[3][4] This key intermediate then undergoes a radical addition to the alkene, forming a γ-alkyl radical. Subsequent rapid ring closure releases the cyclopropane product and regenerates the active cobalt(II) catalyst.[4]

Cobalt-Catalyzed Cyclopropanation Cycle cluster_legend Legend CoII Co(II) Catalyst Carbene Co(III)-Carbene Radical CoII->Carbene + R'CHN2 Diazo R'CHN2 N2 N2 Radical_Intermediate γ-Alkyl Radical Intermediate Carbene->Radical_Intermediate + Alkene Alkene Alkene Radical_Intermediate->CoII - Product Cyclopropane Cyclopropane Key_Intermediate Key Intermediate Transition_State Radical Intermediate

Caption: Generalized catalytic cycle for cobalt-catalyzed cyclopropanation.

This radical mechanism explains the high reactivity of cobalt catalysts towards electron-deficient alkenes, a class of substrates that can be challenging for catalysts operating through more electrophilic pathways.[4]

Experimental Protocol: Asymmetric Cyclopropanation of Styrene using a Chiral Cobalt-Porphyrin Catalyst

This protocol is a representative example for the highly enantioselective and diastereoselective cyclopropanation of styrene using the chiral cobalt-porphyrin catalyst [Co(P1)] and an α-cyanodiazoacetate.

Materials:

  • [Co(P1)] catalyst (1 mol%)

  • Styrene (1.0 mmol, 1.0 equiv)

  • tert-Butyl α-cyanodiazoacetate (1.2 mmol, 1.2 equiv)

  • Anhydrous n-hexane (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the [Co(P1)] catalyst.

  • Add anhydrous n-hexane to dissolve the catalyst.

  • Cool the solution to -20 °C in a cryocooler or a suitable cooling bath.

  • Add styrene to the cooled catalyst solution.

  • Slowly add a solution of tert-butyl α-cyanodiazoacetate in anhydrous n-hexane to the reaction mixture over a period of 1 hour using a syringe pump.

  • Stir the reaction mixture at -20 °C for 24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, warm the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cyclopropane product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Experimental_Workflow Start Start: Assemble Reaction Step1 1. Dissolve [Co(P1)] in anhydrous n-hexane Start->Step1 Step2 2. Cool to -20 °C Step1->Step2 Step3 3. Add Styrene Step2->Step3 Step4 4. Slow addition of α-cyanodiazoacetate Step3->Step4 Step5 5. Stir at -20 °C for 24h Step4->Step5 Step6 6. Work-up and Purification Step5->Step6 Step7 7. Analysis (NMR, HPLC) Step6->Step7 End End: Characterized Product Step7->End

Caption: Step-by-step experimental workflow for asymmetric cyclopropanation.

Conclusion and Future Outlook

Cobalt-catalyzed cyclopropanation has matured into a highly effective and practical methodology for the synthesis of a diverse range of cyclopropane-containing molecules. Both cobalt-porphyrin and cobalt-salen complexes offer distinct advantages, with the former providing a versatile platform for achieving high efficiency and tunable diastereoselectivity, and the latter excelling in asymmetric induction. The unique radical-based mechanism of these catalysts opens up avenues for reactivity not readily accessible with other metal catalysts.

Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of the substrate scope to include more challenging alkenes and diazo compounds, and the application of these methodologies in the total synthesis of complex natural products and pharmaceuticals. The continued exploration of the mechanistic nuances of cobalt-catalyzed carbene transfer will undoubtedly lead to further innovations in this exciting field.

References

  • Huang, L., Chen, Y., & Zhang, X. P. (2003). Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins. The Journal of Organic Chemistry, 68(21), 8179–8184. [Link]

  • Pellissier, H. (2012). Enantioselective Cobalt-Catalyzed Transformations. Chemical Reviews, 112(7), 4155–4209. [Link]

  • Doyle, M. P. (2008). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. Angewandte Chemie International Edition, 47(4), 624–626. [Link]

  • Chen, Y., Fields, K. B., & Zhang, X. P. (2007). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry, 72(15), 5931–5934. [Link]

  • Chirik, P. J. (2015). Cobalt(II) complexes used as catalysts for cyclopropanation. ResearchGate. [Link]

  • Huang, L., Chen, Y., Gao, G. Y., & Zhang, X. P. (2003). Diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by cobalt porphyrins. The Journal of Organic Chemistry, 68(21), 8179-8184. [Link]

  • Oh, S., Sakata, K., & Hisaeda, Y. (2022). A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of Inner Carbon and Intramolecular Axial Ligand. Molecules, 27(21), 7298. [Link]

  • Ikeno, T., Iwakura, I., & Yamada, T. (2000). Co(II)-salen-catalyzed highly cis- and enantioselective cyclopropanation. Tetrahedron Letters, 41(2), 241-245. [Link]

  • de Bruin, B. (2015). Mechanism of Co II-catalysed cyclopropanation. ResearchGate. [Link]

  • Zhu, S., Xu, X., Perman, J. A., & Zhang, X. P. (2010). A General and Efficient Cobalt(II)-Based Catalytic System for Highly Stereoselective Cyclopropanation of Alkenes with α-Cyanodiazoacetates. Journal of the American Chemical Society, 132(36), 12796–12799. [Link]

  • Doyle, M. P., & Hu, W. (2001). A new cobalt-salen catalyst for asymmetric cyclopropanation. Synthesis of the serotonin-norepinephrine repuptake inhibitor (+)-synosutine. Tetrahedron Letters, 42(35), 6215-6218. [Link]

  • Lu, H., & Zhang, X. P. (2011). Experimental Evidence for Cobalt(III)-Carbene Radicals: Key Intermediates in Cobalt(II)-Based Metalloradical Cyclopropanation. Journal of the American Chemical Society, 133(45), 18310–18313. [Link]

  • Uchida, T., Irie, R., & Katsuki, T. (2000). Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes: Control of cis‐ and trans‐Selectivity by Rational Ligand‐Design. Synlett, 2000(12), 1793-1795. [Link]

  • Chirila, A., van Vliet, K. M., de Bruin, B., & Reek, J. N. H. (2017). Diastereoselective Radical‐Type Cyclopropanation of Electron‐Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[17]annulene Catalyst. Chemistry – A European Journal, 23(24), 5701-5705. [Link]

  • de Bruin, B., Dzik, W. I., & Reek, J. N. H. (2010). 'Carbene radicals' in Co(II)(por)-catalyzed olefin cyclopropanation. Journal of the American Chemical Society, 132(32), 11210-11212. [Link]

  • Oh, S., Sakata, K., & Hisaeda, Y. (2022). A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of Inner Carbon and Intramolecular Axial Ligand. ProQuest. [Link]

  • Meng, F. (2019). Cobalt‐Catalyzed Diastereo‐ and Enantioselective Hydroalkylation of Cyclopropenes with Cobalt Homoenolates. ResearchGate. [Link]

  • Pellissier, H. (2008). Recent developments in asymmetric cyclopropanation. Tetrahedron, 64(18), 4037-4065. [Link]

  • Betz, K. N., & Chirik, P. J. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9413–9418. [Link]

  • Wang, Z. J., Peck, N. E., Renata, H., & Arnold, F. H. (2014). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 136(39), 13835–13843. [Link]

  • Zhu, S., Ruppel, J. G., Lu, H., Wojtas, L., & Zhang, X. P. (2011). Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Ketodiazoacetates. Journal of the American Chemical Society, 133(5), 1222–1225. [Link]

  • Wikipedia contributors. (2023, December 26). Cobalt(II)–porphyrin catalysis. In Wikipedia, The Free Encyclopedia. [Link]

  • Ikeno, T., Iwakura, I., & Yamada, T. (2000). ChemInform Abstract: Co(II)-Salen-catalyzed Highly cis- and Enantioselective Cyclopropanation. ChemInform, 31(32). [Link]

  • Xu, X., Lu, H., Ruppel, J. G., Wojtas, L., & Zhang, X. P. (2011). Cobalt-catalyzed asymmetric cyclopropanation with diazosulfones: rigidification and polarization of ligand chiral environment via hydrogen bonding and cyclization. Angewandte Chemie International Edition, 50(48), 11483-11486. [Link]

  • Betz, K. N., & Chirik, P. J. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]

  • van Vliet, K. M., & de Bruin, B. (2022). Understanding Off‐Cycle and Deactivation Pathways in Radical‐Type Carbene Transfer Catalysis. Chemistry – A European Journal, 28(1). [Link]

  • Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013). Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes. Science, 339(6117), 307–310. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. [Link]

  • Chen, Y., Fields, K. B., & Zhang, X. P. (2007). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. ResearchGate. [Link]

  • Oh, S., Sakata, K., & Hisaeda, Y. (2022). Cyclopropanation of styrene catalyzed by 2, 3 and 4. ResearchGate. [Link]

  • Betz, K. N., & Chirik, P. J. (2015). Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes. Journal of the American Chemical Society, 137(42), 13679–13681. [Link]

  • Zhu, S., Xu, X., Perman, J. A., & Zhang, X. P. (2010). A General and Efficient Cobalt(II)-Based Catalytic System for Highly Stereoselective Cyclopropanation of Alkenes with α-Cyanodiazoacetates. Organic Chemistry Portal. [Link]

  • de Bruin, B. (2015). CoII(TPP)‐catalyzed cyclopropanation of styrene involving Co(III) carbene‐radical 21 (TPP=5,10,15,20‐tetraphenyl‐21H,23H‐porphine). ResearchGate. [Link]

  • Doyle, M. P. (2008). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II)-Porphyrin Catalysts. ResearchGate. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 1-(Hydroxymethyl)cyclopropaneacetonitrile Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of potential degradation products of 1-(Hydroxymethyl)cyclopropaneacetonitrile. This document moves beyond a simple listing of procedures to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to impurity identification.

Introduction: The Significance of Degradation Profiling

1-(Hydroxymethyl)cyclopropaneacetonitrile is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Understanding its stability and the structures of its degradation products is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[3][4]

This guide will explore the predicted degradation pathways of 1-(Hydroxymethyl)cyclopropaneacetonitrile under various stress conditions and compare the utility of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the definitive structural elucidation of the resulting degradants.

Experimental Design: A Forced Degradation Protocol

A forced degradation study intentionally subjects the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[5] The goal is to achieve 5-20% degradation to ensure that the analytical methods are challenged without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[6]

dot

Figure 1: Experimental Workflow for Forced Degradation and Structural Elucidation.
Step-by-Step Forced Degradation Protocol:
  • Sample Preparation: Prepare solutions of 1-(Hydroxymethyl)cyclopropaneacetonitrile at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).[5]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid and heat at 60°C for up to 7 days.[5]

    • Base Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide at room temperature for up to 7 days.[5]

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.[5]

    • Thermal Degradation: Expose a solid sample and a solution of the compound to 80°C.[5]

    • Photochemical Degradation: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days).

  • Neutralization: Neutralize the acid and base-stressed samples to prevent further degradation before analysis.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method.

Predicted Degradation Pathways

Based on the functional groups present in 1-(Hydroxymethyl)cyclopropaneacetonitrile (a primary alcohol, a nitrile, and a cyclopropane ring), the following degradation pathways are predicted:

dot

degradation_pathways Parent 1-(Hydroxymethyl)cyclopropaneacetonitrile Amide 1-(Hydroxymethyl)cyclopropaneacetamide (DP1) Parent->Amide Hydrolysis (mild) Acid 1-(Hydroxymethyl)cyclopropanecarboxylic Acid (DP2) Parent->Acid Direct Hydrolysis Aldehyde 1-Formylcyclopropaneacetonitrile (DP3) Parent->Aldehyde Oxidation RingOpened Ring-Opened Products Parent->RingOpened Harsh Conditions (e.g., strong acid/heat) Amide->Acid Hydrolysis (strong)

Figure 2: Predicted Degradation Pathways of 1-(Hydroxymethyl)cyclopropaneacetonitrile.
  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the nitrile group.[8] Under both acidic and basic conditions, the nitrile is expected to first hydrolyze to a primary amide, 1-(hydroxymethyl)cyclopropaneacetamide (DP1) .[9][10] With more stringent conditions (e.g., prolonged heating or stronger acid/base), the amide will likely undergo further hydrolysis to the corresponding carboxylic acid, 1-(hydroxymethyl)cyclopropanecarboxylic acid (DP2) .[9][10]

  • Oxidation: The primary alcohol is susceptible to oxidation.[11] Mild oxidation would yield the corresponding aldehyde, 1-formylcyclopropaneacetonitrile (DP3) . More aggressive oxidation could lead to the formation of the carboxylic acid (DP2).

  • Ring Opening: The strained cyclopropane ring may undergo ring-opening reactions under harsh acidic conditions or high temperatures, leading to a variety of isomeric products.[12][13]

  • Photodegradation: The molecule does not contain a significant chromophore, suggesting it may have some photostability. However, photochemical reactions can still be initiated, potentially leading to radical-mediated degradation or rearrangements.[7]

Comparative Analysis of Structural Elucidation Techniques

The primary tools for the structural elucidation of these potential degradation products are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Separation Engine

A robust, stability-indicating HPLC method is the cornerstone of any degradation study. It must be capable of separating the parent compound from all significant degradation products.

Method Development Strategy:

  • Column Selection: Due to the potential for a mixture of polar (e.g., the carboxylic acid DP2) and non-polar compounds, a versatile column is required. A C18 column is a good starting point.[14][15] For enhanced retention of polar compounds, a polar-embedded or polar-endcapped C18 column, or even a Hydrophilic Interaction Chromatography (HILIC) column, could be evaluated.[16][17]

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate for MS compatibility) and an organic modifier (acetonitrile or methanol) is typically employed.[14] The pH of the mobile phase can be adjusted to control the ionization and retention of acidic or basic degradants.

  • Detection: A photodiode array (PDA) detector is essential for assessing peak purity and providing preliminary information about the chromophoric properties of the degradants.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

LC-MS, particularly with a high-resolution mass spectrometer (HRMS), is a powerful tool for the initial identification of degradation products.

Parameter Low-Resolution MS (e.g., Quadrupole) High-Resolution MS (e.g., Q-TOF, Orbitrap)
Information Nominal massAccurate mass (to <5 ppm)
Output Integer m/zElemental composition
Confidence Tentative identificationHigh-confidence formula determination

Predicted MS Fragmentation Patterns:

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile (Parent): The molecular ion ([M+H]⁺) would be observed. Key fragments would likely arise from the loss of water (-18 Da) from the hydroxymethyl group and alpha-cleavage of the C-C bond adjacent to the alcohol, leading to a characteristic fragment.[3][4][18][19]

  • 1-(Hydroxymethyl)cyclopropaneacetamide (DP1): The molecular ion would be observed at [M+H]⁺. Fragmentation would likely involve the loss of water and cleavage of the amide bond.

  • 1-(Hydroxymethyl)cyclopropanecarboxylic Acid (DP2): The molecular ion would be observed at [M+H]⁺ or [M-H]⁻. A characteristic loss of CO₂ (-44 Da) from the carboxylic acid is expected.

  • 1-Formylcyclopropaneacetonitrile (DP3): The molecular ion would be observed at [M+H]⁺. Fragmentation would likely involve the loss of the formyl group (-29 Da).

Step-by-Step LC-MS Protocol:

  • Sample Preparation: Dilute the stressed samples in the initial mobile phase to an appropriate concentration (e.g., 10-100 µg/mL).[20]

  • Chromatography: Use the developed stability-indicating HPLC method.

  • MS Analysis:

    • Acquire full-scan MS data to determine the molecular weights of the parent and degradation products.

    • Perform tandem MS (MS/MS) on the parent ion and all detected degradant ions to obtain fragmentation patterns.[21][22][23][24]

    • Utilize HRMS to determine the elemental composition of the parent and degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS provides crucial information about molecular weight and fragmentation, NMR spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the connectivity and spatial arrangement of atoms.[25][26][27][28]

Comparison of MS and NMR for Structural Elucidation:

Feature Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picogram to femtogram)Lower (microgram to milligram)
Information Molecular weight, elemental formula (HRMS), fragmentationAtomic connectivity, stereochemistry, quantitation
Isomer Differentiation Difficult for many isomersExcellent for structural and stereoisomers
Sample Requirement Small, destructiveLarger, non-destructive
Throughput HighLower

Predicted NMR Spectral Changes:

  • Hydrolysis to Amide (DP1) and Acid (DP2):

    • ¹H NMR: The chemical shift of the methylene protons adjacent to the nitrile group (expected around 2.5-2.7 ppm) will shift downfield upon conversion to the amide and further downfield for the carboxylic acid. The appearance of a broad NH₂ signal for the amide and a very downfield, broad OH signal (typically >10 ppm) for the carboxylic acid would be key indicators.

    • ¹³C NMR: The nitrile carbon (typically ~120 ppm) will be replaced by a carbonyl carbon signal in the range of 170-180 ppm for the amide and carboxylic acid.

  • Oxidation to Aldehyde (DP3):

    • ¹H NMR: The disappearance of the primary alcohol methylene signal and the appearance of a characteristic aldehyde proton signal in the 9-10 ppm region.

    • ¹³C NMR: The hydroxymethyl carbon signal will be replaced by a downfield aldehyde carbonyl signal (~190-200 ppm).

  • Cyclopropane Ring Protons: The characteristic upfield signals of the cyclopropane ring protons (typically 0.2-1.0 ppm) are sensitive to the nature of the substituents and will shift upon degradation.[1][29][30]

Step-by-Step NMR Protocol (for isolated degradants):

  • Isolation: Isolate the degradation products of interest using preparative HPLC.

  • Sample Preparation: Dissolve a sufficient amount (typically >1 mg) of the isolated degradant in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • 1D NMR Analysis:

    • Acquire a ¹H NMR spectrum to identify the types and number of protons.

    • Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary).

  • 2D NMR Analysis:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning stereochemistry.

Conclusion: An Integrated Approach for Unambiguous Elucidation

A comprehensive and scientifically sound structural elucidation of 1-(Hydroxymethyl)cyclopropaneacetonitrile degradation products requires an integrated approach. Forced degradation studies provide the necessary samples, while a well-developed HPLC method allows for their separation. High-resolution mass spectrometry offers rapid and sensitive detection, providing crucial molecular weight and fragmentation data for initial identification. Finally, 1D and 2D NMR spectroscopy on isolated degradants provides the unambiguous structural information necessary for definitive characterization. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently identify and characterize degradation products, ensuring the quality and safety of pharmaceutical products.

References

  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284. [Link]

  • Sinha, A. (2025, November 5). Forced Degradation Testing Procedure. ResolveMass Laboratories Inc. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. [Link]

  • Kovačević, M., & Stanković, B. (2013). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Chemistry, 2013, 1-8. [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(1), 163-171. [Link]

  • IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • Cobas, C., et al. (2012). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. In Automation of an NMR-Based Analysis of the Structure and Composition of Complex Mixtures. InTech. [Link]

  • LCGC International. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 28(11), 974-981. [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • LibreTexts. (n.d.). 21.5. Hydrolysis of nitriles. Chemistry LibreTexts. [Link]

  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • Van Pelt, C. K., & Voinov, V. G. (2011). Acetonitrile Chemical Ionization Tandem Mass Spectrometry To Locate Double Bonds in Polyunsaturated Fatty Acid Methyl Esters. Analytical Chemistry, 83(8), 2978-2986. [Link]

  • Waters. (n.d.). HPLC Separation Modes. [Link]

  • De Sarlo, F., et al. (2005). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Journal of Chemical Research, 2005(10), 679-681. [Link]

  • Allen, S. E., et al. (2020). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Chemical Science, 11(10), 2646-2652. [Link]

  • Pharma Dekho. (2023, December 27). Sop for force degradation study. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(1), 163-171. [Link]

  • Van Pelt, C. K., & Voinov, V. G. (2003). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Journal of the American Society for Mass Spectrometry, 14(12), 1403-1411. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. BioPharm International, 16(11). [Link]

  • Maksić, Z. B., & Vianello, R. (2005). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Physical Chemistry A, 109(43), 9878-9885. [Link]

  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Pharma Inspect. (2025, November 22). Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections. [Link]

  • ResearchGate. (n.d.). CI–MS-MS (acetonitrile) spectrum shows the fragmentation of the m/z 476 peak shown in Figure 2. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. [Link]

  • ResearchGate. (n.d.). The CI(acetonitrile)/MS/MS spectrum shows the fragmentation of m/z 476 peak observed in Fig. 1. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1237-1250. [Link]

  • PharmaTutor. (2013, August 21). PHOTOSTABILITY TESTING. [Link]

  • LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Chemistry LibreTexts. [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]

  • BA Sciences. (n.d.). A Primer on Photostability in the Development of Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Agilent Technologies. (n.d.). LC-MS and GC-MS metabolite data processing using Mass Profiler Professional, a chemometric data analysis and visualization tool. [Link]

  • Zhou, R., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass Spectrometry Reviews, 31(4), 429-444. [Link]

  • SciSpace. (n.d.). LC-MS-based metabolomics. Retrieved from [Link]

  • MDPI. (2022). LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae. Metabolites, 12(11), 1109. [Link]

Sources

Navigating the Synthesis of Montelukast's Core: A Comparative Guide to the Side-Chain Intermediate CAS 152922-71-9

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of Montelukast, a widely used asthma and allergy medication, presents a landscape of varied chemical pathways. A critical component of this synthesis is the construction of the C10 side-chain, for which 1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9) is a frequently utilized intermediate. This guide provides a comprehensive analysis of this key building block, cross-referencing supplier specifications and exploring alternative synthetic strategies with a focus on experimental data and practical application.

The Central Role of 1-(Hydroxymethyl)cyclopropaneacetonitrile

1-(Hydroxymethyl)cyclopropaneacetonitrile serves as a crucial precursor to 1-(mercaptomethyl)cyclopropaneacetic acid, the side-chain that is ultimately coupled with the main quinoline-containing fragment to form Montelukast.[1][2] Its chemical structure, featuring a cyclopropane ring, a hydroxymethyl group, and a nitrile, offers a versatile scaffold for the necessary chemical transformations.[3][4] The nitrile group provides a convenient handle for conversion to the carboxylic acid, while the hydroxymethyl group is the site for introducing the thiol functionality.

Cross-Referencing Supplier Specifications: A Critical Step for Reproducibility

The purity and impurity profile of starting materials are paramount in pharmaceutical synthesis to ensure the quality and safety of the final active pharmaceutical ingredient (API). While many suppliers offer 1-(Hydroxymethyl)cyclopropaneacetonitrile, their specifications can vary. A thorough evaluation of the Certificate of Analysis (CoA) from different vendors is essential.

Below is a comparative summary of typical specifications sourced from various suppliers. Researchers should always refer to the specific CoA provided with their purchased material.

SpecificationSupplier ASupplier BSupplier C
Appearance White to off-white crystalline powderColorless to light yellow liquidWhite to light yellow solid
Purity (by GC) ≥ 98%[5]≥ 95%[5]≥ 99.0%
Moisture (by KF) ≤ 0.5%Not Specified≤ 0.2%
Identification (IR, NMR) Conforms to structureConforms to structureConforms to structure
Heavy Metals ≤ 10 ppmNot Specified≤ 20 ppm

It is imperative to note that the physical form can differ, which may have implications for handling and reaction setup. The seemingly minor variations in purity and impurity levels can significantly impact the yield and purity of subsequent reaction steps, potentially leading to challenging purification processes for the final API.

Alternative Synthetic Routes to the Montelukast Side-Chain

While the pathway involving 1-(Hydroxymethyl)cyclopropaneacetonitrile is well-established, several alternative synthetic strategies for the 1-(mercaptomethyl)cyclopropaneacetic acid side-chain have been developed. These alternatives often seek to improve yield, reduce the use of hazardous reagents, or simplify the overall process. Understanding these alternatives allows researchers to select the most appropriate route based on their laboratory capabilities, cost considerations, and environmental concerns.

Route A: From 1,1-Cyclopropanedimethanol

This widely used route commences with the commercially available 1,1-cyclopropanedimethanol. A key step involves the conversion to a cyclic sulfite, followed by reaction with a cyanide source to introduce the nitrile group, yielding 1-(Hydroxymethyl)cyclopropaneacetonitrile.[6]

Route_A A 1,1-Cyclopropanedimethanol B Cyclic Sulfite A->B SOCl2 C 1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9) B->C NaCN D 1-(Mercaptomethyl)cyclopropaneacetic acid C->D Multi-step conversion

Figure 1: Synthetic pathway starting from 1,1-Cyclopropanedimethanol.

Route B: Utilizing a Malonate Derivative

An alternative approach involves the use of diethyl malonate and its reaction with 1-bromo-2-chloroethane to construct the cyclopropane ring. This is followed by a series of transformations to introduce the required functional groups. While this method avoids the direct use of cyanide in the initial steps, it can be a longer synthetic sequence.

Route C: Direct Thiol Introduction

Some patented methods describe the synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid derivatives through the reaction of a dihalo-compound with a thiolating agent, bypassing the nitrile intermediate altogether.[7] These routes can be more direct but may involve less stable intermediates and require careful control of reaction conditions.

Alternative_Routes cluster_0 Route B: Malonate Pathway cluster_1 Route C: Direct Thiolation A Diethyl Malonate B Cyclopropane Derivative A->B 1-bromo-2-chloroethane C 1-(Mercaptomethyl)cyclopropaneacetic acid B->C Multi-step conversion D Dihalo-compound E 1-(Mercaptomethyl)cyclopropaneacetic acid D->E Thiolating agent

Figure 2: Overview of alternative synthetic pathways for the Montelukast side-chain.

Performance Comparison and Experimental Considerations

The choice of synthetic route and the quality of the starting intermediate have a direct impact on the overall efficiency of Montelukast synthesis. While comprehensive head-to-head comparative studies are not always publicly available, information can be gleaned from patents and publications to assess the potential advantages and disadvantages of each approach.

RouteKey IntermediateReported AdvantagesPotential Challenges
A 1-(Hydroxymethyl)cyclopropaneacetonitrileWell-established, commercially available starting materials.Use of toxic cyanides, multi-step conversion to the final side-chain.[8]
B Malonate-derived cyclopropaneAvoids early-stage use of highly toxic reagents.Potentially longer synthetic sequence, purification of intermediates.
C Dihalo-compoundMore direct route.Handling of potentially unstable intermediates, optimization of reaction conditions.[7]

One study optimized the synthesis of 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid from 1,1-cyclopropanedimethanol, achieving a total yield of 49.5% over five steps.[8] Another publication reports a total yield of 88% for the final conversion of the side-chain intermediate to a Montelukast derivative.[9] These figures highlight that while the initial synthesis of the intermediate is crucial, the subsequent coupling and purification steps also play a significant role in the overall process efficiency.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile from 1,1-Cyclopropanedimethanol

The following is a representative experimental procedure based on literature methods.[8] Researchers must adapt and optimize this protocol based on their specific laboratory conditions and safety guidelines.

Step 1: Synthesis of Cyclic Sulfite

  • To a stirred solution of 1,1-cyclopropanedimethanol (1.0 eq) and triethylamine (2.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add thionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic sulfite.

Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

  • To a solution of the crude cyclic sulfite (1.0 eq) in a suitable solvent (e.g., DMF), add sodium cyanide (1.2 eq).

  • Heat the reaction mixture to 90 °C and stir for 18 hours, monitoring by TLC.[8]

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Conclusion and Future Perspectives

1-(Hydroxymethyl)cyclopropaneacetonitrile remains a vital intermediate in the synthesis of Montelukast. Careful selection of suppliers and rigorous analysis of their specifications are critical for ensuring the quality and reproducibility of the synthetic process. While alternative routes for the Montelukast side-chain exist, each presents its own set of advantages and challenges. The choice of a particular synthetic strategy will depend on a variety of factors, including cost, scalability, safety, and environmental impact. Future research in this area will likely focus on the development of even more efficient, greener, and cost-effective methods for the synthesis of this important pharmaceutical. The continuous exploration of novel catalytic systems and flow chemistry approaches may pave the way for more sustainable manufacturing processes for Montelukast and other essential medicines.

References

  • Pharmaffiliates. 1-(Hydroxymethyl)cyclopropaneacetonitrile | CAS No : 152922-71-9. Available from: [Link]

  • Fortuna Chem. 1-(Hydroxymethyl)Cyclopropaneacetonitrile CAS 152922-71-9 Wholesale & Bulk. Available from: [Link]

  • Google Patents. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
  • Google Patents. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
  • Tradeindia. 1(hydroxy Methyl) Cyclopropane Acetonitrile Cas No: 152922-71-9. Available from: [Link]

  • Quick Company. An Improved Process For The Preparation Of Intermediate Of Leukotriene Receptor Antagonist. Available from: [Link]

  • Sunil Kumar, I. V., Anjaneyulu, G. S. R., & Hima Bindu, V. (2008). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. E-Journal of Chemistry, 5(3), 556-566.
  • Royal Society of Chemistry. Synthesis of Montelukast | Hazardous Reagent Substitution: A Pharmaceutical Perspective. Available from: [Link]

  • Mokhtari Aliabad, J. (2019). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. ResearchGate. Available from: [Link]

  • Patsnap. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Available from: [Link]

  • Sciforum. Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Available from: [Link]

  • Google Patents. CN101638381B - Synthesis method of montelukast sodium intermediate.
  • Chemsrc. CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile. Available from: [Link]

  • ResearchGate. Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Available from: [Link]

  • European Patent Office. Efficient synthesis for the preparation of montelukast - EP 2287154 A1. Available from: [Link]

  • Ruiyi Tech. 1-(Hydroxymethyl)cyclopropaneacetonitrile. Available from: [Link]

  • ChemWhat. 1-(Hydroxymethyl)cyclopropaneacetonitrile CAS#: 152922-71-9. Available from: [Link]

  • PubChem. 1-(Hydroxymethyl)cyclopropaneacetonitrile. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Hydroxymethyl)cyclopropaneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complexities of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS No. 152922-71-9), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols and a thorough understanding of the compound's chemical properties.

Understanding the Hazard Profile of 1-(Hydroxymethyl)cyclopropaneacetonitrile

Before initiating any disposal procedure, a comprehensive understanding of the associated hazards is essential. 1-(Hydroxymethyl)cyclopropaneacetonitrile is a versatile intermediate in organic synthesis.[1][2] However, its chemical structure, incorporating a strained cyclopropane ring and a nitrile functional group, necessitates careful handling and disposal.

Based on available safety data, this compound presents the following hazards:

  • Acute Toxicity: It is harmful if swallowed, and may be harmful in contact with skin or if inhaled.[3][4]

  • Irritation: It is known to cause skin and serious eye irritation.[3][5]

  • Respiratory Effects: It may cause respiratory irritation.[3]

Due to the presence of the nitrile group, there is a potential for the release of highly toxic hydrogen cyanide gas if the compound is exposed to strong acids or high temperatures. The strained cyclopropane ring may also contribute to the molecule's reactivity under certain conditions.[2][6]

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[3]
Skin Corrosion/IrritationH315: Causes skin irritation[3][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[3][5]
Specific target organ toxicityH335: May cause respiratory irritation[3][5]
On-Site Laboratory Waste Management: A Step-by-Step Protocol

The following procedures are designed for the immediate management of waste containing 1-(Hydroxymethyl)cyclopropaneacetonitrile within a laboratory setting. These steps are critical for minimizing risk prior to collection by a certified hazardous waste disposal service.

2.1. Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[7][8]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber gloves.[9][10] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.[10]

  • Protective Clothing: A laboratory coat is required. For larger quantities of waste, consider an acid-resistant apron.[8]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[4][8]

2.2. Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety.[11]

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for 1-(Hydroxymethyl)cyclopropaneacetonitrile and materials contaminated with it. The container must be made of a compatible material (e.g., a high-density polyethylene or glass bottle) and have a secure, tight-fitting lid.[11][12]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-(Hydroxymethyl)cyclopropaneacetonitrile". List all other components of the waste mixture, including solvents.[13][14]

  • Incompatible Wastes: Do not mix waste containing 1-(Hydroxymethyl)cyclopropaneacetonitrile with strong acids, strong oxidizing agents, or other reactive chemicals.[4][11] Mixing with acids can lead to the generation of toxic hydrogen cyanide gas.

2.3. Decontamination of Labware and Surfaces

  • Rinsing: Glassware and other equipment that have come into contact with 1-(Hydroxymethyl)cyclopropaneacetonitrile should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.[12]

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste in the designated container.[12]

  • Surface Cleaning: Work surfaces should be decontaminated after use.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 1-(Hydroxymethyl)cyclopropaneacetonitrile.

G cluster_prep Preparation Phase cluster_handling Waste Handling & Segregation cluster_decon Decontamination cluster_disposal Final Disposal start Start: Generation of Waste (1-(Hydroxymethyl)cyclopropaneacetonitrile) ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Designated, Labeled Container fume_hood->segregate check_compat Check for Incompatibles (e.g., Strong Acids, Oxidizers) segregate->check_compat no_mix Do Not Mix with Incompatible Waste check_compat->no_mix Incompatibles Present? decon_equip Triple-Rinse Contaminated Labware with Suitable Solvent check_compat->decon_equip No no_mix->segregate Yes collect_rinsate Collect Rinsate as Hazardous Waste decon_equip->collect_rinsate store Store Sealed Waste Container in a Designated Satellite Accumulation Area collect_rinsate->store pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service store->pickup end End: Proper Disposal pickup->end

Caption: Disposal Workflow for 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Final Disposal Procedures

The ultimate disposal of 1-(Hydroxymethyl)cyclopropaneacetonitrile waste must be conducted by a licensed and certified hazardous waste management company.

  • Do Not Dispose Down the Drain: This compound and its rinsates must never be disposed of down the sanitary sewer.[14]

  • Professional Disposal: The sealed and properly labeled waste container should be stored in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.[5][13]

  • Regulatory Compliance: Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.[12]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of 1-(Hydroxymethyl)cyclopropaneacetonitrile, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • University of Pennsylvania Environmental Health & Radiation Safety. (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Ruiyi Tech. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Eastwest Medico. (2024). The Science And Safety Behind The Use Of Nitrile Gloves. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • University of Pennsylvania Environmental Health & Radiation Safety. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Eastwest Medico. (2022). Why You Should use Nitrile Glove in Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclopropane. Retrieved from [Link]

  • Air Liquide. (2020). Safety Data Sheet Cyclopropane. Retrieved from [Link]

  • ChemWhat. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile CAS#: 152922-71-9. Retrieved from [Link]

  • Watson Noke Scientific. (n.d.). Methyl 1-(Mercaptomethyl)cyclopropaneacetate CAS 152922-73-1. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 152922-73-1 | Product Name : Methyl 2-(1-(mercaptomethyl)cyclopropyl)acetate. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Hydroxymethyl)cyclopropaneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS No. 152922-71-9), with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring that both personnel and research integrity are protected.

Section 1: Hazard Identification and Risk Assessment

Before any handling of 1-(Hydroxymethyl)cyclopropaneacetonitrile, a thorough understanding of its potential hazards is critical. Based on available Safety Data Sheets (SDS) and chemical databases, this compound presents a multi-faceted risk profile that necessitates a cautious and well-planned approach.

1.1 Chemical and Physical Properties

PropertyValue
Molecular Formula C₆H₉NO[1][2][3]
Molecular Weight 111.14 g/mol [1][3]
Appearance Not explicitly stated, handle as a potential solid or liquid.
Melting Point 70-71°C[2]
Boiling Point 245.1±13.0 °C at 760 mmHg[2]
Flash Point 102.1±19.8 °C[2]

1.2 GHS Hazard Classification

Multiple sources indicate the following hazards, warranting a "Warning" signal word.[3][4]

  • H315: Causes skin irritation. [3][4]

  • H319: Causes serious eye irritation. [3][4]

  • H335: May cause respiratory irritation. [4]

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. [3]

The nitrile functional group (-CN) present in the molecule is a key structural alert. While the toxicological properties of this specific compound have not been fully investigated, organic nitriles can be toxic and may cause adverse health effects.[5] The cyclopropane ring introduces strain, which could imply potential reactivity under certain conditions, a factor to consider in risk assessments for chemical reactions.[6][7]

Section 2: Personal Protective Equipment (PPE) Protocol

The foundation of safe handling lies in creating an effective barrier between the researcher and the chemical. The following PPE is mandatory for all work involving 1-(Hydroxymethyl)cyclopropaneacetonitrile. A risk assessment of the specific procedure and scale of work is required to determine if additional protective measures are necessary.[8]

2.1 Primary Engineering Controls: The Chemical Fume Hood

All handling of 1-(Hydroxymethyl)cyclopropaneacetonitrile, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[2] This primary engineering control is non-negotiable as it mitigates the risk of respiratory exposure to vapors or aerosols.

2.2 Mandatory PPE Ensemble

The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions <100 mL) ANSI Z87.1 compliant safety glasses with side shields.[8][9]Disposable nitrile gloves (minimum 5-mil thickness).[10] Double-gloving is recommended.[8]Long-sleeved laboratory coat.[9][11]Not required if handled exclusively within a certified fume hood.
Reaction Setup & Workup (All scales) Chemical splash goggles.[9] A face shield worn over goggles is required if there is a significant splash risk.[11]Disposable nitrile gloves (minimum 8-mil thickness) or heavier-duty reusable nitrile gloves.[10][12]Chemical-resistant laboratory coat or apron over a standard lab coat.[9]Not required if handled exclusively within a certified fume hood.
Accidental Spill Cleanup Chemical splash goggles and a full-face shield.[11]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield) over nitrile gloves.Chemical-resistant suit or apron.Air-purifying respirator with an appropriate organic vapor/particulate cartridge, if spill is outside of a fume hood.[13]

2.3 Causality Behind PPE Choices

  • Eye and Face Protection : Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are the absolute minimum.[3][4] However, the risk of splashes during transfers or reactions necessitates the upgrade to chemical splash goggles. The use of a face shield provides an additional layer of protection for the entire face.

  • Hand Protection : Nitrile gloves are the standard for general chemical handling in laboratories.[9][10][11] For 1-(Hydroxymethyl)cyclopropaneacetonitrile, which is classified as a skin irritant and potentially harmful upon dermal contact, thin nitrile gloves offer only incidental splash protection and must be removed and replaced immediately upon contamination.[4][10] For prolonged operations or when handling larger quantities, increasing glove thickness or using double-gloving enhances protection by increasing the breakthrough time.[10]

  • Body Protection : A standard lab coat protects against minor spills and contamination of personal clothing.[9][11] For procedures with a higher splash potential, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection : The H335 classification ("May cause respiratory irritation") underscores the importance of the primary engineering control—the fume hood.[4] Should a situation arise where the fume hood is not available or fails (e.g., a large spill outside of containment), respiratory protection becomes critical.

Section 3: Operational and Disposal Plans

3.1 Step-by-Step Handling Protocol

  • Preparation : Before starting, ensure a Safety Data Sheet for the compound is readily available.[14] Verify that the chemical fume hood is functioning correctly.

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the designated work area.

  • Chemical Handling : Conduct all manipulations within the fume hood. Avoid creating dust or aerosols. Use a spatula or other appropriate tools for solid transfers.

  • Post-Handling : After completing the work, decontaminate any equipment used. Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.[10]

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

3.2 Spill Management

  • Small Spills (inside fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Large Spills (or any spill outside a fume hood) : Evacuate the immediate area. Alert laboratory personnel and the designated safety officer. If trained and equipped, proceed with cleanup wearing the appropriate advanced PPE, including respiratory protection.

3.3 Disposal Plan

All waste containing 1-(Hydroxymethyl)cyclopropaneacetonitrile, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation : Collect waste in a dedicated, clearly labeled, and sealed container.[15] Do not mix with other waste streams unless compatibility has been confirmed.

  • Storage : Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials and sources of ignition.[2][14][15]

  • Disposal : Arrange for disposal through your institution's environmental health and safety office, which will use a licensed hazardous waste handler.[15]

Section 4: Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][4]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start_node Start: Assess Task with 1-(Hydroxymethyl)cyclopropaneacetonitrile decision1 Work inside a certified chemical fume hood? start_node->decision1 process_no_hood STOP WORK Consult Safety Officer Do Not Proceed decision1->process_no_hood No ppe_base Minimum PPE: - Safety Glasses (side shields) - Nitrile Gloves (≥5-mil) - Lab Coat decision1->ppe_base  Yes decision2 Risk of Splash? decision3 Scale of Work? decision2->decision3 No ppe_goggles Upgrade to: - Chemical Splash Goggles decision2->ppe_goggles Yes ppe_heavy_gloves Upgrade to: - Thicker Nitrile Gloves (≥8-mil) or Double Glove decision3->ppe_heavy_gloves >100 mL or Prolonged Task end_node Proceed with Task decision3->end_node Low Volume & Brief Task ppe_base->decision2 ppe_goggles->decision3 ppe_face_shield Add: - Face Shield ppe_goggles->ppe_face_shield Significant Risk ppe_face_shield->decision3 ppe_apron Add: - Chemical-Resistant Apron ppe_heavy_gloves->ppe_apron ppe_heavy_gloves->end_node ppe_apron->end_node

Caption: Decision workflow for PPE selection when handling 1-(Hydroxymethyl)cyclopropaneacetonitrile.

References

  • Chemical Reactivity Hazards - Control and Prevention. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania - Environmental Health & Radiation Safety. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • [1-(Hydroxymethyl)cyclopropyl]acetonitrile MSDS. Chemsrc. [Link]

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Reactivity Hazards - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment & Keeping Lab Personnel Safe. Labtag Blog. [Link]

  • OSHA Handbook for Small Businesses: Hazardous Chemical Exposure. Justia. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • CAS No: 152922-71-9, Product Name: 1-(Hydroxymethyl)cyclopropaneacetonitrile. Alichem. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.